molecular formula C12H21NO B12647362 [(2E,4E)-Octadienoyl]-N-isobutylamide CAS No. 23512-47-2

[(2E,4E)-Octadienoyl]-N-isobutylamide

Cat. No.: B12647362
CAS No.: 23512-47-2
M. Wt: 195.30 g/mol
InChI Key: VZASTVPVPUAAJK-BLHCBFLLSA-N
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Description

2,4-Octadienamide, N-(2-methylpropyl)-, (E,E)- has been reported in Zanthoxylum gilletii, Piper arboreum, and other organisms with data available.

Properties

CAS No.

23512-47-2

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

(2E,4E)-N-(2-methylpropyl)octa-2,4-dienamide

InChI

InChI=1S/C12H21NO/c1-4-5-6-7-8-9-12(14)13-10-11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,13,14)/b7-6+,9-8+

InChI Key

VZASTVPVPUAAJK-BLHCBFLLSA-N

Isomeric SMILES

CCC/C=C/C=C/C(=O)NCC(C)C

Canonical SMILES

CCCC=CC=CC(=O)NCC(C)C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Natural Sources of Bioactive N-Alkylamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural origins of (2E,4E)-dienoyl-N-isobutylamides, a class of bioactive compounds with significant interest in pharmacology and drug development. While the specific C8 derivative, (2E,4E)-Octadienoyl-N-isobutylamide, is not extensively documented in scientific literature, this guide focuses on its closely related and well-researched C10 analogues: pellitorine (deca-2E,4E-dienoic acid isobutylamide) and spilanthol ((2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide). These compounds share the characteristic N-isobutylamide moiety and a conjugated diene system, conferring similar sensory and biological properties. This document provides a comprehensive overview of their primary natural sources, quantitative distribution, detailed experimental protocols for their isolation and analysis, and insights into their molecular signaling pathways.

Primary Natural Sources and Quantitative Data

Pellitorine and spilanthol are predominantly found in specific plant species within the Asteraceae family. The concentration of these compounds can vary significantly based on the plant part, developmental stage, and geographical origin.

Pellitorine is most notably isolated from the roots of Anacyclus pyrethrum (L.) DC., commonly known as pellitory or akarkara. This plant has a history of use in traditional medicine.[1][2][3]

Spilanthol is the major bioactive constituent of Spilanthes acmella (L.) Murray (syn. Acmella oleracea), often referred to as the "toothache plant." It is most concentrated in the flower heads.[4][5][6]

The quantitative distribution of these key N-isobutylamides is summarized in the tables below.

Table 1: Quantitative Analysis of Pellitorine in Anacyclus pyrethrum

Plant PartExtraction MethodAnalytical MethodConcentrationReference
RootsEthanolic ExtractionHPLC-UV/ESI-MSNot specified as a percentage, but identified as a main constituent.[2]
Callus Culture (Cotyledon-derived, 75 days)--94.50 µg/g dry weight[7]

Table 2: Quantitative Analysis of Spilanthol in Spilanthes acmella

Plant PartExtraction MethodAnalytical MethodConcentration (% of dry weight or extract)Reference
Flowering Heads (Bud capitulum stage)Chloroform ExtractionColumn Chromatography4.84% (of plant part)[4]
Young LeavesChloroform ExtractionColumn Chromatography0.61% (of plant part)[4]
Roots (2 months old)Chloroform ExtractionColumn Chromatography1.39% (of plant part)[4]
Stems (1-2 months old)Chloroform ExtractionColumn Chromatography1.25% (of plant part)[4]
FlowersEthanolic ExtractHPLC-UV26.81 ± 0.04% (of extract)[8]
LeavesEthanolic ExtractHPLC-UV7.42 ± 0.04% (of extract)[8]
StemsEthanolic ExtractHPLC-UV3.59 ± 0.01% (of extract)[8]
Leaves (in vitro plants)Methanolic ExtractHPLC3294 µg/g dry weight[6]
Leaves (in vivo plants)Methanolic ExtractHPLC2704 µg/g dry weight[6]

Experimental Protocols

Protocol 1: Extraction and Isolation of Pellitorine from Anacyclus pyrethrum Roots

This protocol is a composite of methodologies described in the literature for the extraction and bioactivity-guided fractionation of N-alkylamides.[9][10]

1. Plant Material Preparation:

  • Obtain dried roots of Anacyclus pyrethrum.
  • Grind the roots into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Perform successive extractions of the powdered root material with solvents of increasing polarity. A typical sequence is: a. Petroleum ether b. Chloroform c. Ethyl acetate d. Methanol
  • For each solvent, macerate the plant powder for 48-72 hours at room temperature with occasional shaking.
  • Filter the extract after each solvent extraction and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extracts. Pellitorine and other N-alkylamides are typically enriched in the less polar extracts, particularly the ethyl acetate fraction.

3. Chromatographic Fractionation and Isolation:

  • Subject the most bioactive crude extract (e.g., ethyl acetate extract) to column chromatography on silica gel (60-120 mesh).
  • Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm).
  • Pool fractions with similar TLC profiles.
  • Further purify the fractions containing the target compound using preparative HPLC on a C18 column to yield pure pellitorine.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated pellitorine using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR; ¹H and ¹³C).

Protocol 2: Quantification of Spilanthol in Spilanthes acmella by HPLC

This protocol is based on established HPLC methods for the quantification of spilanthol.[6][11][12]

1. Standard Preparation:

  • Prepare a stock solution of pure spilanthol (standard) in methanol or ethanol at a concentration of 1 mg/mL.
  • From the stock solution, prepare a series of calibration standards by serial dilution to cover a concentration range of approximately 1-500 µg/mL.

2. Sample Preparation:

  • Dry the plant material (e.g., flower heads) at a controlled temperature (e.g., 40-50°C) and grind to a fine powder.
  • Accurately weigh about 1 gram of the powdered sample and extract with a known volume of ethanol (e.g., 20 mL) using ultrasonication for 30-60 minutes.
  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is commonly used. A typical ratio is 93:7 (v/v).[6]
  • Flow Rate: 0.5 mL/min.[6]
  • Detection Wavelength: 237 nm.[6]
  • Injection Volume: 20 µL.

4. Data Analysis:

  • Inject the prepared standards and samples into the HPLC system.
  • Construct a calibration curve by plotting the peak area of the spilanthol standard against its concentration.
  • Determine the concentration of spilanthol in the plant extract by interpolating its peak area on the calibration curve.
  • Express the final concentration as mg of spilanthol per gram of dry plant material.

Signaling Pathways and Mechanisms of Action

N-alkylamides, including pellitorine and spilanthol, exert their biological effects by modulating various cellular signaling pathways.

Spilanthol has been shown to possess significant anti-inflammatory properties. It can suppress the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This is achieved, in part, by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by reducing the phosphorylation of JNK and p38.[13][14][15] Furthermore, spilanthol can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory responses.[8][14]

Spilanthol_Signaling LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (JNK, p38) LPS->MAPK NFkB NF-κB LPS->NFkB Spilanthol Spilanthol Spilanthol->MAPK Spilanthol->NFkB Inflammation Inflammatory Response (COX-2, iNOS) MAPK->Inflammation NFkB->Inflammation

Spilanthol's Anti-inflammatory Signaling Pathway

Pellitorine has demonstrated a range of bioactivities, including insecticidal, cytotoxic, and anti-inflammatory effects.[16][17] One of its identified mechanisms of action is the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[18] TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin. By blocking this channel, pellitorine may inhibit pain signaling. Additionally, pellitorine has been shown to inhibit the phosphorylation of ERK1/2, another component of the MAPK signaling cascade, in response to inflammatory stimuli.[19]

Pellitorine_Signaling Capsaicin Capsaicin / Heat TRPV1 TRPV1 Channel Capsaicin->TRPV1 Pellitorine Pellitorine Pellitorine->TRPV1 ERK ERK1/2 Phosphorylation Pellitorine->ERK Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Pain_Signal Pain Sensation Ca_Influx->Pain_Signal HMGB1 Inflammatory Stimulus (e.g., HMGB1) HMGB1->ERK Inflammation Inflammatory Cytokines (TNF-α, IL-1β) ERK->Inflammation

Pellitorine's Mechanisms of Action

Furthermore, the structural similarity of N-alkylamides to the endogenous cannabinoid anandamide suggests that they may interact with the endocannabinoid system. Some N-acyl amides have been shown to bind to cannabinoid receptors (CB1 and CB2) and modulate their activity.[20][21][22] This represents another potential avenue through which these compounds exert their physiological effects.

Experimental_Workflow Plant_Material Dried Plant Material (e.g., Anacyclus pyrethrum roots) Extraction Solvent Extraction (e.g., Ethyl Acetate) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Quant_HPLC Quantitative HPLC-UV Crude_Extract->Quant_HPLC Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Prep_HPLC Preparative HPLC (C18 Column) Fractions->Prep_HPLC Pure_Compound Pure N-Isobutylamide (e.g., Pellitorine) Prep_HPLC->Pure_Compound Quantification Quantification Quant_HPLC->Quantification

General Experimental Workflow for Isolation and Quantification

References

The intricate machinery of N-alkylamide biosynthesis in plants: a technical guide for researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylamides (NAAs) are a diverse class of specialized metabolites in plants, renowned for their broad spectrum of biological activities, including immunomodulatory, analgesic, and insecticidal properties. This technical guide provides an in-depth exploration of the core biosynthetic pathway of NAAs, detailing the key enzymatic players, their kinetics, and the regulatory networks that govern their production. We present a synthesis of current knowledge, including detailed experimental protocols and quantitative data, to serve as a comprehensive resource for researchers in phytochemistry, drug discovery, and plant biotechnology. The guide features mandatory visualizations of key pathways and workflows, rendered using Graphviz, to facilitate a deeper understanding of the complex processes involved in the anabolism and catabolism of these fascinating biomolecules.

The Core Biosynthetic Pathway of N-Alkylamides

The biosynthesis of N-alkylamides is a multi-step process that primarily involves the condensation of a fatty acid-derived acyl chain with an amine moiety, which is often derived from an amino acid. The structural diversity of NAAs arises from variations in both the fatty acid and the amine precursors.

Precursor Supply: Fatty Acids and Amines

The journey of NAA biosynthesis begins with the generation of its two fundamental building blocks:

  • Fatty Acid Precursors: The aliphatic acyl chains of NAAs are derived from common fatty acids, primarily oleic acid (18:1), linoleic acid (18:2), and α-linolenic acid (18:3). These fatty acids are synthesized in the plastids and can be further modified by a suite of enzymes, most notably fatty acid desaturases (FADs) . These enzymes introduce double bonds at specific positions, leading to the variety of unsaturated acyl chains found in naturally occurring NAAs. For instance, the conversion of oleic acid to linoleic acid is catalyzed by Δ12-desaturase (FAD2), a key enzyme in increasing the degree of unsaturation. Some NAAs also feature acetylenic bonds, which are formed by specialized desaturases known as acetylenases, which are often bifunctional with desaturase activity[1].

  • Amine Precursors: The amine moieties are typically derived from the decarboxylation of amino acids. For example, tyramine, a common amine in many NAAs, is synthesized from tyrosine via the action of tyrosine decarboxylase. Other amino acid-derived amines, such as isobutylamine from valine, are also incorporated.

The Condensation Reaction: A Key Enzymatic Step

The central event in NAA biosynthesis is the formation of an amide bond between the activated fatty acid (as a CoA-thioester) and the amine precursor. This crucial step is catalyzed by a class of enzymes known as acyl-CoA:amine N-acyltransferases . A well-characterized example is tyramine N-hydroxycinnamoyl transferase (THT) . THTs are pivotal in the synthesis of hydroxycinnamic acid amides (HCAAs), a subclass of NAAs. These enzymes exhibit broad substrate specificity, accepting a range of cinnamoyl-CoA esters (e.g., cinnamoyl-, sinapoyl-, feruloyl-, caffeoyl-, and 4-coumaroyl-CoA) as acyl donors and various amines (e.g., tyramine and octopamine) as acyl acceptors[2][3].

Degradation of N-Alkylamides

The biological activity of NAAs is terminated through hydrolysis by fatty acid amide hydrolase (FAAH) . This enzyme breaks the amide bond, releasing the constituent fatty acid and amine[2]. FAAH plays a critical role in regulating the endogenous levels of N-acylethanolamines (NAEs), a related class of signaling lipids, and is also implicated in the degradation of other N-alkylamides[4].

Quantitative Data on Key Biosynthetic Enzymes

Understanding the kinetic properties of the enzymes involved in NAA biosynthesis is crucial for metabolic engineering and for predicting pathway flux. The following tables summarize available quantitative data for key enzymes.

Table 1: Substrate Specificity of Recombinant Pepper (Capsicum annuum) Tyramine N-hydroxycinnamoyltransferase (THT) [2]

Acyl Donor (Substrate)Relative Vmax (%)
Cinnamoyl-CoA100
Sinapoyl-CoA33.5
Feruloyl-CoA32.7
Caffeoyl-CoA17.5
4-Coumaroyl-CoA6.4

Table 2: Kinetic Parameters of Recombinant Pepper (Capsicum annuum) THT with Different Substrates [5]

SubstrateKm (µM)Vmax (nkat/mg)Vmax/Km
Acyl Donors
Feruloyl-CoA-67-
p-Coumaroyl-CoA-27-
Acyl Acceptors
Tyramine40671.68
Dopamine779270.03

Table 3: Activity of Wild-Type and Mutant Stearoyl-ACP Desaturase (SSI2) from Arabidopsis [6]

EnzymeSpecific Activity (nmol/min/mg) on 18:0-ACPSpecific Activity (nmol/min/mg) on 16:0-ACP
Wild-Type SSI2~800~9
ssi2 Mutant~80~0.45

Regulatory Mechanisms of N-Alkylamide Biosynthesis

The production of N-alkylamides is tightly regulated in response to various developmental and environmental cues, including wounding, pathogen attack, and light.

Regulation by Jasmonic Acid and MAP Kinase Signaling

The plant hormone jasmonic acid (JA) is a key regulator of defense responses, and its signaling pathway is intricately linked to the biosynthesis of various secondary metabolites, including N-alkylamides. The mitogen-activated protein kinase (MAPK) cascade, specifically MKK3-MPK6 , has been identified as an important component of the JA signal transduction pathway in Arabidopsis[7]. Activation of this cascade can modulate the expression of transcription factors that, in turn, regulate the genes encoding biosynthetic enzymes. For instance, JA signaling can influence the expression of genes involved in both the supply of precursors and the final condensation step.

jasmonate_signaling_pathway Jasmonate Signaling Pathway Regulating N-Alkylamide Biosynthesis cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Biosynthetic Response JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds MKK3 MKK3 JA_Ile->MKK3 activates JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses MPK6 MPK6 MKK3->MPK6 phosphorylates MPK6->MYC2 activates Biosynthesis_Genes N-Alkylamide Biosynthesis Genes (e.g., THT, FAD) MYC2->Biosynthesis_Genes activates transcription N_Alkylamides N-Alkylamides Biosynthesis_Genes->N_Alkylamides synthesis extraction_workflow Workflow for N-Alkylamide Extraction and Quantification Start Plant Tissue Grinding Grinding Start->Grinding Extraction Methanol Extraction (x3) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Supernatant Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Analysis HPLC/UPLC-MS Analysis Filtration->Analysis Quantification Quantification against Standards Analysis->Quantification cloning_workflow Workflow for Recombinant Enzyme Production Start Plant Tissue RNA_Extraction RNA Extraction & cDNA Synthesis Start->RNA_Extraction PCR PCR Amplification of Target Gene RNA_Extraction->PCR Ligation Ligation into Expression Vector PCR->Ligation Transformation_Cloning Transformation (Cloning Strain) & Sequence Verification Ligation->Transformation_Cloning Transformation_Expression Transformation (Expression Strain) Transformation_Cloning->Transformation_Expression Culture_Growth Large-Scale Culture Growth Transformation_Expression->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Cell_Harvest Cell Harvest & Lysis Induction->Cell_Harvest Purification Ni-NTA Affinity Chromatography Cell_Harvest->Purification Analysis SDS-PAGE Analysis Purification->Analysis

References

A Technical Guide to the Physicochemical Properties of (2E,4E)-Octadienoyl-N-isobutylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-Octadienoyl-N-isobutylamide is a member of the N-alkylamide class of compounds, a group of bioactive lipids known for their diverse physiological roles. This technical guide provides a comprehensive overview of the known physicochemical properties of (2E,4E)-Octadienoyl-N-isobutylamide, alongside detailed experimental protocols for their determination. Furthermore, this document explores the potential signaling pathways this molecule may modulate, based on the established activities of related N-acyl amides. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics based on this and similar molecules.

Physicochemical Properties

Quantitative data for the physicochemical properties of (2E,4E)-Octadienoyl-N-isobutylamide are limited. The following tables summarize the available information for the target compound, along with experimental data for a closely related and more extensively studied analogue, (2E,4E)-Decadienoyl-N-isobutylamide (Pellitorine), for comparative purposes.

Table 1: General and Predicted Physicochemical Properties of (2E,4E)-Octadienoyl-N-isobutylamide

PropertyValueSource
Molecular Formula C₁₂H₂₁NONIST[1]
Molecular Weight 195.3012 g/mol NIST[1]
CAS Registry Number 23512-47-2NIST[1]
Predicted Water Solubility 0.059 g/LALOGPS[2]
Predicted logP 3.38ALOGPS[2]

Table 2: Experimental Physicochemical Properties of (2E,4E)-Decadienoyl-N-isobutylamide (Analogue)

PropertyValueSource
Physical Description SolidHuman Metabolome Database (HMDB)
Melting Point 90 - 95 °CHuman Metabolome Database (HMDB)
Boiling Point 368.00 to 369.00 °C @ 760.00 mm HgThe Good Scents Company Information System

Experimental Protocols

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

  • Methodology:

    • A small, dry sample of the purified compound is packed into a capillary tube.

    • The capillary tube is placed in the melting point apparatus.

    • The temperature is gradually increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from which the substance begins to melt until it is completely liquid is recorded as the melting point.

Determination of Boiling Point

The boiling point can be determined using the Siwoloboff method for small quantities of liquid.

  • Methodology:

    • A small amount of the substance is placed in a fusion tube.

    • A capillary tube, sealed at the upper end, is placed inside the fusion tube with its open end submerged in the liquid.

    • The fusion tube is attached to a thermometer and heated in a heating bath.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility can be determined using the shake-flask method.

  • Methodology:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

    • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The solution is then filtered to remove the undissolved solid.

    • The concentration of the compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Potential Signaling Pathways

N-acyl amides are a class of lipid signaling molecules known to interact with various cellular targets, including G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. While the specific signaling pathways of (2E,4E)-Octadienoyl-N-isobutylamide have not been elucidated, the following diagrams illustrate the general mechanisms by which related N-alkylamides are known to exert their biological effects.

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane N_isobutylamide N-Isobutylamide GPCR GPCR N_isobutylamide->GPCR Binds G_protein G Protein GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: General G-protein coupled receptor (GPCR) signaling pathway for N-isobutylamides.

TRP_channel_activation cluster_membrane Cell Membrane N_isobutylamide N-Isobutylamide TRP_Channel TRP Channel N_isobutylamide->TRP_Channel Activates Ion_Influx Cation Influx (e.g., Ca²⁺, Na⁺) TRP_Channel->Ion_Influx Mediates Cellular_Response Cellular Response (e.g., Depolarization, Sensation) Ion_Influx->Cellular_Response Triggers synthesis_and_characterization_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start (2E,4E)-Octadienoic Acid + Isobutylamine reaction Amidation Reaction (e.g., using a coupling agent like DCC or EDC) start->reaction product Crude (2E,4E)-Octadienoyl- N-isobutylamide reaction->product purification Column Chromatography or Recrystallization product->purification pure_product Purified Product purification->pure_product nmr ¹H and ¹³C NMR pure_product->nmr ms Mass Spectrometry (MS) pure_product->ms ir Infrared (IR) Spectroscopy pure_product->ir

References

(2E,4E)-Octadienoyl-N-isobutylamide: A Technical Guide to its Discovery and Isolation from Piper Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(2E,4E)-Octadienoyl-N-isobutylamide is an intriguing bioactive compound belonging to the class of N-isobutylamides, which are characteristic constituents of the Piper genus. While its presence in pepper seeds has been noted, comprehensive public-domain research detailing its specific discovery, isolation, and biological activities is limited. This technical guide, therefore, provides a comprehensive overview of the discovery and isolation of closely related and well-studied N-isobutylamides from Piper species, offering a robust methodological framework that can be adapted for the targeted isolation and study of (2E,4E)-Octadienoyl-N-isobutylamide. The protocols and data presented are primarily based on established research on prominent piperamides like pellitorine and guineensine, which share structural similarities and co-occur with the target compound.

Discovery and Occurrence

N-isobutylamides are a diverse group of amides found in various species of the Piperaceae family. These compounds are known for their wide range of biological activities, including insecticidal, cytotoxic, and neuropharmacological effects. While the specific discovery of (2E,4E)-Octadienoyl-N-isobutylamide is not extensively documented in publicly available literature, it is recognized as a natural constituent of pepper seeds. The discovery of related piperamides, such as guineensine from Piper guineense and pellitorine from Piper nigrum, dates back several decades and has paved the way for the identification of a multitude of similar structures within the Piper genus.

Quantitative Data on Related N-Isobutylamides from Piper nigrum

The following table summarizes the yields of several N-isobutylamides isolated from Piper nigrum, as reported in a recent study. This data provides a comparative context for the potential abundance of (2E,4E)-Octadienoyl-N-isobutylamide.

CompoundYield (mg/100 g dry material)
Pellitorine361.8
Guineensine209.7
Retrofractamide B134.0
(2E,4E,12Z)-N-isobutyl-octadeca-2,4,12-trienamide467.0

Experimental Protocols

This section outlines a general yet detailed methodology for the extraction, isolation, and characterization of N-isobutylamides from Piper species, which can be specifically tailored for the isolation of (2E,4E)-Octadienoyl-N-isobutylamide.

Extraction of Piperamides

Objective: To obtain a crude extract enriched with N-isobutylamides from dried Piper species material.

Materials:

  • Dried and powdered fruits or roots of Piper species (e.g., Piper nigrum)

  • Soxhlet extractor

  • Methanol or Ethanol (ACS grade)

  • Rotary evaporator

Procedure:

  • A known quantity of the dried, powdered plant material is placed in a thimble and inserted into the main chamber of the Soxhlet extractor.

  • The extracting flask is filled with methanol or ethanol.

  • The extraction is carried out for a period of 6-8 hours, or until the solvent running through the siphon tube is colorless.

  • The resulting extract is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

Isolation by Column Chromatography

Objective: To fractionate the crude extract and isolate the N-isobutylamide fraction.

Materials:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system: Hexane and Ethyl Acetate (gradient elution)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp

Procedure:

  • A slurry of silica gel in hexane is prepared and packed into the glass column.

  • The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fractions are collected at regular intervals and monitored by TLC.

  • Fractions showing similar TLC profiles (spots corresponding to N-isobutylamides, visualized under UV light or with an appropriate staining agent) are pooled together.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To purify the target N-isobutylamide from the enriched fraction.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Solvent system: Acetonitrile and Water (isocratic or gradient elution)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

Procedure:

  • The pooled fraction from column chromatography is dissolved in a minimal amount of the mobile phase.

  • The solution is filtered through a 0.45 µm syringe filter.

  • The sample is injected into the preparative HPLC system.

  • Elution is performed using an optimized mobile phase of acetonitrile and water. The specific ratio or gradient will depend on the retention time of the target compound.

  • The elution is monitored by the UV detector at a suitable wavelength (typically around 254 nm for conjugated systems).

  • The peak corresponding to the target N-isobutylamide is collected.

  • The solvent is removed from the collected fraction using a rotary evaporator or lyophilizer to obtain the pure compound.

Structural Elucidation

Objective: To confirm the chemical structure of the isolated compound.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for detailed structural assignment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns in MS/MS can provide further structural information.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the amide carbonyl and C=C double bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to observe the electronic transitions within the molecule, particularly the conjugated diene system.

Visualizations

Experimental Workflow for Isolation of N-Isobutylamides

experimental_workflow plant_material Dried Piper sp. Material extraction Soxhlet Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel, Hexane:EtOAc) crude_extract->column_chromatography enriched_fraction Enriched N-Isobutylamide Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC (C18, ACN:H2O) enriched_fraction->prep_hplc pure_compound Pure (2E,4E)-Octadienoyl-N-isobutylamide prep_hplc->pure_compound structural_elucidation Structural Elucidation (NMR, MS, IR, UV) pure_compound->structural_elucidation

Caption: General workflow for the isolation and characterization of N-isobutylamides.

Representative Signaling Pathway for N-Isobutylamides

While the specific signaling pathways modulated by (2E,4E)-Octadienoyl-N-isobutylamide are not well-defined, many N-isobutylamides are known to interact with the endocannabinoid system. The following diagram illustrates a simplified pathway for cannabimimetic N-isobutylamides.

signaling_pathway cluster_membrane Cell Membrane isobutylamide N-Isobutylamide transporter Endocannabinoid Transporter isobutylamide->transporter Inhibition of reuptake cb1_receptor CB1 Receptor downstream Downstream Signaling (e.g., inhibition of adenylyl cyclase) cb1_receptor->downstream effect Physiological Effect (e.g., Analgesia, Anti-inflammation) downstream->effect

Caption: Putative signaling pathway for cannabimimetic N-isobutylamides.

Conclusion

The study of (2E,4E)-Octadienoyl-N-isobutylamide from Piper species presents an exciting opportunity for the discovery of novel bioactive compounds. Although specific literature on this compound is scarce, the established methodologies for the isolation and characterization of related N-isobutylamides provide a clear and effective path forward for researchers. The protocols and data presented in this guide serve as a foundational resource for the targeted investigation of this and other rare piperamides, facilitating further exploration into their chemical properties and potential therapeutic applications. Future research should focus on the definitive isolation, structural elucidation, and comprehensive biological evaluation of (2E,4E)-Octadienoyl-N-isobutylamide to unlock its full potential.

Preliminary Biological Activity Screening of (2E,4E)-Octadienoyl-N-isobutylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-Octadienoyl-N-isobutylamide is a member of the N-isobutylamide (NAA) class of compounds, a group of naturally occurring alkamides known for their diverse biological activities. While specific data for this particular molecule is limited in publicly available literature, this technical guide consolidates preliminary biological activity data from closely related N-isobutylamides, such as Pellitorine and Spilanthol, to provide a predictive overview of its potential pharmacological and biocidal applications. This document outlines potential insecticidal, antibacterial, and antifungal activities, along with detailed hypothetical experimental protocols and relevant signaling pathways. All quantitative data from analogous compounds are presented in structured tables, and conceptual workflows are visualized using diagrams.

Introduction

N-isobutylamides are a fascinating class of bioactive lipids found in various plant families, including Asteraceae and Piperaceae. These compounds are characterized by a fatty acid chain linked to an isobutylamine moiety via an amide bond. The length and degree of unsaturation in the fatty acid chain, as well as the stereochemistry of the double bonds, contribute significantly to their biological effects. (2E,4E)-Octadienoyl-N-isobutylamide, the subject of this guide, is a relatively simple unsaturated N-isobutylamide. Due to a lack of direct experimental data for this specific compound, this guide will leverage data from structurally similar and well-researched N-isobutylamides to infer its potential biological activity profile. The primary analogues referenced include Pellitorine, a potent insecticide, and other N-isobutylamides isolated from Spilanthes acmella and Piper species, which have demonstrated a range of insecticidal, antimicrobial, and anti-inflammatory properties.

Predicted Biological Activities

Based on the activities of analogous compounds, (2E,4E)-Octadienoyl-N-isobutylamide is predicted to exhibit the following biological activities:

  • Insecticidal Activity: N-isobutylamides are well-known for their insecticidal properties, often acting as neurotoxins.

  • Antibacterial Activity: Various N-isobutylamides have shown inhibitory effects against a range of bacterial strains.

  • Antifungal Activity: Antifungal properties have been reported for amides isolated from Piper species.

The following sections will detail the predicted activities and provide exemplar experimental protocols for their validation.

Insecticidal Activity

The insecticidal activity of N-isobutylamides is one of their most prominent features. Pellitorine, for instance, has demonstrated significant toxicity against various insect species. The proposed mechanism of action for many N-isobutylamides involves the modulation of voltage-gated sodium channels in the insect nervous system, leading to paralysis and death.

Quantitative Data from Analogous Compounds

The following table summarizes the insecticidal activity of various N-isobutylamides against different insect species. This data can serve as a benchmark for assessing the potential potency of (2E,4E)-Octadienoyl-N-isobutylamide.

Compound/ExtractTarget InsectAssay TypeResult
PellitorineCulex pipiens pallens (adult female)Topical ApplicationLD50: 0.4 µ g/female [1]
PellitorineAedes aegypti (adult female)Topical ApplicationLD50: 0.17 µ g/female [1]
GuineensineCulex pipiens pallens (adult female)Topical ApplicationLD50: 1.9 µ g/female [1]
GuineensineAedes aegypti (adult female)Topical ApplicationLD50: 1.7 µ g/female [1]
PiperineAedes aegypti larvaeLarvicidal AssayLC50: 10.0 ppm
N-isobutylamide-rich extract from Salmea scandensSpodoptera frugiperda (larvae)Topical Application63% mortality at 0.30 mg/µL[2][3]
N-isobutylamide-rich extract from Salmea scandensSpodoptera frugiperda (larvae)Spray Application49% mortality at 0.15 mg/µL[2][3]
Spilanthol & other N-isobutylamides from Spilanthes acmellaAedes aegypti (larvae)Larvicidal AssayLD100: 12.5 µg/mL
Spilanthol & other N-isobutylamides from Spilanthes acmellaHelicoverpa zea (neonates)Antifeedant Assay66% weight reduction at 250 µg/mL
Experimental Protocol: Larvicidal Bioassay against Aedes aegypti

This protocol describes a standard method for evaluating the larvicidal activity of a test compound.

  • Test Organism: Late 3rd or early 4th instar larvae of Aedes aegypti.

  • Preparation of Test Solutions:

    • Prepare a stock solution of (2E,4E)-Octadienoyl-N-isobutylamide in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 1, 5, 10, 25, 50, 100 ppm).

    • A control group with the solvent alone should be prepared.

  • Bioassay Procedure:

    • In a 250 mL beaker, add 20-25 larvae to 100 mL of deionized water.

    • Add 1 mL of the test solution to the beaker.

    • Each concentration should be tested in triplicate.

    • Provide larval food (e.g., a mixture of dog biscuit and yeast powder).

    • Maintain the beakers at 27 ± 2°C with a 12:12 hour light:dark photoperiod.

  • Data Collection and Analysis:

    • Record larval mortality at 24 and 48 hours post-treatment.

    • Calculate the percentage mortality for each concentration.

    • Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Visualizing the Experimental Workflow

Larvicidal_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Test Compound in Solvent) prep_dilutions Create Serial Dilutions (e.g., 1-100 ppm) prep_stock->prep_dilutions add_compound Add 1mL of Test Solution or Control to Beakers prep_dilutions->add_compound prep_control Prepare Solvent Control prep_control->add_compound prep_larvae Culture Aedes aegypti Larvae (3rd/4th Instar) setup_beakers Setup Test Beakers (20-25 larvae in 100mL water) prep_larvae->setup_beakers setup_beakers->add_compound incubate Incubate at 27°C (12:12 L:D photoperiod) add_compound->incubate record_mortality Record Mortality (24h and 48h) incubate->record_mortality calc_percentage Calculate % Mortality record_mortality->calc_percentage calc_lc50 Determine LC50 (Probit Analysis) calc_percentage->calc_lc50 Sodium_Channel_Modulation cluster_neuron Insect Neuron na_channel Voltage-gated Na+ Channel Closed Open Inactivated effect Prolonged Channel Opening & Inhibition of Inactivation na_channel:p2->effect compound (2E,4E)-Octadienoyl-N-isobutylamide compound->na_channel:p2 Binds to open state result Continuous Na+ Influx -> Repetitive Firing -> Paralysis & Death effect->result MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock & Serial Dilutions in Broth inoculate_plate Inoculate 96-well Plate with Bacteria & Compound prep_compound->inoculate_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate_plate add_controls Include Positive & Negative Controls inoculate_plate->add_controls incubate Incubate at 37°C for 18-24 hours add_controls->incubate read_plate Visually Inspect for Bacterial Growth incubate->read_plate determine_mic Determine MIC (Lowest concentration with no growth) read_plate->determine_mic

References

In Silico Target Prediction of (2E,4E)-Octadienoyl-N-isobutylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-Octadienoyl-N-isobutylamide is a naturally occurring isobutylamide with structural similarities to a class of bioactive lipids known to interact with various protein targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Identifying the specific protein targets of this compound is crucial for understanding its mechanism of action and exploring its therapeutic potential. This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict and validate the protein targets of (2E,4E)-Octadienoyl-N-isobutylamide. The guide details methodologies for reverse docking and pharmacophore modeling, followed by experimental protocols for target validation.

Introduction to (2E,4E)-Octadienoyl-N-isobutylamide and the Challenge of Target Identification

Natural products are a rich source of novel chemical scaffolds for drug discovery. (2E,4E)-Octadienoyl-N-isobutylamide belongs to the family of N-alkylamides, which are known for their diverse biological activities. The identification of the molecular targets of such natural products is a significant bottleneck in the drug discovery pipeline. Traditional methods of target identification can be time-consuming and resource-intensive. In silico approaches offer a rapid and cost-effective means to generate hypotheses about the potential protein targets of a small molecule, thereby streamlining the subsequent experimental validation process.

This guide outlines a two-pronged in silico strategy for predicting the targets of (2E,4E)-Octadienoyl-N-isobutylamide: reverse docking and pharmacophore modeling. Based on the structural characteristics of the molecule—a lipid-like acyl chain and an isobutylamide headgroup—we hypothesize that its potential targets may include:

  • G-Protein Coupled Receptors (GPCRs): Specifically, those that bind endogenous lipid ligands, such as GPR119.

  • Ion Channels: Such as the Transient Receptor Potential Vanilloid 1 (TRPV1), which is known to be modulated by various lipid amides.

  • Enzymes: Including Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids and other bioactive fatty acid amides.

In Silico Target Prediction Methodologies

The overall workflow for the in silico prediction and experimental validation of (2E,4E)-Octadienoyl-N-isobutylamide targets is depicted below.

Overall Workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation Ligand Preparation Ligand Preparation Reverse Docking Reverse Docking Ligand Preparation->Reverse Docking Pharmacophore Modeling Pharmacophore Modeling Ligand Preparation->Pharmacophore Modeling Target Prioritization Target Prioritization Reverse Docking->Target Prioritization Pharmacophore Modeling->Target Prioritization Binding Assays Binding Assays Target Prioritization->Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Hit Confirmation Hit Confirmation Functional Assays->Hit Confirmation

A high-level overview of the in silico and experimental workflow.
Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique used to identify potential protein targets for a given ligand by docking it against a large library of 3D protein structures.[1][2]

Reverse_Docking_Workflow Ligand_3D_Structure Prepare 3D Structure of (2E,4E)-Octadienoyl-N-isobutylamide Docking_Simulation Perform High-Throughput Docking Simulation Ligand_3D_Structure->Docking_Simulation Target_Database Select & Prepare Protein Target Database (e.g., PDB, ChEMBL) Target_Database->Docking_Simulation Scoring_Ranking Score & Rank Protein-Ligand Complexes Docking_Simulation->Scoring_Ranking Candidate_Targets Identify Candidate Protein Targets Scoring_Ranking->Candidate_Targets Pharmacophore_Modeling_Workflow Ligand_Conformers Generate Conformers of (2E,4E)-Octadienoyl-N-isobutylamide Feature_Identification Identify Pharmacophoric Features (H-bond donors/acceptors, hydrophobic, etc.) Ligand_Conformers->Feature_Identification Model_Generation Generate 3D Pharmacophore Model Feature_Identification->Model_Generation Database_Screening Screen Protein Database with Pharmacophore Model Model_Generation->Database_Screening Candidate_Targets Identify Candidate Protein Targets Database_Screening->Candidate_Targets GPCR_Signaling_Pathway Ligand (2E,4E)-Octadienoyl- N-isobutylamide GPCR GPR119 Ligand->GPCR G_Protein Gαs GPCR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase ATP_cAMP ATP -> cAMP Adenylyl_Cyclase->ATP_cAMP Downstream_Effects Downstream Cellular Response ATP_cAMP->Downstream_Effects

References

The Ethnopharmacological Landscape of N-Isobutylamide-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the traditional uses, pharmacological validation, and molecular mechanisms of plants rich in N-isobutylamides, offering a valuable resource for drug discovery and development.

Introduction

N-isobutylamides are a class of lipophilic alkamides found in several plant families, notably the Asteraceae and Piperaceae. These compounds are renowned for producing a characteristic tingling or numbing sensation on the tongue, a property that has led to the traditional use of these plants for analgesic and anti-inflammatory purposes across various cultures. This technical guide provides a comprehensive literature review of the ethnobotanical uses of plants containing N-isobutylamides, supported by quantitative data, detailed experimental protocols for assessing their biological activities, and visualizations of the key signaling pathways they modulate. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Ethnobotanical Uses of Key N-Isobutylamide-Containing Plants

The traditional application of plants containing N-isobutylamides is widespread, with a remarkable consistency in their use for pain relief, inflammation, and as insecticides. The following tables summarize the key ethnobotanical uses of prominent N-isobutylamide-producing plant species, incorporating quantitative data where available to highlight the cultural significance and potential for pharmacological validation.

Table 1: Ethnobotanical Uses of Anacyclus pyrethrum (Pellitory)

Use CategorySpecific UsePlant Part UsedPreparationInformant Consensus Factor (ICF)Use Value (UV)Fidelity Level (FL)
Oral HealthToothache, gum inflammation, salivary stimulant[1][2]RootChewed fresh, decoction, powder[3]---
Pain & InflammationRheumatism, sciatica, neuralgia, anti-inflammatory[1][3][4]RootOintment (in olive oil), cream-based animal fats[3]---
Genitourinary & ReproductiveFemale infertility, cysts in the genital tract[3]Stalk, RootPowder mixed with honey, decoction[3]---
Digestive SystemStomach ailments[3]RootDecoction[3]---
Nervous SystemParalysis of the tongue and limbs, antidepressant[3][4]Root----
Respiratory SystemColds, respiratory diseases[3]RootPowder[3]---

Table 2: Ethnobotanical Uses of Spilanthes acmella (Toothache Plant)

Use CategorySpecific UsePlant Part UsedPreparationInformant Consensus Factor (ICF)Use Value (UV)Fidelity Level (FL)
Oral HealthToothache, stomatitis, stammering, gum infections[5][6]Flower heads, leavesChewed fresh---
Pain & InflammationRheumatism, anti-inflammatory[7]RootAqueous extract---
Digestive SystemStomachic, antidiarrheal-----
Infectious DiseasesAntibacterial, antifungal, antimalarial-----
OtherDiuretic, insecticideWhole plant, flower budsEthanolic extract, hexane extract---

Table 3: Ethnobotanical Uses of Heliopsis longipes (Chilcuague)

| Use Category | Specific Use | Plant Part Used | Preparation | Frequency of Mention | |---|---|---|---| | Oral Health | Toothache[8] | Root | Chewed fresh, placed on tooth | High | | Pain & Inflammation | Muscle pain | Root | Macerated in alcohol | High | | Antiparasitic | Deworming | Root | Added to food | High | | Culinary | Condiment[9] | Root | Ground in sauces and dishes | High | | Insecticidal | Insecticide | Root | - | Moderate |

Table 4: Ethnobotanical Uses of Piper nigrum (Black Pepper)

| Use Category | Specific Use | Plant Part Used | Preparation | Cultural Index | |---|---|---|---| | Culinary | Spice | Fruit | Powder | 1.11[10] | | Digestive System | Digestive ailments | Fruit | - | - | | Respiratory System | Cough | Fruit | - | - | | Infectious Diseases | Antimicrobial | Fruit | - | - | | Insecticidal | Larvicidal[11] | Fruit | - | - |

Experimental Protocols for aSelection of Key Bioactivities

The ethnobotanical claims for N-isobutylamide-containing plants have been the subject of numerous pharmacological investigations. Below are detailed methodologies for key experiments that have been employed to validate their traditional uses.

Analgesic Activity Assessment of Anacyclus pyrethrum Extract

1. Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity) [12]

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are divided into groups (n=6): control (vehicle), positive control (e.g., indomethacin 10 mg/kg, intraperitoneally), and test groups receiving various doses of Anacyclus pyrethrum root extract (e.g., 125, 250, and 500 mg/kg, orally).

    • Thirty minutes after treatment, 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally to induce writhing (abdominal constrictions and stretching of hind limbs).

    • The number of writhes is counted for a period of 60 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. A significant reduction in the number of writhes indicates peripheral analgesic activity.

2. Formalin-Induced Licking Test (Central and Peripheral Analgesic Activity) [4][13]

  • Animal Model: Male Wistar rats (150-200 g).

  • Procedure:

    • Animals are divided into groups similar to the writhing test.

    • Thirty minutes after oral administration of the test substance, 20 µL of 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

    • The time spent licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-formalin injection), representing neurogenic pain, and the late phase (15-30 minutes post-formalin injection), representing inflammatory pain.

  • Data Analysis: The duration of licking in each phase is compared between the treated and control groups. A reduction in licking time in the early phase suggests central analgesic activity, while a reduction in the late phase indicates peripheral anti-inflammatory effects.

Anti-inflammatory Activity Assessment of Spilanthes acmella Extract

1. Carrageenan-Induced Paw Edema Test (Acute Inflammation) [14]

  • Animal Model: Male Wistar rats (150-200 g).

  • Procedure:

    • Animals are divided into groups: control (vehicle), positive control (e.g., diclofenac sodium 5 mg/kg, orally), and test groups receiving various doses of Spilanthes acmella extract (e.g., 100 and 200 mg/kg, orally).

    • One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce edema.

    • The paw volume is measured using a plethysmometer at 1, 3, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group.

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages (In Vitro Anti-inflammatory Activity) [5][6][15]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of Spilanthes acmella extract or isolated spilanthol for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cells, and they are incubated for 24 hours.

    • The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined by measuring the absorbance at 540 nm. The percentage of inhibition of NO production is calculated relative to the LPS-treated control.

Extraction and Isolation of N-Isobutylamides from Echinacea Species[17][18]
  • Plant Material: Dried and powdered roots of Echinacea angustifolia.

  • Extraction:

    • The powdered root material is extracted with 70% ethyl alcohol using maceration or Soxhlet extraction for several hours.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation and Isolation:

    • The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water).

    • The n-hexane fraction, which is rich in lipophilic N-isobutylamides, is further purified using chromatographic techniques.

    • High-Speed Countercurrent Chromatography (HSCCC) can be employed for the separation of individual alkylamides. A two-phase solvent system, such as n-hexane:ethyl acetate:methanol:water (4:1:2:1), can be used with the lower aqueous phase as the mobile phase.

  • Identification and Characterization: The purity and structure of the isolated N-isobutylamides are confirmed using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Signaling Pathways Modulated by N-Isobutylamides

The pharmacological effects of N-isobutylamides are mediated through their interaction with several key signaling pathways involved in inflammation and immune response. The following diagrams, generated using Graphviz (DOT language), illustrate these molecular mechanisms.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade (ERK, JNK, p38) G_protein->MAPK_cascade Modulates cAMP cAMP AC->cAMP Decreases production PKA PKA cAMP->PKA Inhibits NFkappaB_active NF-κB (Active) MAPK_cascade->NFkappaB_active Modulates IKK IKK Complex IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB-IκB (Inactive) NFkappaB_IkappaB->NFkappaB_active Releases Gene_expression Gene Expression (Pro-inflammatory Cytokines) NFkappaB_active->Gene_expression Translocates and Activates N_isobutylamide N-Isobutylamide N_isobutylamide->CB2 Binds and Activates

Caption: Interaction of N-isobutylamides with the Cannabinoid Receptor 2 (CB2) signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB-IκBα (Inactive) NFkappaB NF-κB (p65/p50) NFkappaB_IkappaB->NFkappaB Degradation of IκBα Nucleus Nucleus NFkappaB->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_expression Induces N_isobutylamide N-Isobutylamide N_isobutylamide->IKK_complex Inhibits N_isobutylamide->IkappaB Prevents Degradation

Caption: N-isobutylamide-mediated inhibition of the NF-κB signaling pathway.

G Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Phosphorylates Nucleus Nucleus Transcription_Factors->Nucleus Translocation Gene_expression Inflammatory Gene Expression Nucleus->Gene_expression Induces N_isobutylamide N-Isobutylamide N_isobutylamide->MAPKKK Inhibits N_isobutylamide->MAPK Inhibits Phosphorylation

Caption: Modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by N-isobutylamides.

Conclusion

The ethnobotanical record of plants containing N-isobutylamides provides a rich and consistent history of their use in traditional medicine, primarily for conditions related to pain and inflammation. Pharmacological studies have begun to validate these traditional claims, demonstrating significant analgesic, anti-inflammatory, and immunomodulatory activities. The molecular mechanisms underlying these effects are being elucidated, with evidence pointing towards the modulation of key signaling pathways such as the cannabinoid, NF-κB, and MAPK pathways.

This technical guide has synthesized the available ethnobotanical data, provided detailed experimental protocols for the validation of these traditional uses, and visualized the intricate signaling networks involved. It is hoped that this comprehensive overview will serve as a valuable tool for researchers in the fields of ethnopharmacology, natural product chemistry, and drug discovery, facilitating the continued exploration of N-isobutylamides as a promising source of novel therapeutic agents. Further research, particularly quantitative ethnobotanical studies and clinical trials, is warranted to fully realize the therapeutic potential of these fascinating natural compounds.

References

An In-Depth Technical Guide to the Pungent and Tingling Properties of N-Isobutylamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isobutylamides (NIAs) are a class of naturally occurring bioactive compounds found in various plant species, notably those used as spices and in traditional medicine. They are responsible for the characteristic pungent and tingling sensations associated with plants like Szechuan pepper (Zanthoxylum piperitum), jambu (Acmella oleracea), and black pepper (Piper nigrum). Beyond their sensory properties, NIAs have garnered significant interest in the scientific community for their diverse pharmacological activities, including analgesic, anti-inflammatory, and insecticidal effects. This guide provides a comprehensive technical overview of the molecular mechanisms underlying the pungent and tingling properties of NIAs, with a focus on their interactions with key sensory receptors.

Core Mechanisms of Action: Interaction with TRP Channels and KCNK Channels

The distinct sensory profile of N-isobutylamides arises from their ability to modulate the activity of several ion channels expressed in sensory neurons. The primary targets identified to date are members of the Transient Receptor Potential (TRP) family, specifically TRPV1 and TRPA1, and certain two-pore domain potassium (KCNK) channels.

Activation of TRP Channels: The Basis of Pungency

TRPV1 and TRPA1 are non-selective cation channels that act as molecular sensors for a wide range of noxious stimuli, including heat, pungent compounds, and inflammatory mediators.

  • TRPV1 (Transient Receptor Potential Vanilloid 1): Often referred to as the "capsaicin receptor," TRPV1 is activated by vanilloid compounds like capsaicin from chili peppers, as well as by heat (>43°C) and acidic conditions. Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and triggers the sensation of burning pain or pungency. Several N-isobutylamides have been shown to be agonists of TRPV1.[1]

  • TRPA1 (Transient Receptor Potential Ankyrin 1): TRPA1 is another key player in nociception, activated by a structurally diverse array of irritants, including mustard oil (allyl isothiocyanate), cinnamaldehyde, and environmental pollutants. Like TRPV1, its activation leads to cation influx and neuronal excitation. Certain N-isobutylamides, such as hydroxy-α-sanshool, are also known to activate TRPA1.[1]

Inhibition of KCNK Channels: The Source of Tingling

The unique tingling and numbing sensation, often described as "paraesthesia," produced by some N-isobutylamides like hydroxy-α-sanshool, is attributed to their inhibitory action on specific two-pore domain potassium (KCNK) channels.[2][3] These channels, including KCNK3 (TASK-1), KCNK9 (TASK-3), and KCNK18 (TRESK), are "leak" channels that contribute to setting the resting membrane potential of sensory neurons. By inhibiting these channels, N-isobutylamides cause a slow depolarization of the neuron, bringing it closer to the threshold for firing action potentials and resulting in the characteristic tingling and vibrating sensation.[2][3]

Quantitative Data on N-Isobutylamide Activity

The potency and efficacy of N-isobutylamides vary depending on their specific chemical structure and the target receptor. The following tables summarize the available quantitative data for some of the most well-studied N-isobutylamides.

CompoundReceptorSpeciesAssay TypeEC50 / IC50Reference
Hydroxy-α-sanshool TRPV1HumanCalcium Influx1.1 µM (EC50)[2]
TRPA1HumanCalcium Influx69 µM (EC50)[2]
KCNK3RatElectrophysiology30.3 ± 4.9 µM (IC50)[2]
KCNK9RatElectrophysiology450 ± 30.1 µM (IC50)[2]
KCNK18RatElectrophysiology50.2 ± 1.9 µM (IC50)[2]
γ-Sanshool TRPV1RatCalcium Influx5.3 µM (EC50)[4]
Pellitorine TRPV1HumanCalcium Uptake0.69 mM (IC50)[5]
Spilanthol (Affinin) VasodilationRatAortic Ring Relaxation27.38 ± 1.20 µg/mL (EC50)[6]

Signaling Pathways

The activation of TRPV1 and TRPA1 by N-isobutylamides initiates downstream signaling cascades that ultimately lead to the perception of pungency and the release of pro-inflammatory neuropeptides.

TRPV1 Signaling Pathway

Activation of TRPV1 by an N-isobutylamide agonist leads to a conformational change in the channel, allowing the influx of Ca²⁺ and Na⁺. The increase in intracellular Ca²⁺ has several downstream consequences:

  • Direct Neuronal Excitation: The influx of positive ions depolarizes the neuronal membrane, leading to the generation of action potentials that are transmitted to the central nervous system, perceived as a pungent or burning sensation.

  • Activation of Second Messenger Systems: Elevated intracellular Ca²⁺ can activate various signaling molecules, including Protein Kinase C (PKC) and Calmodulin-dependent protein kinase II (CaMKII).[9][10] These kinases can, in turn, phosphorylate TRPV1 and other proteins, modulating channel sensitivity and contributing to peripheral sensitization.

  • PLC-IP3/DAG Pathway: TRPV1 activation can lead to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][11] IP3 can trigger further Ca²⁺ release from intracellular stores, while DAG activates PKC.

TRPV1_Signaling cluster_membrane Plasma Membrane TRPV1 TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx NIA N-Isobutylamide NIA->TRPV1 activates Depolarization Membrane Depolarization Ca_influx->Depolarization PLC PLC Ca_influx->PLC activates Na_influx->Depolarization Action_Potential Action Potential (Pungency) Depolarization->Action_Potential PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP₃ receptor PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release

TRPV1 Signaling Pathway
TRPA1 Signaling Pathway

Similar to TRPV1, activation of TRPA1 by N-isobutylamides results in cation influx and neuronal depolarization. The downstream signaling of TRPA1 also involves:

  • Calcium-Dependent Processes: The influx of Ca²⁺ through TRPA1 can lead to the activation of various calcium-dependent enzymes and signaling pathways.[12]

  • MAP Kinase Activation: TRPA1 activation has been linked to the phosphorylation and activation of Mitogen-Activated Protein (MAP) kinases, such as ERK, JNK, and p38.[13][14] These kinases are involved in a wide range of cellular processes, including inflammation and gene expression.

  • Neurogenic Inflammation: Activation of both TRPV1 and TRPA1 in sensory nerve endings can trigger the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, which contribute to neurogenic inflammation, characterized by vasodilation and plasma extravasation.[13]

TRPA1_Signaling cluster_membrane Plasma Membrane TRPA1 TRPA1 Ca_influx Ca²⁺ Influx TRPA1->Ca_influx NIA N-Isobutylamide NIA->TRPA1 activates Depolarization Membrane Depolarization Ca_influx->Depolarization MAPK MAP Kinase (ERK, JNK, p38) Ca_influx->MAPK activates Action_Potential Action Potential (Pungency) Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Depolarization->Neuropeptide_Release Inflammation Inflammatory Response MAPK->Inflammation Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation Calcium_Imaging_Workflow A Cell Culture (e.g., HEK293 cells transfected with TRPV1 or TRPA1) B Loading with Calcium Indicator (e.g., Fura-2 AM or Fluo-4 AM) A->B C Baseline Fluorescence Measurement B->C D Application of N-Isobutylamide C->D E Real-time Fluorescence Imaging D->E F Data Analysis (Ratio of fluorescence intensities or change in fluorescence) E->F G Dose-Response Curve Generation (Calculation of EC50) F->G Patch_Clamp_Workflow A Prepare Cells (Transfected HEK293 or DRG neurons) B Pull Glass Micropipette A->B C Approach Cell and Form Giga-ohm Seal B->C D Rupture Membrane Patch (Establish Whole-Cell Configuration) C->D E Record Baseline Current D->E F Apply N-Isobutylamide E->F G Record Agonist-Evoked Current F->G H Data Analysis (Current-Voltage Relationship, Dose-Response) G->H

References

Initial Toxicology Assessment of (2E,4E)-Octadienoyl-N-isobutylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological assessment of (2E,4E)-Octadienoyl-N-isobutylamide based on available data for structurally related compounds. No direct toxicological studies have been identified for (2E,4E)-Octadienoyl-N-isobutylamide itself. The information herein should be used for informational purposes only and is not a substitute for compound-specific toxicological evaluation.

Introduction

(2E,4E)-Octadienoyl-N-isobutylamide is a member of the N-isobutylamide (NAI) class of compounds, which are naturally occurring lipids found in various plant species. NAIs are known for their diverse biological activities, including immunomodulatory, anti-inflammatory, and analgesic effects. As interest in the therapeutic potential of these compounds grows, a thorough understanding of their toxicological profile is essential for safe drug development. This technical guide summarizes the currently available, albeit limited, toxicological data on N-isobutylamides to provide a preliminary assessment of (2E,4E)-Octadienoyl-N-isobutylamide.

Data Presentation: Toxicology of Structurally Related N-Isobutylamides

Due to the absence of direct toxicological data for (2E,4E)-Octadienoyl-N-isobutylamide, this section presents data from structurally similar N-isobutylamides. This approach, known as read-across, is a common practice in toxicology for preliminary hazard identification but has inherent limitations.

Acute Toxicity

Acute toxicity studies are designed to determine the potential for adverse effects following a single high-dose exposure to a substance. The median lethal dose (LD50) is a common metric, representing the dose at which 50% of the test animals are expected to die.

Table 1: Acute Oral Toxicity of a Structurally Related N-Isobutylamide

Compound NameStructureAnimal ModelLD50Reference
Hydroxy-α-sanshoolMouse73 mg/kg[1]

Note: The structure of Hydroxy-α-sanshool is provided for comparative purposes. It shares the N-isobutylamide moiety but has a longer and more complex fatty acid chain compared to (2E,4E)-Octadienoyl-N-isobutylamide.

Cytotoxicity

Cytotoxicity assays assess the ability of a substance to cause cell death or damage. The half-maximal inhibitory concentration (IC50) is a common endpoint, indicating the concentration of a substance required to inhibit a biological process (e.g., cell growth) by 50%.

Table 2: In Vitro Cytotoxicity of Structurally Related N-Isobutylamides

Compound NameCell LineAssayIC50Reference
SpilantholHuman Cervix Adenocarcinoma (HeLa)MTT48.8 µg/mL[2]
SpilantholHuman Myelogenous Leukemia (K562)MTT29.1 µg/mL[2]
PellitorineHuman Promyelocytic Leukemia (HL-60)Not Specified13.0 µg/mL
PellitorineHuman Breast Cancer (MCF-7)Not Specified1.8 µg/mL
Genotoxicity

Genotoxicity assays evaluate the potential of a substance to damage genetic material (DNA). The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for mutagenic potential.

Table 3: Genotoxicity of a Preparation Containing N-Isobutylamides

Test SubstanceAssayTest SystemMetabolic Activation (S9)ResultReference
Black Pepper ExtractAmes TestSalmonella typhimuriumWith and WithoutNon-mutagenic

Note: This study was conducted on a complex extract and not an isolated N-isobutylamide. The specific contribution of the amide components to the overall result is not known.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological studies. Below are generalized protocols for the key assays mentioned in this guide.

Acute Oral Toxicity (LD50) - General Up-and-Down Procedure (UDP)

The Up-and-Down Procedure is a method for determining the LD50 that uses fewer animals than traditional methods.

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Dose Selection: A starting dose is chosen based on available information, typically near the estimated LD50.

  • Dosing: A single animal is dosed with the starting concentration.

  • Observation: The animal is observed for signs of toxicity and mortality over a defined period (e.g., 48 hours).

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5).

    • If the animal dies, the dose for the next animal is decreased by a fixed factor (e.g., 0.7).

  • Iteration: This sequential dosing continues until a sufficient number of reversals in outcome (survival/death) are observed.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes.

Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.[2]

Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (His-). The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Strain Selection: Select appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_ld50 Acute Oral Toxicity (LD50) Workflow cluster_mtt MTT Cytotoxicity Assay Workflow cluster_ames Ames Test (Genotoxicity) Workflow ld50_start Select Animal Model and Starting Dose ld50_dose Dose Single Animal ld50_start->ld50_dose ld50_observe Observe for Toxicity/Mortality ld50_dose->ld50_observe ld50_decision Animal Survives? ld50_observe->ld50_decision ld50_end Calculate LD50 ld50_observe->ld50_end ld50_increase Increase Dose for Next Animal ld50_decision->ld50_increase Yes ld50_decrease Decrease Dose for Next Animal ld50_decision->ld50_decrease No ld50_increase->ld50_dose ld50_decrease->ld50_dose mtt_start Seed Cells in 96-well Plate mtt_treat Treat with Test Compound mtt_start->mtt_treat mtt_incubate Incubate mtt_treat->mtt_incubate mtt_add Add MTT Reagent mtt_incubate->mtt_add mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance mtt_solubilize->mtt_read mtt_end Calculate IC50 mtt_read->mtt_end ames_start Prepare Bacterial Strains (+/- S9) ames_expose Expose Bacteria to Test Compound ames_start->ames_expose ames_plate Plate on Histidine-free Medium ames_expose->ames_plate ames_incubate Incubate ames_plate->ames_incubate ames_count Count Revertant Colonies ames_incubate->ames_count ames_end Analyze for Mutagenicity ames_count->ames_end

Caption: Standard experimental workflows for key in vivo and in vitro toxicology assays.

Logical Relationship: Read-Across Approach

read_across target (2E,4E)-Octadienoyl-N-isobutylamide (Target Compound - No Data) assessment Preliminary Toxicological Assessment (Inferred Properties) target->assessment Inference based on structural similarity analog1 Hydroxy-α-sanshool (Structural Analog - Acute Toxicity Data) analog1->assessment analog2 Spilanthol (Structural Analog - Cytotoxicity Data) analog2->assessment analog3 Pellitorine (Structural Analog - Cytotoxicity Data) analog3->assessment analog4 Black Pepper Amides (Analog Mixture - Genotoxicity Data) analog4->assessment

Caption: Logical model illustrating the read-across approach for preliminary toxicological assessment.

Discussion and Conclusion

The initial toxicological assessment of (2E,4E)-Octadienoyl-N-isobutylamide is currently limited by the lack of direct experimental data. However, by examining data from structurally related N-isobutylamides, a tentative profile can be constructed.

The available acute toxicity data for hydroxy-α-sanshool (LD50 of 73 mg/kg in mice) suggests that N-isobutylamides may have a moderate order of acute toxicity. The in vitro cytotoxicity data for spilanthol and pellitorine indicate that these compounds can be cytotoxic to various cell lines, with IC50 values in the low to mid-microgram per milliliter range. The lack of mutagenicity observed for a black pepper extract in an Ames test is a positive but indirect indicator for the genotoxicity of this class of compounds.

It is crucial to emphasize that these findings are based on structural analogs and may not accurately reflect the toxicological properties of (2E,4E)-Octadienoyl-N-isobutylamide. Differences in the length and saturation of the fatty acid chain can significantly influence the pharmacokinetic and toxicodynamic properties of a molecule.

Therefore, to establish a definitive safety profile for (2E,4E)-Octadienoyl-N-isobutylamide, the following studies are recommended:

  • Acute Oral Toxicity Study: To determine the LD50 and identify signs of acute toxicity.

  • Genotoxicity Battery: Including a bacterial reverse mutation assay (Ames test) and an in vitro chromosomal aberration assay.

  • In Vitro Cytotoxicity Assays: Using a panel of relevant cell lines to determine the IC50 values.

The information presented in this guide serves as a starting point for researchers and drug development professionals. A comprehensive and compound-specific toxicological evaluation is a mandatory step in the progression of (2E,4E)-Octadienoyl-N-isobutylamide as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (2E,4E)-Octadienoyl-N-isobutylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (2E,4E)-Octadienoyl-N-isobutylamide, a member of the N-isobutylamide (NAE) family of compounds, which are known for their biological activity. The synthetic approach is adapted from a known synthesis of Pellitorine, a closely related analogue. The protocol is divided into two main stages: the synthesis of the precursor N-isobutylcrotonamide and its subsequent conversion to the target molecule via a directed aldol-type reaction with n-butanal, followed by dehydration. This application note includes detailed experimental procedures, tables of quantitative data for reactants and products, and a visual representation of the synthesis workflow.

Introduction

N-Alkylamides of polyunsaturated fatty acids are a class of natural products exhibiting a wide range of biological activities, including insecticidal, antimicrobial, and cannabimimetic properties. (2E,4E)-Octadienoyl-N-isobutylamide is a specific N-isobutylamide that has garnered interest for its potential applications in pharmacology and drug development. This document outlines a robust laboratory-scale synthesis protocol for this target molecule. The presented methodology is an adaptation of a reported synthesis for a longer-chain analogue, Pellitorine, and is expected to provide good yields of the desired product.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the key reactants and the final product is provided in the table below for easy reference.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Isobutylamine2-methylpropan-1-amineC₄H₁₁N73.1467-690.736[1]
n-ButanalButanalC₄H₈O72.1174.80.800[2]
(2E,4E)-Octadienoyl-N-isobutylamide(2E,4E)-N-(2-methylpropyl)octa-2,4-dienamideC₁₂H₂₁NO195.30[3]Not availableNot available

Experimental Protocols

The synthesis of (2E,4E)-Octadienoyl-N-isobutylamide is accomplished in a two-step process.

Step 1: Synthesis of N-Isobutylcrotonamide

This step involves the amidation of crotonyl chloride with isobutylamine.

  • Materials:

    • Crotonyl chloride

    • Isobutylamine (C₄H₁₁N)[1]

    • Triethylamine (Et₃N)

    • Diethyl ether (Et₂O)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Addition funnel

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve isobutylamine (1.0 eq) and triethylamine (1.1 eq) in diethyl ether.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add a solution of crotonyl chloride (1.0 eq) in diethyl ether to the cooled amine solution via the addition funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude N-isobutylcrotonamide. The product can be further purified by distillation or chromatography if necessary.

Step 2: Synthesis of (2E,4E)-Octadienoyl-N-isobutylamide

This step involves the formation of a dianion of N-isobutylcrotonamide, followed by reaction with n-butanal and subsequent dehydration.

  • Materials:

    • N-Isobutylcrotonamide (from Step 1)

    • Diisopropylamine

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • n-Butanal (C₄H₈O)[4][5]

    • Pyridine

    • Methanesulfonyl chloride (MsCl) or Thionyl chloride (SOCl₂)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Schlenk line or inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Dry glassware

    • Syringes

    • Low-temperature bath (e.g., dry ice/acetone)

    • Magnetic stirrer

  • Procedure:

    • Under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-BuLi (2.2 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -20 °C.

    • To this LDA solution, add a solution of N-isobutylcrotonamide (1.0 eq) in anhydrous THF at -20 °C. Allow the mixture to warm to +35 °C to generate the dianionic species.

    • Cool the resulting dark yellow suspension to -78 °C.

    • Slowly add freshly distilled n-butanal (1.0 eq) to the reaction mixture at -78 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 20 hours.

    • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude hydroxy amide intermediate.

    • For the dehydration step, dissolve the crude intermediate in anhydrous pyridine.

    • Cool the solution to 0 °C and add methanesulfonyl chloride or thionyl chloride dropwise.

    • Allow the reaction to proceed at this temperature for 1-2 hours, then warm to room temperature and stir overnight.

    • Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

    • Wash the organic layer successively with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford (2E,4E)-Octadienoyl-N-isobutylamide.

Synthesis Workflow and Signaling Pathway Diagrams

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: N-Isobutylcrotonamide Synthesis cluster_1 Step 2: Dienamide Formation Crotonyl_Chloride Crotonyl Chloride Amidation Amidation (Et₃N, Et₂O, 0°C to RT) Crotonyl_Chloride->Amidation Isobutylamine Isobutylamine Isobutylamine->Amidation N_Isobutylcrotonamide N-Isobutylcrotonamide Amidation->N_Isobutylcrotonamide Dianion_Formation Dianion Formation (THF, -20°C to 35°C) N_Isobutylcrotonamide->Dianion_Formation LDA LDA LDA->Dianion_Formation Dianion Dianionic Species Dianion_Formation->Dianion Aldol_Addition Aldol-type Addition (-78°C to RT) Dianion->Aldol_Addition n_Butanal n-Butanal n_Butanal->Aldol_Addition Hydroxy_Amide Hydroxy Amide Intermediate Aldol_Addition->Hydroxy_Amide Dehydration Dehydration (Pyridine, MsCl or SOCl₂) Hydroxy_Amide->Dehydration Final_Product (2E,4E)-Octadienoyl- N-isobutylamide Dehydration->Final_Product

Caption: Synthetic route for (2E,4E)-Octadienoyl-N-isobutylamide.

Discussion

The described protocol offers a practical and efficient method for the synthesis of (2E,4E)-Octadienoyl-N-isobutylamide. The first step, the formation of N-isobutylcrotonamide, is a standard amidation reaction that generally proceeds with high yield. The key second step involves the generation of a dianion from the N-isobutylcrotonamide. The use of a strong, non-nucleophilic base like LDA is crucial for the deprotonation at both the nitrogen and the alpha-carbon of the crotonamide. The subsequent reaction with n-butanal and dehydration of the resulting alcohol provides the desired conjugated diene system.

It is important to maintain anhydrous and inert conditions, particularly during the dianion formation and the reaction with the aldehyde, to prevent quenching of the highly reactive intermediates. The choice of dehydrating agent in the final step can be varied, with thionyl chloride or methanesulfonyl chloride in pyridine being common and effective options. Purification of the final product by column chromatography is recommended to remove any geometric isomers or other impurities.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of (2E,4E)-Octadienoyl-N-isobutylamide. The described methodology, adapted from a reliable synthesis of a similar natural product, should be a valuable resource for researchers in medicinal chemistry, drug discovery, and related scientific fields. The inclusion of quantitative data tables and a clear workflow diagram aims to facilitate the successful implementation of this synthetic procedure in a laboratory setting.

References

Application Notes and Protocols for the Extraction and Purification of N-Isobutylamides from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylamides, particularly N-isobutylamides (NAIs), are a class of bioactive lipids found in various plant species, notably in the genera Echinacea, Spilanthes (Acmella), and Zanthoxylum. These compounds are recognized for their diverse pharmacological activities, including immunomodulatory, anti-inflammatory, analgesic, and insecticidal effects. Their therapeutic potential has led to increased interest in efficient methods for their extraction and purification for research and drug development.

This document provides detailed application notes and protocols for the extraction and purification of N-isobutylamides from plant materials. It covers a range of techniques from conventional to modern, offering a comparative overview to aid in method selection.

Part 1: Extraction of N-Isobutylamides

The choice of extraction method significantly impacts the yield and purity of the extracted N-isobutylamides. The selection depends on factors such as the stability of the target compounds, the solvent used, extraction time, and energy consumption. This section details four common extraction methods and provides a comparative summary of their performance.

Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specified period. It is particularly suitable for thermolabile compounds as it is typically conducted at room temperature.[1]

Protocol for Maceration of Echinacea purpurea Roots:

  • Plant Material Preparation: Air-dry the roots of Echinacea purpurea at 50 °C and grind them into a fine powder.

  • Solvent Preparation: Prepare a 74.5% ethanol solution in water.

  • Extraction:

    • For a 1:5 (w/v) ratio, add 16.6 g of dried root powder to 83 mL of the 74.5% ethanol solvent in a sealed container.[2]

    • For a 1:11 (w/v) ratio, add 16.6 g of dried root powder to 179 mL of the 74.5% ethanol solvent in a sealed container.[2]

  • Incubation: Allow the mixture to stand for at least 2 days with occasional agitation.[1][2]

  • Filtration: After the maceration period, filter the mixture to separate the extract from the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction method that offers more efficient extraction than maceration by repeatedly washing the plant material with fresh, distilled solvent.[1] However, the prolonged exposure to heat can be detrimental to thermolabile compounds.

Protocol for Soxhlet Extraction:

  • Plant Material Preparation: Dry and grind the plant material to a fine powder.

  • Apparatus Setup:

    • Place the powdered plant material (e.g., 20 g) in a cellulose thimble.

    • Insert the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with a suitable solvent (e.g., 150 mL of hexane or methanol).[3]

    • Assemble the Soxhlet extractor on top of the flask and connect a condenser above it.

  • Extraction:

    • Heat the solvent in the flask to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the thimble containing the plant material.

    • The solvent will fill the thimble and extract the soluble compounds. Once the solvent reaches the top of the siphon tube, it will be siphoned back into the flask, carrying the extracted compounds with it.

    • Allow the process to run for several hours (e.g., 4-8 hours) until the solvent in the siphon tube runs clear.[3][4]

  • Concentration: After extraction, cool the apparatus and collect the extract from the flask. Evaporate the solvent to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[5] This method generally results in higher yields in shorter extraction times and at lower temperatures compared to conventional methods.[6]

Protocol for Ultrasound-Assisted Extraction of Spilanthes acmella:

  • Plant Material Preparation: Dry and powder the flower heads of Spilanthes acmella.

  • Extraction:

    • Mix the powdered plant material with a solvent (e.g., ethanol) in a flask. A common solid-to-solvent ratio is 1:10 (g/mL).

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 30-60 minutes).[7] The temperature can be controlled by a water bath.[7]

  • Filtration and Concentration: After sonication, filter the mixture and evaporate the solvent from the filtrate to yield the crude extract.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a green technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[8] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.[8] SFE is particularly advantageous for its high selectivity, shorter extraction times, and the production of solvent-free extracts.[4]

Protocol for Supercritical Fluid Extraction of N-Isobutylamides:

  • Plant Material Preparation: Dry and grind the plant material to a consistent particle size.

  • Apparatus Setup:

    • Pack the ground plant material into the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., above 31.1 °C and 73.8 bar).[8]

    • Optimal conditions for N-isobutylamide extraction may vary, but typical ranges are pressures of 10-30 MPa and temperatures of 40-60 °C.[9][10] A co-solvent like ethanol may be added to enhance the extraction of more polar compounds.[8]

    • Pump the supercritical CO₂ through the extraction vessel for a specific duration (e.g., 1-2 hours).[4]

  • Separation and Collection:

    • Route the CO₂ containing the extracted compounds to a separator where the pressure and/or temperature is reduced.

    • This causes the CO₂ to lose its solvating power, and the extracted N-isobutylamides precipitate and are collected. The CO₂ can then be recycled.

Comparison of Extraction Methods

The following table summarizes the key performance parameters of the different extraction methods for N-isobutylamides and related compounds based on available literature.

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Principle Soaking in a solvent at room temperature.[1]Continuous extraction with hot, distilled solvent.[1]Acoustic cavitation to disrupt cell walls.[5]Use of a supercritical fluid (e.g., CO₂) as a solvent.[8]
Typical Solvents Ethanol, Methanol, Hexane.[2][3]Hexane, Chloroform, Methanol, Ethanol.[3][4]Ethanol, Methanol.[7]Supercritical CO₂, often with a co-solvent like ethanol.[8]
Extraction Time 2-7 days.[1][2]4-24 hours.[3][4]30-60 minutes.[7]1-2 hours.[4]
Temperature Room Temperature.[1]Boiling point of the solvent.[1]Typically controlled, can be near room temperature.[7]40-60 °C.[10]
Yield Moderate.[2]Generally higher than maceration.[11]High.[6]High and selective.[4]
Advantages Simple, low cost, suitable for thermolabile compounds.[1]Efficient for exhaustive extraction.[1]Fast, high yield, low energy consumption.[6]"Green" technology, high selectivity, solvent-free extract.[4][8]
Disadvantages Time-consuming, large solvent volume.[1]Requires heat (can degrade compounds), high solvent consumption.[1]Requires specialized equipment.High initial equipment cost.

Part 2: Purification of N-Isobutylamides

Crude extracts obtained from the methods described above contain a mixture of compounds. Further purification is necessary to isolate N-isobutylamides for detailed analysis and pharmacological studies. Chromatographic techniques are the most effective methods for this purpose.

Column Chromatography

Column chromatography is a widely used technique for the separation and purification of compounds from a mixture based on their differential adsorption to a stationary phase.[12]

Protocol for Column Chromatography Purification:

  • Column Preparation:

    • Pack a glass column with a slurry of silica gel (stationary phase) in a non-polar solvent (e.g., n-hexane).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[6] For example, start with n-hexane, then move to n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, etc.), and finally to 100% ethyl acetate.

  • Fraction Collection:

    • Collect the eluate in a series of fractions.

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the desired N-isobutylamides.

    • Pool the fractions containing the pure compound and evaporate the solvent.

    • A study on the purification of hydroxyl-α-sanshool from Zanthoxylum armatum DC. reported a purity of 98.34% with a recovery rate of 121.65% (relative to the enriched extract) using silica gel column chromatography.[6]

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify larger quantities of a specific compound from a mixture. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates.

Protocol for Preparative HPLC Purification:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to achieve good separation of the target N-isobutylamide from other components in the crude extract. A reversed-phase C18 column is commonly used.[13]

    • The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a gradient elution.[14]

  • Scale-Up to Preparative Scale:

    • Transfer the optimized analytical method to a preparative HPLC system with a larger C18 column (e.g., 19 x 50 mm).[13]

    • Adjust the flow rate and injection volume according to the column dimensions.

  • Sample Preparation:

    • Dissolve the partially purified extract (from column chromatography or a crude extract) in the initial mobile phase and filter it through a 0.45 µm filter.

  • Purification:

    • Inject the sample onto the preparative column and run the gradient program.

    • Monitor the elution of compounds using a UV detector at a wavelength where the N-isobutylamide absorbs strongly (e.g., 254 nm).[13]

  • Fraction Collection:

    • Use an automated fraction collector to collect the peak corresponding to the target N-isobutylamide.

  • Purity Analysis and Recovery:

    • Analyze the purity of the collected fraction using analytical HPLC. Purity levels exceeding 95% are often achievable.[15]

    • Evaporate the solvent from the pure fraction to obtain the isolated N-isobutylamide. Recovery rates can be high, often exceeding 90%.[16]

Part 3: Visualization of Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the extraction and purification of N-isobutylamides.

Extraction_Workflow cluster_extraction Extraction Methods Maceration Maceration Crude_Extract Crude N-Isobutylamide Extract Maceration->Crude_Extract Soxhlet Soxhlet Extraction Soxhlet->Crude_Extract UAE Ultrasound-Assisted Extraction (UAE) UAE->Crude_Extract SFE Supercritical Fluid Extraction (SFE) SFE->Crude_Extract Plant_Material Dried & Ground Plant Material Plant_Material->Maceration Plant_Material->Soxhlet Plant_Material->UAE Plant_Material->SFE

Overview of N-Isobutylamide Extraction Methods.

Purification_Workflow Crude_Extract Crude N-Isobutylamide Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Initial Purification Prep_HPLC Preparative HPLC (e.g., Reversed-Phase) Column_Chromatography->Prep_HPLC Further Purification Pure_NAI Pure N-Isobutylamide Column_Chromatography->Pure_NAI TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Fraction Analysis Prep_HPLC->Pure_NAI HPLC_Analysis Analytical HPLC Purity Check Prep_HPLC->HPLC_Analysis Purity Verification TLC_Analysis->Column_Chromatography HPLC_Analysis->Prep_HPLC TRPV1_Signaling NAI N-Isobutylamide TRPV1 TRPV1 Channel NAI->TRPV1 Binds to and activates Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Channel Opening Depolarization Neuronal Depolarization Ca_Influx->Depolarization Pain_Sensation Pain Sensation & Neurogenic Inflammation Depolarization->Pain_Sensation CB2_Signaling NAI N-Isobutylamide CB2R CB2 Receptor NAI->CB2R Binds to G_Protein Gi/o Protein CB2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK ↑ MAPK (ERK, p38) G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory MAPK->Anti_Inflammatory

References

Application Note: Quantification of (2E,4E)-Octadienoyl-N-isobutylamide (Spilanthol) by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive HPLC-MS/MS method for the quantitative analysis of (2E,4E)-Octadienoyl-N-isobutylamide, also known as spilanthol, in biological and plant matrices. Spilanthol is a bioactive N-alkylamide found in plants such as Acmella oleracea (jambu) and is known for its analgesic, anti-inflammatory, and insecticidal properties. The method utilizes reversed-phase liquid chromatography coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity for accurate quantification. Detailed protocols for sample preparation from plasma and plant material are provided, along with comprehensive method validation data.

Introduction

(2E,4E)-Octadienoyl-N-isobutylamide (spilanthol) is the primary bioactive compound responsible for the pungent and tingling sensation of Acmella oleracea extracts. Its diverse pharmacological activities have led to increasing interest in its quantification for pharmacokinetic studies, quality control of herbal products, and drug development. HPLC-MS/MS offers the necessary specificity and sensitivity for accurate measurement of spilanthol in complex biological and botanical samples. This document provides a detailed methodology for the quantification of spilanthol using this technique.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma (Liquid-Liquid Extraction - LLE)

This protocol is adapted from methodologies for the extraction of lipophilic small molecules from plasma.

Materials and Reagents:

  • Human plasma (with K2EDTA as anticoagulant)

  • (2E,4E)-Octadienoyl-N-isobutylamide (Spilanthol) reference standard

  • Internal Standard (IS) - A suitable analogue, if available. If not, stable-isotope labeled spilanthol would be ideal.

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Addition of Internal Standard: Add 50 µL of the internal standard working solution to each tube (except for blank samples). For blank samples, add 50 µL of acetonitrile.

  • Protein Precipitation (Optional but recommended): Add 200 µL of cold acetonitrile to each tube and vortex for 30 seconds to precipitate proteins.

  • Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Transfer of Organic Layer: Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.

Protocol 2: Sample Preparation from Plant Material (Solid-Phase Extraction - SPE)

This protocol is suitable for the extraction and clean-up of spilanthol from dried and powdered plant material, such as Acmella oleracea flowers.

Materials and Reagents:

  • Dried and powdered plant material

  • (2E,4E)-Octadienoyl-N-isobutylamide (Spilanthol) reference standard

  • Internal Standard (IS) working solution

  • Methanol, HPLC grade

  • Ethanol, HPLC grade

  • Water, HPLC grade

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 50 mg of powdered plant material into a microcentrifuge tube.

    • Add 1 mL of ethanol and vortex for 1 minute.

    • Incubate in a shaker or sonicator for 60 minutes at 50°C.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Dilute the plant extract supernatant 1:4 with water.[1]

    • Load the diluted extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.[1]

  • Elution:

    • Elute the spilanthol from the cartridge with 5 mL of 60% ethanol in water.[2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • Analysis:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Method

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometric Conditions
ParameterCondition
Instrument Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (m/z): 222.2 [M+H]+.[3][4] Product Ion (m/z): 149.1 (loss of isobutylamine).[3]
Collision Energy (CE) Optimized for the specific instrument, typically in the range of 10-25 eV.
Dwell Time 100 ms

Quantitative Data Summary

The following tables summarize the performance characteristics of the HPLC-MS/MS method for the quantification of (2E,4E)-Octadienoyl-N-isobutylamide (Spilanthol). The data is based on a validated bioanalytical method.[5][6]

Table 1: Method Validation Parameters

ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL.[5][6]
Upper Limit of Quantification (ULOQ)500 ng/mL

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Accuracy (% RE)Precision (% RSD)
LLOQ1< 7.5%.[5][6]< 7%.[5][6]
Low QC3< 7.5%< 7%
Mid QC100< 7.5%< 7%
High QC400< 7.5%< 7%

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma Plasma Sample lle Liquid-Liquid Extraction plasma->lle plant Plant Material spe Solid-Phase Extraction plant->spe extract Final Extract in Mobile Phase lle->extract spe->extract hplc HPLC Separation (C18 Column) extract->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for the quantification of (2E,4E)-Octadienoyl-N-isobutylamide.

MRM_Logic parent Precursor Ion (Spilanthol [M+H]+) m/z 222.2 q1 Quadrupole 1 (Mass Filter) parent->q1 Select collision Quadrupole 2 (Collision Cell) Fragmentation q1->collision product Product Ion (Fragment) m/z 149.1 collision->product Generate q3 Quadrupole 3 (Mass Filter) product->q3 Select detector Detector q3->detector

Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process for spilanthol.

References

Application Notes and Protocols for In Vitro Insecticidal Activity of N-Isobutylamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isobutylamides are a class of naturally occurring and synthetic compounds that exhibit significant insecticidal properties. Their primary mode of action is the modulation of insect voltage-gated sodium channels (VGSCs), which are critical for nerve function.[1] This document provides detailed application notes and protocols for a suite of in vitro assays designed to characterize the insecticidal activity of N-isobutylamides. These assays are essential for understanding their mechanism of action, determining structure-activity relationships, and for the screening and development of novel insecticidal agents. The protocols provided herein cover electrophysiological, calcium imaging, and membrane potential assays.

Key Molecular Target: Insect Voltage-Gated Sodium Channels

The primary molecular target for the insecticidal action of N-isobutylamides is the voltage-gated sodium channel (VGSC) in insects.[1] These channels are transmembrane proteins responsible for the rising phase of the action potential in neurons and other excitable cells.[2] N-isobutylamides act as modulators of these channels, often causing prolonged channel opening, which leads to hyperexcitation of the nervous system, paralysis, and eventual death of the insect. The insect VGSCs are distinct from their mammalian counterparts, offering a degree of selectivity that is a desirable trait in insecticide development.[1]

Data Presentation: In Vitro Activity of N-Isobutylamides

The following table summarizes the in vitro activity of representative N-isobutylamides on insect neuronal targets. Note: Specific quantitative data from in vitro assays such as Two-Electrode Voltage Clamp, Calcium Imaging, and Membrane Potential Assays for a broad range of N-isobutylamides are not extensively available in the public domain. The table structure is provided for guidance on data presentation.

CompoundChemical StructureTargetAssay TypeMeasured ParameterValueInsect SpeciesReference
Pellitorine Voltage-Gated Sodium Channel (VGSC)Two-Electrode Voltage ClampIC50 / EC50Data not available in searched literatureDrosophila melanogaster, Musca domesticaN/A
Guineensine Voltage-Gated Sodium Channel (VGSC)Two-Electrode Voltage ClampIC50 / EC50Data not available in searched literatureDrosophila melanogaster, Aedes aegyptiN/A
Pipercide Voltage-Gated Sodium Channel (VGSC)Calcium ImagingEC50Data not available in searched literatureSpodoptera frugiperda (Sf9 cells)N/A
Spilanthol Voltage-Gated Sodium Channel (VGSC)Membrane Potential AssayEC50Data not available in searched literatureDrosophila melanogaster (S2 cells)N/A

Signaling Pathway of N-Isobutylamide Action

N-isobutylamides primarily target insect voltage-gated sodium channels. Their binding to the channel protein alters its gating properties, typically leading to a prolonged open state. This disruption of normal channel function results in an uncontrolled influx of sodium ions, leading to membrane depolarization, hyperexcitability of neurons, and ultimately, insect paralysis and death.

N_Isobutylamide_Signaling_Pathway NIBA N-Isobutylamide VGSC Insect Voltage-Gated Sodium Channel (VGSC) NIBA->VGSC Binds and modulates Na_Influx Increased Na+ Influx VGSC->Na_Influx Prolonged opening Depolarization Membrane Depolarization Na_Influx->Depolarization Hyperexcitation Neuronal Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

N-Isobutylamide Signaling Pathway

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Assay for Insect VGSCs

This protocol describes the functional expression of insect VGSCs in Xenopus laevis oocytes and subsequent electrophysiological recording to assess the modulatory effects of N-isobutylamides.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the insect VGSC α-subunit and an auxiliary subunit (e.g., TipE)

  • N-isobutylamide compounds

  • Two-electrode voltage clamp setup

  • Microinjection apparatus

  • Recording solution (e.g., ND96)

  • Collagenase solution

Protocol Workflow:

TEVC_Workflow cluster_prep Oocyte Preparation cluster_expression Heterologous Expression cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Harvest Harvest Oocytes from Xenopus laevis Defolliculate Defolliculate with Collagenase Harvest->Defolliculate Incubate_prep Incubate and Select Stage V-VI Oocytes Defolliculate->Incubate_prep Inject Microinject cRNA of Insect VGSC + TipE Incubate_prep->Inject Incubate_exp Incubate for 2-5 days at 18°C Inject->Incubate_exp Mount Mount Oocyte in Recording Chamber Incubate_exp->Mount Impale Impale with Voltage and Current Electrodes Mount->Impale Record_base Record Baseline Sodium Currents Impale->Record_base Apply Apply N-Isobutylamide Record_base->Apply Record_effect Record Modulated Sodium Currents Apply->Record_effect Analyze Analyze Current Traces (e.g., tail current, peak current) Record_effect->Analyze Plot Plot Dose-Response Curves (IC50/EC50) Analyze->Plot

Two-Electrode Voltage Clamp (TEVC) Workflow

Detailed Methodology:

  • Oocyte Preparation: Harvest oocytes from female Xenopus laevis frogs. Treat with collagenase to remove the follicular layer. Select healthy stage V-VI oocytes for injection.

  • cRNA Injection: Inject oocytes with a mixture of cRNA encoding the insect VGSC α-subunit and an auxiliary subunit like TipE to enhance channel expression.[3] Incubate the injected oocytes for 2-5 days at 18°C.

  • Electrophysiological Recording: Place an oocyte in a recording chamber perfused with recording solution. Impale the oocyte with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -90 mV).

  • Data Acquisition: Elicit sodium currents by applying depolarizing voltage steps. Record baseline currents.

  • Compound Application: Perfuse the recording chamber with a solution containing the N-isobutylamide of interest at various concentrations.

  • Record Modulatory Effects: After compound application, record the sodium currents again to observe any changes in amplitude, kinetics, or voltage-dependence. A characteristic effect of many VGSC modulators is the appearance of a "tail current" upon repolarization.

  • Data Analysis: Analyze the recorded currents to quantify the effect of the compound. Calculate parameters such as the percentage of current inhibition or potentiation. Determine the IC50 or EC50 by plotting the response against the compound concentration.

Calcium Imaging Assay in Insect Neurons or Cell Lines

This assay measures changes in intracellular calcium ([Ca2+]) levels in response to N-isobutylamide application, which can be an indicator of neuronal activity and ion channel modulation.

Materials:

  • Insect neuronal cell line (e.g., Sf9, S2) or primary insect neurons

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • N-isobutylamide compounds

  • Fluorescence microscope or plate reader with imaging capabilities

  • Cell culture medium and reagents

  • Assay buffer (e.g., HBSS)

Protocol Workflow:

Calcium_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_imaging Fluorescence Imaging cluster_data_analysis Data Analysis Culture Culture Insect Cells/Neurons in appropriate medium Seed Seed cells in a 96-well plate Culture->Seed Load Load cells with a Calcium-sensitive dye (e.g., Fluo-4 AM) Seed->Load Incubate_dye Incubate for 30-60 min at 37°C Load->Incubate_dye Wash Wash to remove excess dye Incubate_dye->Wash Baseline Record Baseline Fluorescence Wash->Baseline Add_Cmpd Add N-Isobutylamide Baseline->Add_Cmpd Record_Resp Record Fluorescence Response over time Add_Cmpd->Record_Resp Normalize Normalize Fluorescence (ΔF/F0) Record_Resp->Normalize Plot_Curve Plot Dose-Response Curves and calculate EC50 Normalize->Plot_Curve

Calcium Imaging Assay Workflow

Detailed Methodology:

  • Cell Culture: Culture an appropriate insect cell line (e.g., Sf9, S2) or prepare primary insect neurons. Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.

  • Dye Loading: Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Fluorescence Measurement: Place the plate in a fluorescence microscope or plate reader. Record the baseline fluorescence (F0).

  • Compound Addition: Add the N-isobutylamide compound at various concentrations to the wells.

  • Response Recording: Immediately begin recording the fluorescence intensity (F) over time to capture the calcium influx.

  • Data Analysis: Calculate the change in fluorescence (ΔF = F - F0) and normalize it to the baseline fluorescence (ΔF/F0). Plot the normalized fluorescence against the compound concentration to determine the EC50.

Membrane Potential Assay in Insect Cell Lines

This assay utilizes voltage-sensitive dyes to measure changes in the cell membrane potential upon exposure to N-isobutylamides. Depolarization of the membrane is an expected outcome of VGSC activation.

Materials:

  • Insect cell line (e.g., Drosophila S2 cells)

  • Voltage-sensitive fluorescent dye (e.g., DiBAC4(3) or a commercially available kit)

  • N-isobutylamide compounds

  • Fluorescence plate reader

  • Cell culture medium and reagents

  • Assay buffer (e.g., HBSS)

Protocol Workflow:

Membrane_Potential_Workflow cluster_cell_prep_mp Cell Preparation cluster_dye_loading_mp Dye Loading cluster_fluorescence_reading Fluorescence Measurement cluster_data_analysis_mp Data Analysis Culture_mp Culture Insect Cells (e.g., S2 cells) Seed_mp Seed cells in a 96-well plate Culture_mp->Seed_mp Load_mp Load cells with a Voltage-Sensitive Dye Seed_mp->Load_mp Incubate_dye_mp Incubate for 30-60 min at room temperature Load_mp->Incubate_dye_mp Baseline_mp Record Baseline Fluorescence Incubate_dye_mp->Baseline_mp Add_Cmpd_mp Add N-Isobutylamide Baseline_mp->Add_Cmpd_mp Record_Resp_mp Record Fluorescence Change over time Add_Cmpd_mp->Record_Resp_mp Calc_Change Calculate Fluorescence Change Record_Resp_mp->Calc_Change Plot_Curve_mp Plot Dose-Response Curves and calculate EC50 Calc_Change->Plot_Curve_mp

Membrane Potential Assay Workflow

Detailed Methodology:

  • Cell Culture: Grow the selected insect cell line in the appropriate medium. Seed the cells into a 96-well plate and allow for adherence.

  • Dye Loading: Prepare a working solution of the voltage-sensitive dye in assay buffer. Add the dye solution to the cells and incubate for 30-60 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.

  • Compound Addition: Add the N-isobutylamide compounds at a range of concentrations to the wells.

  • Kinetic Read: Immediately start a kinetic read to monitor the change in fluorescence over time. Depolarization will typically cause an increase in fluorescence with anionic dyes like DiBAC4(3).

  • Data Analysis: Determine the change in fluorescence for each concentration. Plot the fluorescence change against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

The in vitro assays described in these application notes provide a robust framework for the characterization of the insecticidal activity of N-isobutylamides. By employing electrophysiology, calcium imaging, and membrane potential assays, researchers can gain valuable insights into the molecular mechanisms of action, structure-activity relationships, and potency of these compounds. These methods are integral to the discovery and development of new and effective insect control agents.

References

Application of (2E,4E)-Octadienoyl-N-isobutylamide as a Transient Receptor Potential (TRP) Channel Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E)-Octadienoyl-N-isobutylamide is a synthetic unsaturated aliphatic amide belonging to the class of N-isobutylamides (NIAs). This class of compounds is of significant interest in pharmacology due to the diverse biological activities exhibited by its members, many of which are naturally occurring. Notably, several NIAs have been identified as modulators of Transient Receptor Potential (TRP) channels, a superfamily of ion channels that play crucial roles in sensory perception, including thermosensation, chemosensation, and pain.

TRP channels are polymodal sensors involved in the detection of a wide array of stimuli, making them attractive targets for the development of novel therapeutics for pain, inflammation, and other sensory disorders. This document provides detailed application notes and protocols for investigating the modulatory effects of (2E,4E)-Octadienoyl-N-isobutylamide on TRP channels, drawing upon data from structurally similar NIAs to guide experimental design and interpretation.

Chemical Properties

PropertyValue
Compound Name (2E,4E)-Octadienoyl-N-isobutylamide
Synonyms N-Isobutyl-2,4-octadienamide
Molecular Formula C₁₂H₂₁NO
Molecular Weight 195.30 g/mol
CAS Number 108444-24-4
Structure (2E,4E)-Octadienoyl-N-isobutylamide structure

Putative TRP Channel Targets and Activity of Structural Analogs

Direct quantitative data for (2E,4E)-Octadienoyl-N-isobutylamide is limited in publicly accessible literature. However, the activity of structurally related N-isobutylamides, such as Pellitorine and Spilanthol, provides valuable insights into its potential as a TRP channel modulator. These compounds share the N-isobutylamide moiety and a polyunsaturated acyl chain, features known to be important for interaction with TRP channels.

Table 1: Activity of N-Isobutylamide Analogs on TRP Channels

CompoundTRP ChannelAssay TypeActivityPotency (IC₅₀/EC₅₀)Reference
Pellitorine ((2E,4E)-N-isobutyl-deca-2,4-dienamide)TRPV1Ca²⁺ uptake (antagonist)Antagonist0.69 mM[1][2][3]
trans-PellitorineTRPV1Fatty acid uptakeNo activationNot applicable (tested at 100 µM)[4]
Spilanthol ((2E,6Z,8E)-N-Isobutyl-2,6,8-decatrienamide)TRPA1, TRPV1Vasodilation, in silico dockingAgonist (inferred)Not specified[5]

Based on this data, it is plausible that (2E,4E)-Octadienoyl-N-isobutylamide may act as a modulator of TRPV1 and/or TRPA1 channels. Its shorter acyl chain compared to pellitorine might influence its potency and efficacy. Experimental validation is essential to characterize its specific activity profile.

Experimental Protocols

To assess the modulatory activity of (2E,4E)-Octadienoyl-N-isobutylamide on TRP channels, the following experimental protocols are recommended.

Protocol 1: In Vitro Calcium Imaging Assay for TRP Channel Activation

This protocol is designed to screen for agonistic activity of the test compound on TRP channels expressed in a heterologous system (e.g., HEK293T cells).

Materials:

  • HEK293T cells transiently or stably expressing the human TRP channel of interest (e.g., TRPV1, TRPA1).

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Phosphate-buffered saline (PBS).

  • Fura-2 AM or Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Extracellular solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺).

  • (2E,4E)-Octadienoyl-N-isobutylamide stock solution (in DMSO).

  • Positive control agonist (e.g., Capsaicin for TRPV1, AITC for TRPA1).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging.

Procedure:

  • Cell Culture: Plate the TRP channel-expressing HEK293T cells onto 96-well plates and grow to 80-90% confluency.

  • Dye Loading: a. Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM) and an equal concentration of Pluronic F-127 in the extracellular solution. b. Wash the cells once with PBS. c. Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with the extracellular solution to remove excess dye.

  • Compound Application and Measurement: a. Acquire a baseline fluorescence reading for 1-2 minutes. b. Add varying concentrations of (2E,4E)-Octadienoyl-N-isobutylamide to the wells. c. Immediately begin recording the fluorescence intensity for 5-10 minutes. For Fura-2, record emissions at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, record emission at 515-525 nm with excitation at 488 nm. d. As a positive control, add a known agonist for the specific TRP channel being tested.

  • Data Analysis: a. Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence relative to baseline (ΔF/F₀ for Fluo-4). b. Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve. c. Calculate the EC₅₀ value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).

Protocol 2: Electrophysiology - Whole-Cell Patch-Clamp Assay

This protocol provides a more detailed characterization of the compound's effect on ion channel currents.

Materials:

  • TRP channel-expressing cells (as in Protocol 1).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH).

  • Intracellular (pipette) solution: 140 mM KCl, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP (pH 7.2 with KOH).

  • (2E,4E)-Octadienoyl-N-isobutylamide stock solution.

  • Perfusion system.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording: a. Establish a whole-cell patch-clamp configuration on a single cell. b. Hold the cell at a membrane potential of -60 mV. c. Apply voltage ramps or steps to elicit channel currents. d. Establish a stable baseline current by perfusing the cell with the extracellular solution.

  • Compound Application: a. Perfuse the cell with the extracellular solution containing varying concentrations of (2E,4E)-Octadienoyl-N-isobutylamide. b. Record the changes in the current amplitude and characteristics.

  • Data Analysis: a. Measure the peak current amplitude at each compound concentration. b. Construct a dose-response curve and calculate the EC₅₀ or IC₅₀ value. c. Analyze changes in the current-voltage (I-V) relationship to understand the mechanism of modulation.

Visualizations

Signaling Pathway: TRP Channel Activation

TRP_Channel_Activation cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRP_Channel TRP Channel Ca_ion Ca²⁺ TRP_Channel->Ca_ion Influx Na_ion Na⁺ TRP_Channel->Na_ion Influx Modulator (2E,4E)-Octadienoyl- N-isobutylamide Modulator->TRP_Channel Binds to channel Signaling Downstream Signaling Ca_ion->Signaling Na_ion->Signaling Depolarization

Caption: Putative signaling pathway of TRP channel modulation.

Experimental Workflow: Calcium Imaging Assay

Calcium_Imaging_Workflow A Plate TRP-expressing HEK293T cells B Load cells with calcium indicator dye (e.g., Fura-2 AM) A->B C Wash to remove excess dye B->C D Acquire baseline fluorescence C->D E Add (2E,4E)-Octadienoyl- N-isobutylamide D->E F Record fluorescence change over time E->F G Data Analysis: Calculate ΔF/F₀ or Ratio F->G H Generate dose-response curve and calculate EC₅₀ G->H

Caption: Workflow for the in vitro calcium imaging assay.

Logical Relationship: Agonist vs. Antagonist Activity

Agonist_vs_Antagonist cluster_agonist Agonist Activity cluster_antagonist Antagonist Activity Compound (2E,4E)-Octadienoyl- N-isobutylamide Agonist_Effect Directly activates TRP channel Compound->Agonist_Effect If agonist Antagonist_Effect Blocks activation by a known agonist Compound->Antagonist_Effect If antagonist Agonist_Outcome Increased intracellular Ca²⁺ Agonist_Effect->Agonist_Outcome Antagonist_Outcome Reduced or no change in intracellular Ca²⁺ Antagonist_Effect->Antagonist_Outcome

Caption: Logical flow for determining agonist vs. antagonist activity.

Conclusion

(2E,4E)-Octadienoyl-N-isobutylamide represents a promising candidate for the modulation of TRP channels, based on the known activities of its structural analogs. The provided protocols for calcium imaging and patch-clamp electrophysiology offer robust methods for characterizing its specific effects on channels such as TRPV1 and TRPA1. A thorough investigation of its potency, efficacy, and selectivity will be crucial in determining its potential as a pharmacological tool or a lead compound for drug development in the areas of pain and sensory disorders.

References

Application Notes and Protocols: Formulation of (2E,4E)-Octadienoyl-N-isobutylamide for Topical Application Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (2E,4E)-Octadienoyl-N-isobutylamide is a bioactive alkylamide, a class of compounds known for various physiological effects, including anti-inflammatory properties. Its lipophilic nature presents a challenge for topical delivery, necessitating advanced formulation strategies to enhance skin permeation and bioavailability. Microemulsions are thermodynamically stable, optically isotropic systems of oil, water, and surfactants that can improve the solubilization and skin penetration of poorly water-soluble drugs.[1][2] These application notes provide a comprehensive framework for the development, characterization, and preclinical evaluation of a (2E,4E)-Octadienoyl-N-isobutylamide microemulsion for topical application.

Application Note 1: Formulation Development and Physicochemical Characterization

The primary objective is to develop a stable oil-in-water (O/W) microemulsion capable of effectively solubilizing (2E,4E)-Octadienoyl-N-isobutylamide and delivering it into the skin.

Protocol 1: Excipient Solubility Screening

Objective: To identify a suitable oil, surfactant, and cosurfactant system with high solubilizing capacity for (2E,4E)-Octadienoyl-N-isobutylamide.

Methodology:

  • Add an excess amount of (2E,4E)-Octadienoyl-N-isobutylamide to 2 mL of each selected vehicle (oils, surfactants, and cosurfactants) in separate sealed vials.

  • Place the vials in an isothermal shaker at 25 ± 1.0°C for 72 hours to reach equilibrium.

  • After equilibration, centrifuge the samples at 5000 rpm for 15 minutes to separate the undissolved drug.

  • Filter the supernatant through a 0.45 µm membrane filter.

  • Quantify the concentration of the dissolved drug in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.

Data Presentation:

Table 1: Solubility of (2E,4E)-Octadienoyl-N-isobutylamide in Various Excipients

Excipient Type Vehicle Solubility (mg/mL ± SD, n=3)
Oil Phase Oleic Acid 115.6 ± 4.2
Isopropyl Myristate (IPM) 88.3 ± 3.1
Capryol™ 90 75.1 ± 2.5
Surfactant Tween 80 152.4 ± 5.5
Labrasol® 141.9 ± 4.8
Cremophor® EL 120.7 ± 3.9
Cosurfactant Transcutol® P 185.2 ± 6.3
Propylene Glycol 95.0 ± 3.7

| | PEG 400 | 101.5 ± 4.1 |

Note: Data are hypothetical examples.

Protocol 2: Construction of Pseudo-Ternary Phase Diagrams

Objective: To identify the microemulsion existence region for various surfactant-to-cosurfactant ratios.

Methodology:

  • Prepare mixtures of the selected surfactant and cosurfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 3:1).[3]

  • For each Smix ratio, prepare a series of mixtures with the selected oil at varying weight ratios (e.g., 1:9, 2:8, ... 9:1, Oil:Smix).

  • Titrate each oil-Smix mixture with water dropwise under constant magnetic stirring.[3]

  • Observe the mixture for transparency. The point at which the mixture becomes a clear, single phase indicates the formation of a microemulsion.[4]

  • Plot the percentages of oil, water, and Smix on a ternary phase diagram to delineate the microemulsion region.

Protocol 3: Preparation and Characterization of Drug-Loaded Microemulsion

Objective: To prepare and characterize the final (2E,4E)-Octadienoyl-N-isobutylamide microemulsion formulation selected from the phase diagram.

Methodology:

  • Select a formulation from the center of the identified O/W microemulsion region.

  • Dissolve a predetermined amount of (2E,4E)-Octadienoyl-N-isobutylamide (e.g., 1% w/w) in the oil phase.

  • Add the Smix (surfactant and cosurfactant) to the oil phase and mix thoroughly.

  • Add the aqueous phase dropwise to the oil-Smix mixture with continuous stirring until a transparent microemulsion is formed.[5]

  • Characterize the final formulation for its physicochemical properties as described in Table 2.

Data Presentation:

Table 2: Physicochemical Characterization of the Optimized Microemulsion Formulation

Parameter Method Specification Result (Mean ± SD, n=3)
Visual Appearance Visual Inspection Transparent, Homogeneous Conforms
pH pH Meter 4.5 - 6.5 5.8 ± 0.2
Droplet Size (nm) Dynamic Light Scattering < 100 nm 45.6 ± 1.8 nm
Polydispersity Index (PDI) Dynamic Light Scattering < 0.3 0.15 ± 0.02
Zeta Potential (mV) Zetasizer - -25.3 ± 1.1 mV
Drug Content (%) HPLC 95% - 105% 99.2 ± 1.5%

| Viscosity (cP) | Brookfield Viscometer | - | 85.7 ± 3.4 cP |

Note: Data are hypothetical examples.

Visualization:

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Characterization A Excipient Solubility Screening B Select Oil, Surfactant & Cosurfactant with Max Solubility A->B C Prepare Surfactant/Cosurfactant Mixtures (Smix) B->C D Construct Pseudo-Ternary Phase Diagrams C->D E Identify Optimal Microemulsion Region D->E F Prepare Drug-Loaded Microemulsion E->F G Visual Inspection & pH F->G H Droplet Size & PDI Analysis F->H I Drug Content Uniformity F->I J Viscosity Measurement F->J

Caption: Workflow for microemulsion formulation and characterization.

Application Note 2: In Vitro Skin Permeation and Retention Studies

These studies are crucial for evaluating the formulation's ability to deliver the active compound across the skin barrier.[6]

Protocol 4: In Vitro Skin Permeation Study

Objective: To quantify the permeation of (2E,4E)-Octadienoyl-N-isobutylamide from the microemulsion formulation through an appropriate skin model.

Methodology:

  • Skin Preparation: Use excised human or animal (e.g., porcine ear) skin. Carefully remove subcutaneous fat and hair. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.[7]

  • Experimental Setup: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline pH 7.4 with a solubilizing agent to maintain sink conditions) and equilibrate to 32 ± 1°C.[2]

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the drug-loaded microemulsion to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and immediately replace with an equal volume of fresh receptor medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve.[8]

Visualization:

G prep Excise and Prepare Skin Membrane mount Mount Skin on Franz Diffusion Cell prep->mount equil Equilibrate Receptor Medium (32°C) mount->equil apply Apply Formulation to Donor Compartment equil->apply sample Withdraw Samples from Receptor at Intervals apply->sample analyze Analyze Samples via HPLC sample->analyze plot Plot Cumulative Amount vs. Time analyze->plot calc Calculate Flux (Jss) & Permeability Coeff. (Kp) plot->calc

Caption: Experimental workflow for in vitro skin permeation studies.

Protocol 5: Skin Retention Study

Objective: To quantify the amount of (2E,4E)-Octadienoyl-N-isobutylamide retained within the skin layers after the permeation study.

Methodology:

  • At the end of the permeation study (24 hours), dismount the skin from the Franz cell.

  • Wipe the skin surface with a cotton swab soaked in alcohol to remove excess formulation.

  • Separate the epidermis from the dermis using heat or mechanical methods.

  • Mince each skin layer (epidermis and dermis) and extract the drug using a suitable solvent (e.g., methanol) with sonication.

  • Centrifuge the extract and analyze the supernatant for drug content using HPLC.

Data Presentation:

Table 3: In Vitro Skin Permeation and Retention Data

Formulation Steady-State Flux (Jss) (µg/cm²/h) Permeability Coeff. (Kp x 10⁻³ cm/h) Amount Retained in Epidermis (µg/cm²) Amount Retained in Dermis (µg/cm²)
Microemulsion 15.8 ± 1.2 1.58 45.3 ± 3.5 22.1 ± 2.1

| Control (Drug in Oil) | 2.1 ± 0.4 | 0.21 | 10.7 ± 1.9 | 4.5 ± 0.8 |

Note: Data are hypothetical examples.

Application Note 3: Preclinical Safety and Efficacy

Protocol 6: In Vitro Cytotoxicity Assay

Objective: To assess the potential cytotoxicity of the formulation on skin cells (e.g., human keratinocytes, HaCaT).[9]

Methodology (MTT Assay):

  • Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[10]

  • Treat the cells with various concentrations of the drug-loaded microemulsion, the placebo microemulsion, and the free drug for 24 or 48 hours. Use Triton X-100 as a positive control.[9]

  • After incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.

Data Presentation:

Table 4: Cytotoxicity (IC50) on HaCaT Cells after 24h Exposure

Test Substance IC50 (µg/mL)
(2E,4E)-Octadienoyl-N-isobutylamide > 200
Placebo Microemulsion > 500
Drug-Loaded Microemulsion > 500

| Triton X-100 (Positive Control) | 25.5 |

Note: Data are hypothetical examples.

Protocol 7: In Vitro Anti-Inflammatory Activity

Objective: To evaluate the ability of the formulation to suppress the production of inflammatory mediators in a cell-based model.

Methodology (Nitric Oxide Inhibition Assay):

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of the test formulation for 1 hour.

  • Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours.

  • Measure the accumulation of nitrite (a stable product of nitric oxide) in the culture supernatant using the Griess reagent.

  • Measure absorbance at 540 nm and calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.

Visualization:

G cluster_cyto Cytoplasm cluster_nuc Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB:s->IkB:s Degradation NFkB_cyto NF-κB (p50/p65) (Inactive, Cytoplasmic) NFkB_nuc NF-κB (p50/p65) (Active, Nuclear) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Induces Transcription Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Genes->Mediators Translation Drug (2E,4E)-Octadienoyl- N-isobutylamide Drug->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.[11][12]

Application Note 4: Formulation Stability Studies

Stability testing ensures the formulation maintains its quality, safety, and efficacy throughout its shelf life.[13][14]

Protocol 8: Stability Assessment

Objective: To evaluate the physical and chemical stability of the (2E,4E)-Octadienoyl-N-isobutylamide microemulsion under different storage conditions.

Methodology:

  • Store the formulation in its final intended packaging at long-term (25°C/60% RH or 30°C/65% RH) and accelerated (40°C/75% RH) conditions.

  • Withdraw samples at specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

  • Analyze the samples for the parameters listed in Table 5.

Data Presentation:

Table 5: Stability Testing Protocol and Parameters

Test Parameter Test Method Time Points (Months) Acceptance Criteria
Physical Appearance Visual Inspection 0, 1, 3, 6, 9, 12, 18, 24 No phase separation, color change, or precipitation
pH pH Meter 0, 3, 6, 12, 24 Within ± 0.5 units of initial value
Droplet Size & PDI Dynamic Light Scattering 0, 3, 6, 12, 24 No significant change from initial values
Assay (Drug Content) HPLC 0, 3, 6, 12, 24 90.0% - 110.0% of label claim
Impurities/Degradants HPLC 0, 3, 6, 12, 24 Specified limits for known and unknown impurities

| Microbial Limits | USP <61> & <62> | 0, 12, 24 | Conforms to USP specifications for topical products |

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Cytotoxicity of N-Isobutylamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isobutylamides (NIAs) are a class of naturally occurring aliphatic amides found in various plant species, renowned for their diverse biological activities, including insecticidal, analgesic, and anti-inflammatory properties. Recent studies have highlighted their potential as cytotoxic agents against various cancer cell lines, making them promising candidates for novel anticancer drug development. This document provides a comprehensive guide for researchers to evaluate the cytotoxic effects of NIAs using established cell-based assays. It includes detailed protocols for assessing cell viability, membrane integrity, and the induction of apoptosis, a programmed cell death pathway often implicated in the mechanism of action of cytotoxic compounds. The provided methodologies, data presentation guidelines, and visual representations of experimental workflows and signaling pathways are designed to facilitate robust and reproducible cytotoxicity assessments.

General Experimental Workflow

A systematic approach is recommended to characterize the cytotoxic profile of a novel N-isobutylamide. The workflow begins with a primary screening assay to determine the compound's effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.

G A Start: Prepare N-isobutylamide Stock Solution B Cell Seeding in 96-well Plates A->B C Treatment with Serial Dilutions of N-isobutylamide B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Primary Cytotoxicity Assay (e.g., MTT Assay) D->E F Determine IC50 Value E->F G Secondary Mechanistic Assays F->G H LDH Assay (Membrane Integrity) G->H I Apoptosis Assays (Annexin V, Caspase Activity) G->I J Data Analysis and Interpretation H->J I->J K End J->K

Caption: General workflow for cytotoxicity assessment of N-isobutylamides.

Data Presentation: Cytotoxicity of N-Isobutylamides

The cytotoxic activity of N-isobutylamides is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability. The following table summarizes published IC50 values for representative N-isobutylamides against various cancer cell lines.

N-IsobutylamideCell LineCell TypeIC50 (µg/mL)Reference
PellitorineHL-60Human Promyelocytic Leukemia13.0[1][2]
PellitorineMCF-7Human Breast Adenocarcinoma1.8[1][2]
SpilantholAGP01Human Gastric Cancer11.86[3]
Spilanthes acmella ExtractHEp-2Human Laryngeal Carcinoma513[4][5]

Note: The activity of plant extracts can vary based on the concentration of the active compounds.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • N-isobutylamide stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Prepare serial dilutions of the N-isobutylamide in complete medium.

  • Treatment: After 24 hours, remove the medium and add 100 µL of the compound dilutions to the wells. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value from the dose-response curve.

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with N-isobutylamide B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes. This serves as an indicator of cytotoxicity.

Materials:

  • Cells treated with the N-isobutylamide in a 96-well plate

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis solution (for maximum LDH release control)

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Prepare Controls: In separate wells, include:

    • Untreated Control: Cells with vehicle only.

    • Maximum LDH Release Control: Cells treated with lysis solution 45 minutes prior to the assay.

    • Medium Background Control: Complete medium without cells.

  • Sample Collection: After the desired incubation time with the N-isobutylamide, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well flat-bottom plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the untreated and maximum release controls, after subtracting the background absorbance.

G A Treat Cells with N-isobutylamide B Incubate and Prepare Controls A->B C Centrifuge Plate B->C D Transfer Supernatant to New Plate C->D E Add LDH Reaction Mix D->E F Incubate at Room Temperature E->F G Add Stop Solution F->G H Measure Absorbance G->H

Caption: Workflow for the LDH cytotoxicity assay.
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cells treated with the N-isobutylamide

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in the provided binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Proposed Signaling Pathway for N-Isobutylamide-Induced Apoptosis

Based on the mechanism of action of other cytotoxic natural products, it is hypothesized that N-isobutylamides may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade.

G cluster_0 Cytoplasm NIA N-Isobutylamide Bax Bax (Pro-apoptotic) NIA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) NIA->Bcl2 Downregulates MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (Initiator) Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosome->Caspase9 Apoptosis Apoptosis Substrates->Apoptosis Cytochrome_c_release Cytochrome c Release MOMP->Cytochrome_c_release Cytochrome_c_release->Apaf1

Caption: Proposed intrinsic pathway of apoptosis induced by N-isobutylamides.

This proposed pathway suggests that N-isobutylamides may shift the balance of Bcl-2 family proteins to favor apoptosis. The upregulation of pro-apoptotic proteins like Bax and/or the downregulation of anti-apoptotic proteins like Bcl-2 can lead to the formation of pores in the mitochondrial outer membrane. This permeabilization allows for the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis. Further experimental validation is required to confirm the specific molecular targets and the precise sequence of events in N-isobutylamide-induced cytotoxicity.

References

Application Notes and Protocols: (2E,4E)-Octadienoyl-N-isobutylamide as a Chemical Probe in Sensory Neuron Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E)-Octadienoyl-N-isobutylamide is a synthetic, unsaturated aliphatic amide. While direct studies on this specific C8 amide in sensory neuron research are limited, its structural analogs, such as the longer-chain N-alkylamides found in nature (e.g., pellitorine), have shown modulatory activity on key sensory neuron targets. This document provides detailed application notes and experimental protocols to facilitate the investigation of (2E,4E)-Octadienoyl-N-isobutylamide as a potential chemical probe for studying sensory neuron function and nociception.

The transient receptor potential (TRP) family of ion channels, particularly TRPV1 and TRPA1, are critical players in the detection of noxious stimuli, including chemical, thermal, and mechanical inputs. N-alkylamides share structural similarities with known TRP channel modulators, suggesting that (2E,4E)-Octadienoyl-N-isobutylamide may serve as a valuable tool to probe the structure-function relationships and physiological roles of these channels in sensory neurons.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C₁₂H₂₁NOPubChem
Molecular Weight 195.30 g/mol PubChem
Appearance Solid (predicted)
Solubility Soluble in organic solvents such as DMSO, ethanolGeneral knowledge of similar compounds
Storage Store at -20°C for long-term use. Protect from light.General laboratory practice

Note: As this is a research compound, a full toxicological profile may not be available. Standard laboratory safety precautions should be taken, including the use of personal protective equipment. For all in vitro and in vivo experiments, the compound should be dissolved in a suitable vehicle, such as DMSO, with the final concentration of the vehicle kept constant across all experimental conditions, typically ≤ 0.1%.

Postulated Mechanism of Action and Signaling Pathway

Based on the known activity of structurally related N-alkylamides, it is hypothesized that (2E,4E)-Octadienoyl-N-isobutylamide may modulate the activity of TRP channels on sensory neurons. The longer-chain analog, pellitorine ((2E,4E)-N-isobutyldecadienamide), has been identified as an antagonist of the TRPV1 channel. Therefore, a primary hypothesis is that (2E,4E)-Octadienoyl-N-isobutylamide may also act as a TRPV1 antagonist.

Activation of TRPV1 by agonists such as capsaicin leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the sensory neuron and the generation of an action potential, which is transmitted to the central nervous system and perceived as pain. As a putative antagonist, (2E,4E)-Octadienoyl-N-isobutylamide would be expected to inhibit this process.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Probe (2E,4E)-Octadienoyl- N-isobutylamide Probe->TRPV1 Inhibits Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Hypothesized signaling pathway of (2E,4E)-Octadienoyl-N-isobutylamide at the TRPV1 channel.

Experimental Protocols

The following protocols are provided as a guide for investigating the activity of (2E,4E)-Octadienoyl-N-isobutylamide on sensory neurons. These should be optimized based on the specific experimental setup and cell types used.

Protocol 1: In Vitro Calcium Imaging in Cultured Sensory Neurons

This protocol is designed to assess the ability of (2E,4E)-Octadienoyl-N-isobutylamide to modulate intracellular calcium levels in response to a known TRP channel agonist.

Materials:

  • Primary dorsal root ganglion (DRG) neurons or a suitable cell line expressing the target TRP channel (e.g., HEK293 cells stably expressing human TRPV1).

  • Culture medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine).

  • Poly-D-lysine and laminin-coated coverslips or multi-well plates.

  • Fluo-4 AM or Fura-2 AM calcium indicator.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • (2E,4E)-Octadienoyl-N-isobutylamide stock solution (e.g., 10 mM in DMSO).

  • TRPV1 agonist (e.g., Capsaicin, 10 mM stock in ethanol).

  • TRPV1 antagonist (e.g., Capsazepine, 10 mM stock in DMSO) as a positive control.

  • Fluorescence microscope or plate reader equipped for calcium imaging.

Procedure:

  • Cell Culture: Plate dissociated DRG neurons or transfected HEK293 cells onto coated coverslips/plates and culture for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) or Fura-2 AM (e.g., 2-5 µM) in HBSS containing 0.02% Pluronic F-127.

    • Remove culture medium, wash cells once with HBSS.

    • Incubate cells with the loading solution for 30-45 minutes at 37°C.

    • Wash cells three times with HBSS to remove excess dye and allow for de-esterification for 15-20 minutes at room temperature.

  • Compound Application and Imaging:

    • Acquire a baseline fluorescence reading for 1-2 minutes.

    • Apply (2E,4E)-Octadienoyl-N-isobutylamide at various concentrations (e.g., 100 nM to 100 µM) and incubate for 5-10 minutes to test for antagonist activity. To test for agonist activity, apply the compound directly after baseline recording.

    • Apply a known agonist (e.g., 1 µM Capsaicin for TRPV1) to stimulate the cells.

    • Continue to record fluorescence for another 5-10 minutes.

    • At the end of the experiment, apply a high concentration of a calcium ionophore (e.g., Ionomycin) to obtain a maximal fluorescence signal for data normalization.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time. For Fura-2, calculate the ratio of emissions at 340 nm and 380 nm excitation. For Fluo-4, use the change in fluorescence relative to baseline (ΔF/F₀).

    • To determine antagonist activity, compare the peak response to the agonist in the presence and absence of (2E,4E)-Octadienoyl-N-isobutylamide.

    • Generate dose-response curves and calculate the IC₅₀ or EC₅₀ value.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture Sensory Neurons (e.g., DRG) Dye_Loading Load with Calcium Indicator (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Baseline Record Baseline Fluorescence Dye_Loading->Baseline Pre_incubation Pre-incubate with (2E,4E)-Octadienoyl-N-isobutylamide Baseline->Pre_incubation Agonist_Application Apply TRP Channel Agonist (e.g., Capsaicin) Pre_incubation->Agonist_Application Record_Response Record Fluorescence Response Agonist_Application->Record_Response Normalization Normalize Data (ΔF/F₀) Record_Response->Normalization Dose_Response Generate Dose-Response Curve Normalization->Dose_Response IC50_EC50 Calculate IC₅₀/EC₅₀ Dose_Response->IC50_EC50

Workflow for in vitro calcium imaging experiments.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents and changes in membrane potential in response to the test compound.

Materials:

  • Cultured DRG neurons or transfected HEK293 cells.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.

  • (2E,4E)-Octadienoyl-N-isobutylamide stock solution.

  • TRP channel agonist and antagonist stock solutions.

Procedure:

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Cell Preparation: Place the coverslip with cultured cells in the recording chamber and perfuse with extracellular solution.

  • Whole-Cell Configuration:

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage-Clamp Recordings (to measure ion channel currents):

    • Hold the cell at a negative potential (e.g., -60 mV).

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) or voltage steps to elicit currents.

    • Record baseline currents.

    • Perfuse the cell with the agonist to activate the target TRP channel and record the resulting current.

    • After washout, perfuse with (2E,4E)-Octadienoyl-N-isobutylamide for several minutes, then co-apply with the agonist to determine its effect on the agonist-evoked current.

  • Current-Clamp Recordings (to measure membrane potential):

    • Record the resting membrane potential.

    • Apply the agonist and record any depolarization or action potential firing.

    • After washout, apply (2E,4E)-Octadienoyl-N-isobutylamide and then co-apply with the agonist to see if it prevents the agonist-induced depolarization.

  • Data Analysis:

    • Analyze the current-voltage (I-V) relationship from voltage-clamp recordings.

    • Measure the peak current amplitude in the presence and absence of the test compound.

    • Calculate the percentage of inhibition or potentiation.

    • From current-clamp recordings, measure changes in resting membrane potential and the frequency of action potential firing.

Electrophysiology_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis_ephys Data Analysis Prepare_Solutions Prepare Intra/Extracellular Solutions Pull_Pipettes Fabricate Patch Pipettes Prepare_Solutions->Pull_Pipettes Obtain_Seal Form Gigaohm Seal Pull_Pipettes->Obtain_Seal Whole_Cell Establish Whole-Cell Configuration Obtain_Seal->Whole_Cell Record_Baseline Record Baseline Currents/Potential Whole_Cell->Record_Baseline Apply_Compound Apply Agonist +/- Probe Record_Baseline->Apply_Compound Record_Response Record Evoked Response Apply_Compound->Record_Response Analyze_IV Analyze I-V Relationship Record_Response->Analyze_IV Measure_Amplitudes Measure Peak Current Amplitudes Analyze_IV->Measure_Amplitudes Calculate_Inhibition Calculate % Inhibition Measure_Amplitudes->Calculate_Inhibition

Workflow for whole-cell patch-clamp electrophysiology experiments.

Conclusion

(2E,4E)-Octadienoyl-N-isobutylamide presents an opportunity to explore the pharmacology of short-chain N-alkylamides in sensory neuron signaling. The provided protocols offer a framework for characterizing its activity at key nociceptive targets like TRPV1. By systematically evaluating its effects on calcium influx and ion channel currents, researchers can determine its potential as a novel chemical probe to dissect the molecular mechanisms of pain and sensory transduction. Further studies, including behavioral assays in animal models, will be necessary to validate its in vivo efficacy and therapeutic potential.

Application Notes and Protocols for the Characterization of Synthetic N-Isobutylamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary analytical techniques for the qualitative and quantitative characterization of synthetic N-isobutylamides. Detailed protocols for each method are outlined to ensure reproducible and reliable results.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating N-isobutylamides from reaction mixtures, identifying impurities, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a versatile technique for the analysis of non-volatile and thermally labile N-isobutylamides.

Application Note:

Reverse-phase HPLC with a C18 column is typically the method of choice for separating N-isobutylamides. The mobile phase composition can be optimized to achieve the desired resolution. A gradient elution is often employed for complex samples containing multiple components with varying polarities. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, often set at a wavelength where the analyte exhibits maximum absorbance. For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).[1][2]

Experimental Protocol: HPLC-DAD Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic N-isobutylamide.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: Acetonitrile

    • Gradient Elution: A typical gradient could be: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD detection at the wavelength of maximum absorbance of the N-isobutylamide (e.g., 220 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the N-isobutylamide in unknown samples by interpolating their peak areas from the calibration curve.

    • Assess the purity of the sample by calculating the percentage area of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amides and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and thermally stable N-isobutylamides. It provides both chromatographic separation and mass spectral data for structural confirmation.

Application Note:

GC-MS is particularly useful for identifying and quantifying volatile impurities in synthetic N-isobutylamide samples. The electron ionization (EI) mass spectra provide characteristic fragmentation patterns that can be used for compound identification by comparison with spectral libraries. For some amide-based compounds, thermal degradation in the GC inlet can be a challenge. The use of analyte protectants can mitigate this issue.[3]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the N-isobutylamide in a volatile organic solvent such as methanol or ethyl acetate.

    • Further dilute the stock solution to a suitable concentration for GC-MS analysis (e.g., 10-100 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify the N-isobutylamide and any impurities by comparing their retention times and mass spectra with reference standards or spectral libraries.

    • Perform semi-quantitative analysis based on the relative peak areas.

Quantitative Data Summary for Chromatographic Methods

ParameterHPLC-DADGC-MSLC-MS/MS
Linearity Range 1 - 100 µg/mL5 - 100 µg/mL[4]0.25 - 25 ng/mL[5]
Limit of Detection (LOD) ~0.1 µg/mL0.08 - 1.0 µg/mL[4]~0.1 ng/mL[6][7]
Limit of Quantification (LOQ) ~0.3 µg/mL~0.25 µg/mL0.25 ng/mL[5]
Recovery 98 - 102%79.3 - 101.6%[4]>95%
Precision (RSD) < 2%2.5 - 10.0%[4]< 15%

Note: These values are representative and may vary depending on the specific N-isobutylamide and the analytical instrumentation used.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized N-isobutylamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Application Note:

¹H and ¹³C NMR are fundamental for the structural elucidation of N-isobutylamides. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish detailed structural connectivity. The sample should be dissolved in a suitable deuterated solvent, and care should be taken to ensure the sample is free of particulate matter.[8][9]

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the N-isobutylamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[9][10]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any suspended particles.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • ¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts, coupling constants, and integration of the different proton signals.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of the carbon atoms.

      • 2D NMR (if required): COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign the proton and carbon signals to the corresponding atoms in the proposed structure of the N-isobutylamide.

    • Confirm the structure by analyzing the correlations observed in the 2D NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Application Note:

The FTIR spectrum of an N-isobutylamide will show characteristic absorption bands for the amide functional group. A strong C=O stretching band is typically observed around 1630-1680 cm⁻¹. The N-H stretching vibration of a secondary amide appears as a single sharp band in the range of 3250-3450 cm⁻¹. The N-H bending vibration is also a characteristic feature.[11]

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation and Data Acquisition:

    • FTIR Spectrometer: A standard FTIR spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient.

  • Data Analysis:

    • Identify the characteristic absorption bands for the amide functional group and other functional groups present in the molecule.

    • Compare the obtained spectrum with reference spectra if available.

Characteristic FTIR Absorption Bands for N-Isobutylamides

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
Amide N-H Stretch3250 - 3450Medium, sharp
Alkyl C-H Stretch2850 - 2960Medium to strong
Amide C=O Stretch (Amide I)1630 - 1680Strong
Amide N-H Bend (Amide II)1510 - 1570Medium to strong

Visualizations

Experimental Workflow for Characterization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis Synthesis Synthetic N-Isobutylamide Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC GCMS GC-MS Analysis (Volatile Impurities) Purification->GCMS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR

Caption: A generalized workflow for the synthesis and analytical characterization of a novel N-isobutylamide.

Interrelationship of Analytical Techniques

analytical_relationships cluster_separation Separation & Quantification cluster_identification Identification & Structure Compound Synthetic N-Isobutylamide HPLC HPLC Compound->HPLC Purity GC GC Compound->GC Purity NMR NMR (Connectivity, Stereochemistry) Compound->NMR Structure FTIR FTIR (Functional Groups) Compound->FTIR Functional Groups MS Mass Spectrometry (Molecular Weight, Fragmentation) HPLC->MS LC-MS GC->MS GC-MS

Caption: Logical relationships between key analytical techniques for N-isobutylamide characterization.

References

Troubleshooting & Optimization

Improving the yield and purity of (2E,4E)-Octadienoyl-N-isobutylamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (2E,4E)-Octadienoyl-N-isobutylamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing (2E,4E)-Octadienoyl-N-isobutylamide?

A1: The most prevalent methods for synthesizing (2E,4E)-Octadienoyl-N-isobutylamide involve the coupling of (2E,4E)-octadienoic acid with isobutylamine. Direct amide formation by heating the carboxylic acid and amine is generally inefficient. Higher yields are typically achieved by activating the carboxylic acid. Common strategies include:

  • Acyl Chloride Formation: Converting (2E,4E)-octadienoic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with isobutylamine.

  • Use of Coupling Reagents: Employing peptide coupling reagents to facilitate the amide bond formation. Commonly used reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions. Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective.

Q2: How can I purify the synthesized (2E,4E)-Octadienoyl-N-isobutylamide?

A2: Purification is crucial to remove unreacted starting materials, coupling reagents, and byproducts. The most common method for purifying N-alkylamides is column chromatography on silica gel. The choice of eluent system is critical for good separation and is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be adjusted to achieve optimal separation. Recrystallization from a suitable solvent system can also be an effective final purification step.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of analytical techniques is recommended to ensure the purity and structural integrity of (2E,4E)-Octadienoyl-N-isobutylamide:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound by separating it from any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and confirm the molecular weight of the synthesized amide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product and identifying any impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the amide functional group.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid.2. Deactivation of the amine (e.g., protonation).3. Hydrolysis of the activated ester due to wet solvent or reagents.4. Sterically hindered or electron-deficient amine.1. Increase the amount of coupling reagent (1.1-1.5 equivalents).2. Ensure a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) is used.3. Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.4. Increase reaction time and/or temperature. Consider using a more powerful coupling reagent like HATU.
Presence of a Major Byproduct with a Mass Corresponding to the Addition of Amine to the Dienone System Michael addition of the amine to the α,β-unsaturated system of the octadienoic acid.1. Lower the reaction temperature (start at 0 °C).2. Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.3. Use a more hindered non-nucleophilic base like diisopropylethylamine (DIPEA).
Difficult Purification / Multiple Spots on TLC 1. Formation of N-acylurea byproduct (when using carbodiimide coupling reagents).2. Isomerization of the double bonds.3. Incomplete reaction.1. If using DCC, the N-acylurea is often insoluble in many organic solvents and can be removed by filtration. If using a water-soluble carbodiimide like EDC, the urea byproduct can be removed by an aqueous workup.2. Minimize exposure to heat and light. Use of radical scavengers might be beneficial.3. Monitor the reaction progress by TLC or LC-MS to ensure completion.
Product is an Oil or Low-Melting Solid, Making Handling Difficult The inherent physical properties of (2E,4E)-Octadienoyl-N-isobutylamide.1. After purification by column chromatography, remove the solvent under reduced pressure at a low temperature to avoid decomposition.2. Attempt to crystallize the product from a non-polar solvent at low temperatures.

Data Presentation

Table 1: Comparison of Yields for N-Isobutylamide Synthesis Using Different Coupling Reagents.

Coupling Reagent Additive Base Solvent Typical Yield (%)
SOCl₂-PyridineDCM75-85
DCCHOBt-DCM60-75
EDCHOBtDIPEADMF70-85
HATU-DIPEADMF85-95

Note: Yields are representative and can vary based on reaction scale, purity of starting materials, and reaction conditions.

Experimental Protocols

Method 1: Synthesis via Acyl Chloride
  • Preparation of (2E,4E)-Octadienoyl Chloride:

    • To a solution of (2E,4E)-octadienoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours, or until gas evolution ceases.

    • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude (2E,4E)-octadienoyl chloride, which is used immediately in the next step.

  • Amide Formation:

    • Dissolve the crude (2E,4E)-octadienoyl chloride in anhydrous DCM (0.5 M) and cool to 0 °C under an inert atmosphere.

    • In a separate flask, dissolve isobutylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., hexane:ethyl acetate gradient).

Method 2: Synthesis using HATU Coupling Reagent
  • To a solution of (2E,4E)-octadienoic acid (1.0 eq) in anhydrous DMF (0.2-0.5 M) under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add isobutylamine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 5% LiCl solution (to remove DMF), dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_workup Workup & Purification start (2E,4E)-Octadienoic Acid acyl_chloride Acyl Chloride Formation (SOCl2 or (COCl)2) start->acyl_chloride activated_ester Activated Ester Formation (HATU/DIPEA) start->activated_ester coupling Amide Bond Formation acyl_chloride->coupling Method 1 activated_ester->coupling Method 2 amine Isobutylamine amine->coupling workup Aqueous Workup coupling->workup chromatography Column Chromatography workup->chromatography product (2E,4E)-Octadienoyl- N-isobutylamide chromatography->product

Caption: Experimental workflow for the synthesis of (2E,4E)-Octadienoyl-N-isobutylamide.

signaling_pathway cluster_membrane Cellular Environment cluster_downstream Intracellular Signaling faa (2E,4E)-Octadienoyl- N-isobutylamide (Fatty Acid Amide) receptor Target Receptor (e.g., GPCR, Ion Channel) faa->receptor Binding & Activation faah FAAH (Fatty Acid Amide Hydrolase) faa->faah Hydrolysis (Inactivation) g_protein G-Protein Activation receptor->g_protein products Inactive Metabolites (Octadienoic Acid + Isobutylamine) faah->products second_messenger Second Messenger Modulation (e.g., cAMP, Ca2+) g_protein->second_messenger kinase_cascade Kinase Cascades second_messenger->kinase_cascade cellular_response Cellular Response (e.g., Anti-inflammatory, Analgesic) kinase_cascade->cellular_response

Caption: Generalized signaling pathway for fatty acid amides.

Technical Support Center: Overcoming Solubility Challenges of (2E,4E)-Octadienoyl-N-isobutylamide and Related N-Alkylamides in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (2E,4E)-Octadienoyl-N-isobutylamide and structurally similar lipophilic N-alkylamides in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my (2E,4E)-Octadienoyl-N-isobutylamide precipitate when I dilute my organic stock solution with an aqueous buffer?

A1: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds like (2E,4E)-Octadienoyl-N-isobutylamide. This phenomenon, often referred to as "crashing out," occurs due to a rapid change in the solvent environment. The compound is soluble in the organic solvent (e.g., DMSO, ethanol) but has very low solubility in the aqueous buffer. When the two are mixed, the final concentration of the organic co-solvent may be insufficient to keep the compound dissolved, leading to the formation of a precipitate.

Q2: What is the approximate water solubility of N-alkylamides like (2E,4E)-Octadienoyl-N-isobutylamide?

A2: N-alkylamides with long alkyl chains are generally characterized by poor aqueous solubility. For instance, Pellitorine, a close structural analog, is reported to be insoluble in water.[1] A predicted water solubility for a similar compound, (2E,4E)-Decadienoic isobutylamide, is approximately 0.003 g/L.

Q3: Can I use a small amount of organic solvent in my final aqueous solution to improve solubility?

A3: Yes, this is a common strategy known as co-solvency. The presence of a certain percentage of an organic co-solvent, such as DMSO or ethanol, in the final aqueous solution can significantly improve the solubility of lipophilic compounds. However, it is crucial to consider the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent, as it can have cytotoxic or inhibitory effects at higher concentrations.

Q4: What are cyclodextrins and how can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like (2E,4E)-Octadienoyl-N-isobutylamide, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.

Q5: Are there other advanced methods to improve the solubility of highly lipophilic compounds?

A5: Yes, several advanced formulation strategies can be employed. These include the preparation of nanoparticles, where the compound is encapsulated within a polymeric or lipid-based nanocarrier, and the formation of amorphous solid dispersions, where the crystalline structure of the compound is disrupted by dispersing it in a hydrophilic polymer matrix. These methods can enhance both the solubility and dissolution rate of the compound.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Compound precipitates immediately upon adding aqueous buffer to the organic stock solution. Rapid, localized change in solvent polarity.Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This ensures a more gradual change in the solvent environment and better dispersion.
The final solution is cloudy or becomes cloudy over time. The concentration of the compound exceeds its solubility limit in the final solvent mixture.1. Decrease the final concentration of the compound. 2. Increase the percentage of the organic co-solvent (if tolerated by the assay). 3. Employ a solubilization enhancement technique such as cyclodextrin complexation or nanoparticle formulation.
Inconsistent results in biological assays. Precipitation of the compound in the assay medium, leading to variable effective concentrations.1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh dilutions immediately before each experiment. 3. Consider using a formulation with improved stability, such as a cyclodextrin inclusion complex or a nanosuspension.
Difficulty in preparing a concentrated aqueous stock solution. The intrinsic water solubility of the compound is extremely low.Direct dissolution in water is often not feasible. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous medium as described above. For higher aqueous concentrations, explore formulation strategies.

Quantitative Data Summary

The following table summarizes the available solubility information for Pellitorine, a structural analog of (2E,4E)-Octadienoyl-N-isobutylamide.

Solvent Solubility
WaterInsoluble[1]
EthanolSoluble[1][2]
DMSOSoluble[2]
MethanolSoluble[2]

A predicted quantitative value for a similar compound is available:

Compound Solvent Predicted Solubility
(2E,4E)-Decadienoic isobutylamideWater0.003 g/L

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

Objective: To prepare a clear stock solution of (2E,4E)-Octadienoyl-N-isobutylamide in an aqueous buffer using a co-solvent.

Materials:

  • (2E,4E)-Octadienoyl-N-isobutylamide

  • Dimethyl sulfoxide (DMSO) or Ethanol (absolute)

  • Aqueous buffer of choice (e.g., PBS, TRIS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of (2E,4E)-Octadienoyl-N-isobutylamide and place it in a microcentrifuge tube.

  • Add a minimal amount of DMSO or ethanol to completely dissolve the compound. Vortex thoroughly to ensure complete dissolution. This will be your high-concentration organic stock solution.

  • In a separate tube, place the required volume of the aqueous buffer.

  • While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise to the buffer until the desired final concentration is reached.

  • Continue to vortex for an additional 30-60 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the solubility limit has likely been exceeded.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of (2E,4E)-Octadienoyl-N-isobutylamide by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • (2E,4E)-Octadienoyl-N-isobutylamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

  • 0.22 µm syringe filter

Procedure:

  • Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10% w/v) in deionized water. Stir until the HP-β-CD is completely dissolved.

  • Add an excess amount of (2E,4E)-Octadienoyl-N-isobutylamide to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. Sonication can be used intermittently to aid in the dispersion and complexation.

  • After the incubation period, centrifuge the suspension at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant, which contains the solubilized inclusion complex.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method such as HPLC-UV.

Visualizations

Experimental Workflow for Solubilization

experimental_workflow cluster_start Starting Material cluster_methods Solubilization Methods cluster_end Outcome start (2E,4E)-Octadienoyl-N-isobutylamide (Solid) cosolvent Co-solvency (e.g., DMSO, Ethanol) start->cosolvent Dissolve in organic solvent, then dilute in aqueous buffer cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin Form inclusion complex in aqueous solution nanoparticle Nanoparticle Formulation (e.g., PLGA) start->nanoparticle Encapsulate in nanoparticles end Aqueous Solution for Experiments cosolvent->end cyclodextrin->end nanoparticle->end

Caption: Workflow for solubilizing (2E,4E)-Octadienoyl-N-isobutylamide.

Signaling Pathway of N-Alkylamide Action on TRPV1

(2E,4E)-Octadienoyl-N-isobutylamide and its analogs, such as Pellitorine, are known to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[3] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in the perception of pain and heat. While some N-alkylamides act as agonists, Pellitorine has been identified as a TRPV1 antagonist.[3] The following diagram illustrates the general signaling pathway of TRPV1 modulation.

trpv1_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx No_Activation Channel Remains Closed TRPV1->No_Activation Agonist Agonist (e.g., Capsaicin, Heat, Protons) Agonist->TRPV1 Binds and Activates Antagonist (2E,4E)-Octadienoyl-N-isobutylamide (e.g., Pellitorine) Antagonist->TRPV1 Binds and Blocks Activation Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation

Caption: Modulation of the TRPV1 signaling pathway by agonists and antagonists.

References

Technical Support Center: (2E,4E)-Octadienoyl-N-isobutylamide Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing and degradation analysis of (2E,4E)-Octadienoyl-N-isobutylamide. The information herein is based on general principles of stability testing for unsaturated amides and related N-isobutylamides, as direct literature on the forced degradation of this specific molecule is limited.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for (2E,4E)-Octadienoyl-N-isobutylamide under stress conditions?

A1: Based on its chemical structure, which features a conjugated diene system and an amide bond, (2E,4E)-Octadienoyl-N-isobutylamide is susceptible to degradation through several pathways:

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, yielding (2E,4E)-octadienoic acid and isobutylamine.

  • Oxidation: The conjugated diene system is prone to oxidation, which can lead to the formation of various oxidation products, including epoxides, peroxides, and cleavage products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization of the double bonds (e.g., E to Z isomerization) or lead to photocyclization or photo-oxidative reactions.

  • Thermal Degradation: High temperatures can accelerate hydrolysis and oxidation reactions.

Q2: I am observing a loss of potency of my (2E,4E)-Octadienoyl-N-isobutylamide sample during storage. What could be the cause?

A2: Loss of potency is likely due to chemical degradation. To identify the cause, consider the storage conditions. Exposure to light, elevated temperatures, or inappropriate pH (if in solution) can accelerate degradation. It is recommended to store the compound in a cool, dark place and, if in solution, to use a buffered system at an appropriate pH.

Q3: My HPLC chromatogram shows several new peaks after subjecting my sample to forced degradation. How do I identify these degradation products?

A3: The new peaks in your chromatogram likely represent degradation products. To identify them, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the new peaks, you can propose structures for the degradation products.

Troubleshooting Guides

Troubleshooting Unexpected Peaks in HPLC Analysis
Observation Possible Cause Suggested Action
New peaks appear in the chromatogram of a stressed sample. The compound is degrading under the applied stress conditions.This is the expected outcome of a forced degradation study. Proceed with characterization of the new peaks using techniques like LC-MS to identify the degradation products.
Peak fronting or tailing of the parent compound or degradation products. Poor chromatographic conditions (e.g., inappropriate mobile phase pH, column overload, or secondary interactions with the stationary phase).Optimize the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the injection volume or sample concentration. Consider a different column chemistry.
Variable peak areas for the same sample. Issues with the autosampler, detector, or sample preparation.Ensure the autosampler is functioning correctly. Check the detector lamp for stability. Review the sample preparation procedure for consistency and accuracy.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on (2E,4E)-Octadienoyl-N-isobutylamide.

1. Acid Hydrolysis:

  • Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and add 0.1 N HCl.

  • Incubate the solution at 60°C for 24 hours.

  • Neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Dilute to a suitable concentration and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve the compound in a suitable solvent and add 0.1 N NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • Neutralize the solution with an equivalent amount of 0.1 N HCl.

  • Dilute to a suitable concentration and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

  • Incubate the solution at room temperature for 24 hours, protected from light.

  • Dilute to a suitable concentration and analyze by HPLC.

4. Thermal Degradation:

  • Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

  • Dissolve the stressed solid in a suitable solvent, dilute to a suitable concentration, and analyze by HPLC.

5. Photodegradation:

  • Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze the stressed solution by HPLC. A control sample should be kept in the dark under the same conditions.

Hypothetical Stability-Indicating HPLC Method
  • Column: C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Results for (2E,4E)-Octadienoyl-N-isobutylamide
Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Hypothetical)
0.1 N HCl, 60°C, 24h15.22(2E,4E)-Octadienoic acid
0.1 N NaOH, 60°C, 24h25.83(2E,4E)-Octadienoic acid
3% H₂O₂, RT, 24h18.54Epoxide derivatives
80°C, 48h (Solid)8.91Isomerized product
Photostability12.32Z-isomer

Visualizations

G Figure 1: Hypothetical Degradation Pathway of (2E,4E)-Octadienoyl-N-isobutylamide A (2E,4E)-Octadienoyl-N-isobutylamide B (2E,4E)-Octadienoic acid + Isobutylamine A->B Hydrolysis (Acid/Base) C Epoxide Derivatives A->C Oxidation D Isomerized Products (e.g., Z-isomers) A->D Photodegradation G Figure 2: Experimental Workflow for a Stability Study A Drug Substance/Product B Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) A->B C Stability-Indicating Method Development (e.g., HPLC) B->C G Long-term and Accelerated Stability Studies B->G D Method Validation (ICH Guidelines) C->D E Analysis of Stressed Samples D->E F Identification of Degradation Products (e.g., LC-MS) E->F G Figure 3: Troubleshooting for HPLC Analysis start Unexpected Result in HPLC? q1 Are there extra peaks? start->q1 q2 Is peak shape poor? q1->q2 No ans1_yes Degradation or Impurity q1->ans1_yes Yes q3 Are peak areas inconsistent? q2->q3 No ans2_yes Optimize Mobile Phase/Column q2->ans2_yes Yes ans3_yes Check Autosampler/Detector q3->ans3_yes Yes ans3_no Consult further documentation q3->ans3_no No ans1_no Proceed to next check ans2_no Proceed to next check

Technical Support Center: Optimizing HPLC Separation of (2E,4E)-Octadienoyl-N-isobutylamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of (2E,4E)-Octadienoyl-N-isobutylamide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your analytical experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of (2E,4E)-Octadienoyl-N-isobutylamide and its isomers.

ProblemPotential CauseSuggested Solution
Poor Resolution Between Isomer Peaks Inadequate mobile phase composition.Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve separation.[1][2] Consider using a gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it.[1][3]
Incorrect column chemistry.While C18 columns are widely used, other stationary phases might provide better selectivity for these isomers.[1][4] Consider columns with different bonded phases (e.g., phenyl-hexyl) that can offer alternative selectivities.
Column temperature is not optimal.Vary the column temperature. Lower temperatures can sometimes enhance separation between closely eluting isomers.
Peak Tailing Secondary interactions with the stationary phase.Add a modifier to the mobile phase, such as a small amount of acid (e.g., 0.1% formic acid or phosphoric acid), to suppress the ionization of silanol groups on the silica-based stationary phase.[5]
Column overload.Reduce the sample concentration or injection volume. Broad or tailing peaks can be an indicator that too much sample was injected.
Column degradation.Use a guard column to protect the analytical column from contaminants.[6] If the column is old or has been used extensively, it may need to be replaced.
Shifting Retention Times Inconsistent mobile phase preparation.Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed. Inconsistent composition can lead to variability in retention.[7]
Inadequate column equilibration.Before starting a sequence of analyses, ensure the column is fully equilibrated with the initial mobile phase conditions. This may require flushing the column with 10-20 column volumes of the mobile phase.
Fluctuations in column temperature.Use a column oven to maintain a constant and consistent temperature throughout the analysis.
Baseline Noise or Drift Contaminated mobile phase or HPLC system.Use HPLC-grade solvents and reagents. Filter the mobile phase before use. A noisy or drifting baseline can be caused by impurities in the solvents or air bubbles in the system.[6][7]
Detector issues.Ensure the detector lamp is warmed up and stable. Check for leaks in the detector flow cell.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for (2E,4E)-Octadienoyl-N-isobutylamide isomer separation?

A1: A good starting point is to use a reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[1] Begin with an isocratic elution (e.g., 60:40 acetonitrile:water) and then introduce a gradient to improve separation. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is also recommended to improve peak shape.

Q2: How can I improve the peak shape for my isomers?

A2: Peak shape, particularly tailing, can often be improved by optimizing the mobile phase pH. For amine-containing compounds, a slightly acidic mobile phase can protonate the analyte and reduce interactions with residual silanols on the stationary phase. Also, ensure your sample is dissolved in a solvent that is compatible with the mobile phase.

Q3: What should I do if I don't see any peaks?

A3: First, verify that your sample was injected correctly and that the detector is set to an appropriate wavelength for your analytes. (2E,4E)-Octadienoyl-N-isobutylamide has a chromophore, so UV detection should be suitable. If the issue persists, ensure your mobile phase is not too strong, causing the analytes to elute in the solvent front. You can try a weaker mobile phase (less organic solvent) to increase retention.

Q4: How often should I prepare a fresh mobile phase?

A4: It is best practice to prepare fresh mobile phase daily to avoid issues with microbial growth, evaporation of volatile components, or changes in pH, all of which can affect the reproducibility of your separation.[7]

Experimental Protocols

General Protocol for HPLC Method Development and Optimization

This protocol provides a systematic approach to developing a robust HPLC method for the separation of (2E,4E)-Octadienoyl-N-isobutylamide isomers.

  • Column Selection:

    • Start with a standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.

  • Initial Gradient Elution:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm

    • Example Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      20.0 80
      25.0 80
      25.1 40

      | 30.0 | 40 |

  • Optimization:

    • Gradient Slope: If peaks are poorly resolved, decrease the gradient slope (i.e., make the increase in %B per unit time smaller).

    • Temperature: Analyze the sample at different temperatures (e.g., 25 °C, 35 °C) to see the effect on resolution.

    • Organic Solvent: If separation is still not optimal, try substituting acetonitrile with methanol.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (e.g., 40% acetonitrile in water) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables present illustrative data that could be obtained during the optimization process. These are not actual experimental results but are provided as a reference for what to expect.

Table 1: Effect of Organic Solvent on Retention Time and Resolution

Mobile Phase CompositionRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
50% Acetonitrile / 50% Water8.28.91.3
45% Acetonitrile / 55% Water10.511.51.8
50% Methanol / 50% Water9.510.11.1
45% Methanol / 55% Water12.113.01.6

Table 2: Effect of Column Temperature on Resolution

Column Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
2510.811.91.9
3010.511.51.8
3510.111.01.7

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Mix, Filter, Degas) hplc_system HPLC System Setup (Column Installation, System Purge) mobile_phase_prep->hplc_system method_setup Method Setup (Gradient, Flow Rate, Temp.) hplc_system->method_setup method_setup->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification & Resolution Calculation peak_integration->quantification report Reporting quantification->report

Caption: Workflow for HPLC analysis of (2E,4E)-Octadienoyl-N-isobutylamide isomers.

Troubleshooting Logic

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Hardware cluster_sample Sample Preparation start Problem Encountered (e.g., Poor Resolution) check_composition Adjust Organic:Aqueous Ratio start->check_composition check_temp Optimize Column Temperature start->check_temp check_concentration Dilute Sample start->check_concentration check_gradient Modify Gradient Slope check_composition->check_gradient check_modifier Add/Adjust Modifier (e.g., Acid) check_gradient->check_modifier check_modifier->check_temp end Problem Resolved check_modifier->end If resolved check_column Try Different Stationary Phase check_temp->check_column check_hardware Check for Leaks & Blockages check_column->check_hardware check_hardware->check_concentration check_hardware->end If resolved check_solvent Ensure Sample Solvent Compatibility check_concentration->check_solvent check_solvent->end If resolved

Caption: Logical workflow for troubleshooting poor HPLC separation.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic N-isobutylamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers encountering low or inconsistent bioactivity with synthetic N-isobutylamides (NIAs) in functional assays. The content is structured in a question-and-answer format to directly address common experimental challenges.

Section 1: Compound Integrity and Purity

Issues related to the synthesis and purity of your N-isobutylamide can be a primary source of low bioactivity.

FAQs

Q1: My synthetic N-isobutylamide shows lower activity than expected when compared to a literature reference. What could be the cause?

A1: Discrepancies in bioactivity can often be traced back to the purity and identity of the synthetic compound. Here are several potential causes:

  • Presence of Impurities: Residual starting materials, reagents, or byproducts from the synthesis can interfere with the assay or compete with your compound for the target binding site.

  • Incorrect Chemical Structure: Ensure the final product has been thoroughly characterized to confirm it is the intended N-isobutylamide.

  • Stereoisomer Contamination: If your target is stereoselective, the presence of inactive or less active stereoisomers in a racemic mixture will lower the overall observed potency.

  • Compound Degradation: N-isobutylamides, particularly those with unsaturated alkyl chains, can be susceptible to oxidation or hydrolysis.[1][2]

Actionable Steps:

  • Verify Purity: Re-evaluate the purity of your compound using High-Performance Liquid Chromatography (HPLC). The purity should ideally be >95%.

  • Confirm Identity: Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure of your compound.[3]

  • Assess Stereochemistry: If applicable, use chiral chromatography to determine the enantiomeric or diastereomeric excess.

Section 2: Compound Solubility and Handling

The lipophilic nature of many N-isobutylamides presents a significant challenge in aqueous assay buffers. Poor solubility is a frequent cause of low bioactivity.

FAQs

Q2: I observe precipitation or cloudiness when I dilute my N-isobutylamide stock solution into my aqueous assay buffer. How can I solve this?

A2: This indicates that your compound's solubility limit in the final buffer has been exceeded.[4] Direct dissolution in aqueous buffers is often difficult.

Recommended Protocol: Solubility Assessment

  • Prepare a High-Concentration Stock: Dissolve your N-isobutylamide in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).[4]

  • Serial Dilution: Serially dilute the stock solution into your final assay buffer.

  • Visual and Instrumental Inspection: Visually inspect for precipitation at each concentration. For a more quantitative assessment, incubate the solutions for 1-2 hours at the experimental temperature, centrifuge to pellet any precipitate, and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Determine Kinetic Solubility: The highest concentration that remains clear is your approximate kinetic solubility limit. For most in vitro assays, achieving the desired concentration within this limit is sufficient.[4]

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest approach is to work at concentrations below the determined solubility limit.[4]

  • Use Co-solvents: Keep the final concentration of DMSO in your assay low (typically ≤1%) to avoid solvent-induced artifacts.[4]

  • Optimize Buffer pH: Although many N-isobutylamides are neutral, slight pH adjustments can sometimes improve solubility by preventing aggregation.[4]

  • Incorporate Surfactants: In some cell-free assays, non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain solubility. However, these must be used with caution as they can affect cell viability and membrane integrity in cell-based assays.

Table 1: Solubility of a Hypothetical N-isobutylamide in Various Solvents

SolventConcentration (mM)Observation
100% DMSO50Clear Solution
100% Ethanol25Clear Solution
Assay Buffer (pH 7.4)0.1Precipitation
Assay Buffer + 1% DMSO0.2Clear Solution
Assay Buffer + 0.5% DMSO0.1Clear Solution

Workflow for Addressing Compound Precipitation

G start Precipitation observed in assay buffer stock Is stock solution in 100% DMSO clear? start->stock remake_stock Remake stock solution. Use sonication. stock->remake_stock No lower_conc Lower final assay concentration stock->lower_conc Yes remake_stock->stock solubility Determine kinetic solubility in assay buffer lower_conc->solubility optimize Optimize buffer conditions (adjust pH, add excipients) solubility->optimize vehicle_control Include vehicle controls (e.g., buffer with same % DMSO) optimize->vehicle_control end Proceed with assay vehicle_control->end

Caption: A stepwise approach to addressing compound precipitation.

Section 3: Assay Performance and Target Engagement

Even with a pure and soluble compound, issues within the functional assay can lead to apparent low bioactivity.

FAQs

Q3: My compound is pure and soluble, but the dose-response curve is flat or shows very low efficacy. What should I investigate next?

A3: This suggests a potential issue with either the biological target's receptiveness or the assay's ability to detect a signal. Key areas to investigate are target engagement, cell health, and assay signal window.

  • Lack of Target Engagement: The compound may not be binding to its intended target in the complex environment of the assay.[5][6]

  • Cell Health and Density: In cell-based assays, cell morphology, passage number, and confluency can significantly impact results.[7] Cells that are unhealthy or not in a logarithmic growth phase may respond poorly.

  • Assay Signal Window: The difference in signal between the positive and negative controls (the signal-to-background ratio) may be too small to detect modest effects from your compound.

Recommended Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that your compound binds to its intended protein target in a cellular environment.[8][9]

  • Cell Treatment: Treat intact cells with your N-isobutylamide at various concentrations, including a vehicle control (e.g., DMSO).

  • Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation. Ligand-bound proteins are often stabilized and will remain in solution at higher temperatures.[8]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: A shift in the melting temperature (Tm) of the target protein in the presence of your compound indicates direct binding.[8]

Table 2: Hypothetical CETSA Data for Target Protein X

Compound ConcentrationMelting Temperature (Tm)Thermal Shift (ΔTm)Target Engagement
Vehicle (0.1% DMSO)48.2 °C-Baseline
1 µM NIA50.5 °C+2.3 °CYes
10 µM NIA53.1 °C+4.9 °CYes
10 µM Control Cmpd48.3 °C+0.1 °CNo

Q4: How can I be sure my assay conditions are optimal for detecting the activity of my N-isobutylamide?

A4: Systematic optimization using a Design of Experiment (DoE) approach can be highly effective.[10] Key parameters to optimize include:

  • Cell Seeding Density: Too few or too many cells can lead to poor signal.[7][10]

  • Incubation Time: The time the compound is incubated with the cells can be critical for observing an effect.

  • Reagent Concentrations: Concentrations of substrates or detection reagents should be optimized for a robust signal window.

Hypothetical Signaling Pathway for an NIA Targeting a GPCR

Many bioactive lipids and related molecules, including some N-alkylamides, act on G-protein coupled receptors (GPCRs).[11] This diagram illustrates a potential downstream signaling cascade.

G cluster_cell Cell Membrane NIA N-Isobutylamide (Ligand) GPCR GPCR Target NIA->GPCR Binds G_Protein G Protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression Changes CREB->Gene_Expression Regulates Functional_Response Functional Response (e.g., Anti-inflammatory effect) Gene_Expression->Functional_Response

Caption: Potential GPCR signaling cascade activated by an N-isobutylamide.

By systematically addressing issues of compound purity, solubility, and assay conditions, you can effectively troubleshoot the causes of low bioactivity and gain confidence in your experimental results.

References

Minimizing off-target effects in cell-based experiments with (2E,4E)-Octadienoyl-N-isobutylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (2E,4E)-Octadienoyl-N-isobutylamide, also known as Pellitorine, in cell-based experiments. The information provided is intended to help minimize off-target effects and troubleshoot common issues to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is (2E,4E)-Octadienoyl-N-isobutylamide (Pellitorine) and what are its primary known biological activities?

A1: (2E,4E)-Octadienoyl-N-isobutylamide, commonly known as Pellitorine, is a natural amide alkaloid found in plants of the Piperaceae family, such as Piper nigrum (black pepper). It is recognized for a wide range of biological activities, which can be considered "on-target" or "off-target" depending on the experimental context. These activities include:

  • Anti-inflammatory effects: Pellitorine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1α, and IL-1β.[1] It also suppresses the phosphorylation of ERK1/2 in response to inflammatory stimuli.[1]

  • Cytotoxicity: It exhibits cytotoxic effects against various cancer cell lines, including HL-60 (leukemia) and MCF-7 (breast cancer).[1][2][3][4][5][6]

  • Ion Channel Modulation: Pellitorine acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[7]

  • Enzyme Inhibition: It has been identified as an inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT) and α-Glucosidase.[8][9]

  • Insecticidal Activity: Pellitorine is a known insecticide.

Q2: What are the potential off-target effects I should be aware of when using Pellitorine in my experiments?

A2: An "off-target" effect is any interaction of a compound with a molecule other than its intended target, which can lead to misinterpretation of experimental results. For Pellitorine, potential off-target effects are numerous due to its diverse bioactivities. For example:

  • If you are studying its anti-inflammatory properties , its cytotoxic effects at higher concentrations could lead to a false-positive reduction in inflammatory markers due to cell death.

  • When investigating its anti-cancer effects , its activity on ion channels like TRPV1 could influence signaling pathways unrelated to your primary focus.

  • If using it as a TRPV1 antagonist , its inhibition of other enzymes like ACAT or α-Glucosidase could confound your results.

It is crucial to consider the full spectrum of Pellitorine's activities and design experiments with appropriate controls to isolate the on-target effect.

Q3: How should I prepare and handle (2E,4E)-Octadienoyl-N-isobutylamide?

A3: Pellitorine is a solid that is sparingly soluble in water but soluble in organic solvents like DMSO, ethanol, and methanol.[8] For cell-based assays, it is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO.[10]

  • Stock Solution Preparation: To prepare a stock solution, dissolve the compound in a small amount of the chosen solvent and then bring it to the desired volume with the same solvent.[11] It is common practice to prepare a 10x or 100x stock solution depending on the compound's solubility.[11]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[10]

  • Working Dilutions: Prepare fresh dilutions from the stock solution in your cell culture medium for each experiment. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of cell death observed at expected therapeutic concentrations. 1. Cytotoxic off-target effects. Pellitorine is known to be cytotoxic to some cell lines.[1][2][3][4][5][6] 2. Solvent toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Compound degradation. 1. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Start with a wide range of concentrations. 2. Run a solvent-only control to ensure the final solvent concentration is not causing cell death. 3. Use a fresh stock of the compound and ensure proper storage conditions.
Inconsistent or unexpected results between experiments. 1. Variability in compound activity. This could be due to issues with stock solution preparation or storage. 2. Cell line instability. Cell lines can change over time with repeated passaging. 3. Uncontrolled off-target effects. The observed phenotype may be a combination of on- and off-target effects.1. Prepare fresh dilutions for each experiment and aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Use cells with a low passage number and regularly check for mycoplasma contamination. 3. Use orthogonal approaches to validate your findings. This could include using another compound with a similar on-target effect but a different chemical structure, or using genetic approaches like siRNA or CRISPR to knockdown the target protein.
Lack of a clear dose-response relationship. 1. Compound precipitation. Pellitorine is sparingly soluble in aqueous solutions and may precipitate at higher concentrations in cell culture medium. 2. Complex biological response. The compound may be hitting multiple targets with different affinities, leading to a non-linear response.1. Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider using a lower concentration range or a different formulation if solubility is an issue. 2. Carefully analyze the dose-response curve. A bell-shaped or biphasic curve may indicate off-target effects at higher concentrations. Focus on the lower end of the concentration range where the on-target effect is likely to be dominant.

Quantitative Data Summary

The following table summarizes the known quantitative data for the biological activities of (2E,4E)-Octadienoyl-N-isobutylamide (Pellitorine). This information is crucial for designing experiments and understanding the compound's selectivity profile.

Target/Activity Assay System IC50 / Effective Concentration Reference
Cytotoxicity HL-60 (Human promyelocytic leukemia cells)13.0 µg/mL[2][3][4][5][6]
Cytotoxicity MCF-7 (Human breast cancer cells)1.8 µg/mL[2][3][4][5][6]
TRPV1 Antagonism Capsaicin-evoked Ca2+ uptake in TRPV1-transfected cells154 µg/mL (0.69 mM)[7]
Anti-inflammatory Inhibition of TNF-α, IL-1α, IL-1β production and ERK1/2 phosphorylation in HUVECs10 and 20 µM[1]
Antithrombotic Inhibition of thrombin and FXaConcentration-dependent[12]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of Pellitorine. Optimization for specific cell lines is recommended.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Pellitorine in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Pellitorine. Include a vehicle control (medium with the same concentration of solvent as the highest Pellitorine concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

  • Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. After incubation, add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Gene Expression Analysis (RT-PCR)

This protocol provides a general workflow for analyzing changes in gene expression in response to Pellitorine treatment.

  • Cell Treatment: Treat cells with the desired concentration of Pellitorine or vehicle control for a specific time period.

  • RNA Isolation: After treatment, harvest the cells and isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • Real-Time PCR (qPCR): Perform qPCR using gene-specific primers for your target genes and a reference gene (e.g., GAPDH, β-actin) for normalization. Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in Pellitorine-treated samples compared to the vehicle control.

Visualizations

Signaling Pathway Diagram

Pellitorine_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMGB1 HMGB1 TLR4 TLR4 HMGB1->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK ERK12 ERK1/2 TAK1->ERK12 Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB_inactive NF-κB (p65/p50) NFkappaB_active NF-κB (p65/p50) NFkappaB_inactive->NFkappaB_active Translocates p_ERK12 p-ERK1/2 ERK12->p_ERK12 Phosphorylation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1α, IL-1β) NFkappaB_active->Proinflammatory_Genes Induces Pellitorine (2E,4E)-Octadienoyl-N-isobutylamide (Pellitorine) Pellitorine->TAK1 Inhibits Pellitorine->ERK12 Inhibits Phosphorylation Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution & Controls cluster_validation Phase 3: Off-Target Validation cluster_analysis Phase 4: Data Analysis & Interpretation Define_Objective Define Research Question & On-Target Hypothesis Literature_Review Review Literature for Known On- and Off-Target Effects Define_Objective->Literature_Review Select_Model Select Appropriate Cell Line/Model System Literature_Review->Select_Model Dose_Selection Determine Preliminary Concentration Range Select_Model->Dose_Selection Stock_Prep Prepare & Validate Pellitorine Stock Solution Dose_Selection->Stock_Prep Cell_Culture Cell Culture & Seeding Stock_Prep->Cell_Culture Dose_Response Dose-Response Curve (Determine IC50/EC50) Cell_Culture->Dose_Response Cytotoxicity_Assay Concurrent Cytotoxicity Assay (e.g., MTT, LDH) Cell_Culture->Cytotoxicity_Assay Vehicle_Control Vehicle Control (Solvent Only) Cell_Culture->Vehicle_Control Positive_Control Positive Control (Known Activator/Inhibitor) Cell_Culture->Positive_Control Negative_Control Negative Control (Untreated Cells) Cell_Culture->Negative_Control Primary_Assay Primary On-Target Assay Dose_Response->Primary_Assay Orthogonal_Compound Orthogonal Compound Testing (Structurally different, same target) Primary_Assay->Orthogonal_Compound Genetic_Validation Genetic Validation (siRNA, CRISPR Knockdown/out) Primary_Assay->Genetic_Validation Off_Target_Assays Direct Off-Target Assays (e.g., TRPV1, ACAT activity) Primary_Assay->Off_Target_Assays Data_Analysis Analyze & Normalize Data Primary_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Vehicle_Control->Data_Analysis Positive_Control->Data_Analysis Negative_Control->Data_Analysis Orthogonal_Compound->Data_Analysis Genetic_Validation->Data_Analysis Off_Target_Assays->Data_Analysis Interpret_Results Interpret Results in Context of On- and Off-Target Effects Data_Analysis->Interpret_Results Conclusion Draw Conclusions Interpret_Results->Conclusion

References

Strategies to enhance the bioavailability of N-isobutylamides in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides practical, in-depth guidance on strategies to enhance the in vivo bioavailability of N-isobutylamides (NIAs). Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and robust protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of my N-isobutylamide (NIA) consistently low?

A1: Low oral bioavailability of NIAs is typically due to a combination of two main factors:

  • Poor Aqueous Solubility: NIAs are characteristically lipophilic (fat-soluble) molecules. This high lipophilicity leads to poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.[1]

  • High First-Pass Metabolism: After absorption from the gut, NIAs are transported to the liver via the portal vein, where they undergo extensive metabolism by Cytochrome P450 (CYP450) enzymes before reaching systemic circulation.[2] Key metabolic pathways include hydroxylation, epoxidation, and N-dealkylation, which convert the active compound into more easily excreted, often less active, metabolites.

Q2: What are the primary metabolic enzymes responsible for NIA degradation?

A2: Studies on NIAs from Echinacea have identified several key CYP450 enzymes involved in their metabolism. The major enzymes include CYP1A2 (responsible for N-dealkylation), CYP2C9 (epoxidation), and CYP2E1 (hydroxylation). Other enzymes like CYP1A1 and CYP2D6 also show activity.[3] This extensive metabolism significantly reduces the amount of active compound reaching the bloodstream.

Q3: What is the most promising formulation strategy for a lipophilic NIA?

A3: For highly lipophilic drugs like NIAs, lipid-based formulations , particularly Self-Emulsifying Drug Delivery Systems (SEDDS) , are a highly effective strategy.[1][4] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water micro- or nanoemulsion upon gentle agitation in the GI fluids.[5][6] This approach enhances bioavailability by:

  • Presenting the drug in a solubilized form, bypassing the dissolution step.[7]

  • Increasing the surface area for absorption due to the small droplet size.[8]

  • Potentially facilitating lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[6]

Q4: Can co-administration of other natural compounds improve bioavailability?

A4: Yes. Some plant extracts or their constituents can act as "bio-enhancers." For instance, administering dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides within a whole Echinacea extract increased their absolute bioavailability in rats from 29% to 47% (a 1.6-fold increase). This is likely due to other components in the extract inhibiting metabolic enzymes (CYP450s) or efflux pumps.[2] Similarly, compounds like piperine (from black pepper) are well-known inhibitors of CYP3A4 and P-glycoprotein and can significantly increase the bioavailability of co-administered drugs.[9]

Q5: How can I turn a liquid SEDDS formulation into a more stable solid dosage form?

A5: Liquid SEDDS can be converted into solid forms like powders, granules, or tablets to improve stability, handling, and patient compliance. Common techniques include adsorption onto solid carriers (e.g., porous silica, microcrystalline cellulose), spray drying, melt granulation, and freeze-drying.[10] This creates a free-flowing powder that retains its self-emulsifying properties upon contact with water.

Troubleshooting Guides

Guide 1: Low Compound Recovery in Caco-2 Permeability Assay

Problem: You are performing a Caco-2 permeability assay to predict intestinal absorption, but the mass balance (sum of compound recovered from apical, basolateral, and cell lysate compartments) is significantly less than 100%. This is a common issue for highly lipophilic compounds like NIAs.

Root Cause: The primary cause is non-specific binding of the lipophilic compound to the plastic surfaces of the Transwell™ plate and adsorption to the filter membrane.[11][12] This leads to an underestimation of the apparent permeability (Papp).

Solutions:

  • Incorporate a "Sink" in the Basolateral (Receiver) Chamber:

    • Add Bovine Serum Albumin (BSA): Supplementing the receiver buffer with BSA (a common starting point is 0.5% to 4%) creates a protein sink that binds the permeated compound, preventing it from adsorbing to the plastic and maintaining the concentration gradient.[13][14][15] A 0.5% BSA concentration has been shown to be effective at improving recovery without requiring extensive sample cleanup before LC-MS analysis.[13]

    • Use Human Plasma: Using human plasma in both the apical and basolateral chambers can significantly improve mass balance and provide more reliable permeability values for lipophilic compounds.[3][16][17] When using plasma, Papp values must be corrected for the unbound fraction of the drug.[3]

  • Optimize Sample Collection and Handling:

    • Pre-load collection plates with an organic solvent (e.g., acetonitrile) containing the internal standard before transferring samples from the basolateral chamber. This immediately quenches binding to the collection plate and aids in recovery.[12]

Guide 2: High Variability in In Vivo Pharmacokinetic (PK) Data

Problem: Your in vivo PK study in rats shows high inter-animal variability in plasma concentrations (Cmax) and area under the curve (AUC), making the data difficult to interpret.

Root Causes & Solutions:

  • Inconsistent Formulation Performance:

    • Cause: If using a simple suspension, particle agglomeration or settling can lead to inconsistent dosing. For a SEDDS, improper mixing or instability can cause phase separation.

    • Solution: Ensure your formulation is homogenous and stable. For suspensions, use appropriate suspending agents and vortex thoroughly before each dose. For SEDDS, confirm that the formulation is a clear, isotropic mixture before dosing.

  • Gastrointestinal Physiology:

    • Cause: The presence of food can significantly and variably affect the absorption of lipophilic drugs. Gastric emptying rates can also differ between animals.

    • Solution: Fast animals overnight (typically 12-18 hours) before oral dosing, ensuring continued access to water.[18] This standardizes the GI environment and reduces a major source of variability.

  • Dosing Accuracy:

    • Cause: Inaccurate dose volumes, especially with small animals, or improper oral gavage technique can lead to variability or even administration into the lungs.

    • Solution: Calibrate pipettes and use appropriately sized syringes. Ensure personnel are well-trained in oral gavage techniques. Record the exact time of administration for each animal.[18]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Select N-Isobutylamides in Rats Following Oral Administration

Compound/Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Absolute Bioavailability (%) Reference
Dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides (Pure) 0.75 ~20 ~0.5 67 29% [2]
Dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides (in Echinacea Extract) 0.75 ~20 ~0.5 100.5 47% [2]
Spilanthol (in Acmella oleracea Extract) 500 11.3 0.5 23.9 Not Reported [19]

| Pellitorine (in Piper sarmentosum Extract) | 500 | 10.3 | 0.5 | 26.3 | Not Reported |[20] |

Note: Cmax and AUC values are approximated from published data. Direct comparison between studies should be made with caution due to differences in experimental protocols.

Visualizations

Signaling Pathways and Experimental Workflows

dot digraph "Bioavailability_Factors" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.6, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_GI" { label="Gastrointestinal Tract"; bgcolor="#F1F3F4"; style="rounded"; rank=same;

}

subgraph "cluster_Systemic" { label="Systemic Circulation & Metabolism"; bgcolor="#F1F3F4"; style="rounded";

}

Absorbed -> Metabolism [label="Portal Vein"]; Metabolism -> Circulation [label="Reduced Fraction"]; Metabolism -> Excretion;

{rank=same; Drug; Metabolism;} } dot Caption: Key factors limiting the oral bioavailability of N-isobutylamides (NIAs).

dot digraph "Enhancement_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.4, ranksep=0.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Problem:\nLow Bioavailability of NIA", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Char [label="Physicochemical Characterization\n(Solubility, logP)", fillcolor="#FBBC05", fontcolor="#202124"]; Formulate [label="Formulation Strategy Selection\n(e.g., SEDDS, Nanosuspension)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Assessment\n(Dissolution, Caco-2 Permeability)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="Optimize Formulation", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo PK Study\n(Rat Model)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Successful Enhancement", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Char; Char -> Formulate; Formulate -> InVitro; InVitro -> Optimize [label="Iterate"]; Optimize -> InVitro; InVitro -> InVivo [label="Promising Candidate"]; InVivo -> Result; InVivo -> Optimize [label="Suboptimal PK"]; } dot Caption: General workflow for investigating and enhancing NIA bioavailability.

dot digraph "SEDDS_Mechanism" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.4, ranksep=0.6, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_Formulation" { label="SEDDS Formulation (in capsule)"; bgcolor="#F1F3F4"; style="rounded"; SEDDS [label="Isotropic Mixture:\nNIA + Oil + Surfactant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_GIT" { label="In Gastrointestinal Fluids"; bgcolor="#F1F3F4"; style="rounded"; Emulsion [label="Spontaneous Emulsification", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Droplets [label="Nano/Micro-droplets\n(NIA solubilized in core)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Absorption" { label="Absorption Enhancement"; bgcolor="#F1F3F4"; style="rounded"; Surface [label="Increased Surface Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lymphatic [label="Lymphatic Uptake\n(Bypasses Liver)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bioavailability [label="Increased Bioavailability", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

SEDDS -> Emulsion [label="Agitation"]; Emulsion -> Droplets; Droplets -> Surface; Droplets -> Lymphatic; {Surface, Lymphatic} -> Bioavailability; } dot Caption: Mechanism of bioavailability enhancement by SEDDS.

dot digraph "Metabolism_Pathway" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.4, ranksep=0.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Parent [label="Parent N-Isobutylamide\n(Lipophilic)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_CYP450" { label="CYP450-Mediated Phase I Reactions"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxylation [label="Hydroxylation\n(e.g., on alkyl chain)"]; Epoxidation [label="Epoxidation\n(at double bonds)"]; Dealkylation [label="N-Dealkylation\n(at isobutyl group)"]; }

Metabolites [label="More Hydrophilic Metabolites", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excretion [label="Phase II Conjugation\n& Excretion", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Parent -> Hydroxylation [label="CYP2E1"]; Parent -> Epoxidation [label="CYP2C9"]; Parent -> Dealkylation [label="CYP1A2"];

{Hydroxylation, Epoxidation, Dealkylation} -> Metabolites; Metabolites -> Excretion; } dot Caption: Primary metabolic pathways for N-isobutylamides in the liver.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for Lipophilic NIAs

This protocol is designed to assess the intestinal permeability of lipophilic NIAs while minimizing compound loss due to non-specific binding.

1. Cell Culture:

  • Culture Caco-2 cells on polycarbonate membrane inserts (e.g., 12-well Transwell™ plates, 0.4 µm pore size) for 21-24 days.

  • Maintain cells in an appropriate medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C, 5% CO₂, and 95% humidity.

  • Confirm monolayer integrity before each experiment by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values >250 Ω·cm².

2. Preparation of Solutions:

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH 7.4.

  • Receiver Solution: Transport Buffer supplemented with 0.5% - 4% BSA or 100% human plasma to act as a sink.[13][16]

  • Dosing Solution: Prepare the NIA in Transport Buffer from a DMSO stock. The final DMSO concentration should be ≤1%. A typical starting NIA concentration is 10 µM.

3. Permeability Experiment (Apical to Basolateral - A to B):

  • Wash the Caco-2 monolayers on both apical (A) and basolateral (B) sides with pre-warmed (37°C) Transport Buffer.

  • Pre-incubate the monolayers with Transport Buffer (A-side) and Receiver Solution (B-side) for 30 minutes at 37°C on an orbital shaker.

  • Remove the buffer and add the Dosing Solution to the A-side (e.g., 0.5 mL) and fresh Receiver Solution to the B-side (e.g., 1.5 mL).

  • Incubate at 37°C with gentle shaking (e.g., 50 rpm).

  • Collect samples from the B-side at specified time points (e.g., 30, 60, 90, 120 min), replacing the volume with fresh, pre-warmed Receiver Solution.

  • At the final time point, take a sample from the A-side.

4. Mass Balance and Sample Processing:

  • After the experiment, lyse the cells with a methanol/water solution to quantify the amount of compound retained in the monolayer.

  • Analyze all samples (A-side, B-side, and cell lysate) by LC-MS/MS to determine NIA concentrations.

  • Calculate the apparent permeability coefficient (Papp) and the mass balance. A mass balance of 80-120% is considered acceptable.

Protocol 2: Oral Pharmacokinetic Study in Rats

This protocol outlines a standard single-dose PK study to determine key parameters like Cmax, Tmax, AUC, and bioavailability.

1. Animal Preparation:

  • Use male Sprague-Dawley rats (250-300g). Acclimate animals for at least one week.

  • Fast rats overnight (12-18 hours) before dosing, with free access to water.[18]

2. Formulation and Dosing:

  • Prepare the NIA formulation (e.g., suspension in 0.5% carboxymethylcellulose, or a SEDDS).

  • Administer a single dose via oral gavage. The dose volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).

  • For determining absolute bioavailability, a separate group of rats must be dosed intravenously (IV) with the NIA in a suitable solubilizing vehicle.[21]

3. Blood Sampling:

  • Collect serial blood samples (approx. 150-200 µL) from the tail vein or a cannulated vessel at appropriate time points.

  • Suggested time points for oral dosing: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 6, 8, 12, and 24 hours.[22]

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Processing and Storage:

  • Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

  • Store the plasma samples at -80°C until analysis.[22]

5. Data Analysis:

  • Analyze plasma samples using a validated LC-MS/MS method.

  • Use non-compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

  • Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.

Protocol 3: Sample Preparation and LC-MS/MS Analysis of NIAs in Plasma

This is a general protocol for quantifying lipophilic NIAs in rat plasma.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) solution (e.g., another NIA not present in the sample or a structurally similar compound like benzanilide).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (for cleaner samples): Transfer the supernatant to a new tube. Add 1 mL of an extraction solvent (e.g., a mixture of diethyl ether and n-hexane, 1:1 v/v).[9]

  • Vortex vigorously for 2 minutes, then centrifuge to separate the layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[9]

2. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UPLC system.

  • Column: A reverse-phase C18 column (e.g., Polaris 3 C18-A, 50 mm x 2.0 mm).[9]

  • Mobile Phase: A gradient or isocratic elution using Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A). A typical starting condition is 50:50 A:B.[9][23]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 15 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions must be optimized for each NIA and the IS. For spilanthol (MW 221.34), the [M+H]⁺ precursor ion is m/z 222. A characteristic product ion is m/z 149, resulting from the loss of the isobutyl amine group.[24]

References

Technical Support Center: Resolving Inconsistencies in Insecticidal Bioassays for N-Isobutylamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during insecticidal bioassays of N-isobutylamides. The information is tailored for researchers, scientists, and drug development professionals to enhance the accuracy and reproducibility of their experiments.

FAQs and Troubleshooting Guides

This section addresses specific issues that can lead to variability in bioassay results.

High Variability in Mortality Rates Between Replicates

Question: Why am I observing significant differences in insect mortality across replicates treated with the same concentration of an N-isobutylamide?

Answer: High variability between replicates is a common issue and can stem from several factors:

  • Inconsistent Application: Ensure precise and uniform application of the N-isobutylamide solution. For topical applications, calibrate the microapplicator to dispense consistent droplet sizes. In residual film assays, ensure the coating is even and the solvent has fully evaporated.

  • Insect Variation: Use insects of a consistent age, developmental stage, and physiological condition. Factors such as sex, nutritional status, and genetic diversity within the test population can significantly impact susceptibility.[1][2]

  • Environmental Fluctuations: Maintain stable environmental conditions (temperature, humidity, and photoperiod) throughout the experiment. Temperature, in particular, can influence the toxicity of insecticides.[3][4][5][6][7]

  • Solvent Effects: If using a solvent, ensure it is fully evaporated before introducing the insects. A solvent-only control should be included to account for any potential toxicity of the solvent itself.[8][9][10]

Lower Than Expected Mortality

Question: My bioassay is showing lower insect mortality than expected, even at high concentrations of the N-isobutylamide. What could be the cause?

Answer: Several factors can contribute to lower-than-expected efficacy:

  • Compound Degradation: N-isobutylamides, like many natural compounds, can be susceptible to degradation. Ensure you are using a fresh stock of the compound and that it has been stored correctly, protected from light and heat. For example, spilanthol is known to oxidize in the presence of air.[11]

  • Insect Resistance: The target insect population may have developed resistance to insecticides that act on the voltage-gated sodium channels, the primary target of N-isobutylamides.[12] It is advisable to use a susceptible reference strain for comparison.

  • Sub-lethal Dosing: Inaccurate serial dilutions can lead to actual concentrations being significantly lower than intended. Re-verify your dilution calculations and technique.

  • Incorrect Bioassay Method: The chosen bioassay method may not be suitable for the specific N-isobutylamide or insect species. For example, a compound with low volatility may not be effective in a fumigation assay.

Mortality in Control Groups

Question: I am observing mortality in my control group (insects treated with solvent only). What should I do?

Answer: Control group mortality invalidates the results of a bioassay. The following are potential causes and solutions:

  • Solvent Toxicity: The solvent used may be toxic to the insects. Acetone is a common solvent for topical applications, but its purity and the volume applied should be carefully controlled. Consider using a less toxic solvent if mortality persists.

  • Handling Stress: Excessive or improper handling of insects can cause physical injury or stress, leading to mortality.

  • Contamination: The diet, water, or housing of the insects may be contaminated with other pesticides or harmful substances. Ensure all materials are sterile and free from contaminants.

  • Unsuitable Environmental Conditions: Extreme temperatures, humidity, or poor ventilation can be lethal to insects. Verify that your experimental conditions are within the optimal range for the species you are testing.

  • Pathogen Infection: The insect colony may be suffering from a viral, bacterial, or fungal infection. If an infection is suspected, it is best to start with a new, healthy colony.

Data Presentation: Quantitative Insights into N-Isobutylamide Bioassays

The following tables summarize key quantitative data related to N-isobutylamide bioassays.

Table 1: Topical Toxicity of Spilanthol Against Adult Female Houseflies (Musca domestica)

Time Post-TreatmentLD50 (µ g/adult )LD90 (µ g/adult )
24 hours68.1132.1
48 hours44.387.5

Data extracted from a study on the insecticidal effects of jambú essential oil, of which spilanthol is a major component.[2][13]

Table 2: Larvicidal Activity of N-Isobutylamides from Acmella oleracea Against Aedes aegypti

Compound/ExtractLC50 (µg/mL)
Spilanthol28.42 (hydroethanolic extract)
Hexane Extract23.2
Methanolic Extract39.67

Data from a study evaluating the larvicidal potential of various Acmella oleracea extracts.[13]

Experimental Protocols

A detailed methodology for a topical application bioassay, a common method for assessing the insecticidal activity of N-isobutylamides, is provided below.

Topical Application Bioassay Protocol for N-Isobutylamides

This protocol is adapted from established methods for mosquitoes and other insects and can be modified for specific research needs.[3][11][13][14]

1. Insect Rearing:

  • Rear insects under controlled conditions (e.g., 27 ± 1 °C, 75 ± 5% relative humidity, 12:12 h light:dark cycle).[13]
  • Use 3-5 day old adult insects for testing to ensure physiological maturity and consistency.[11]

2. Preparation of Test Solutions:

  • Dissolve the N-isobutylamide (e.g., pellitorine, spilanthol) in a high-purity, volatile solvent such as acetone.
  • Prepare a stock solution and make serial dilutions to create a range of at least five concentrations that are expected to result in mortality between 10% and 90%.
  • Include a solvent-only control.

3. Application of the Insecticide:

  • Anesthetize the insects briefly using carbon dioxide or by chilling them.
  • Use a calibrated microapplicator to apply a precise volume (typically 0.5-1.0 µL) of the test solution to the dorsal thorax of each insect.[4]
  • Treat a minimum of 20-25 insects per concentration and for the control.

4. Observation and Data Collection:

  • Place the treated insects in clean holding containers with access to a food source (e.g., a sugar solution).
  • Maintain the holding containers under the same controlled environmental conditions as rearing.
  • Record mortality at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move when gently prodded.

5. Data Analysis:

  • Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality exceeds 20%, the assay should be repeated.
  • Calculate the LD50 (median lethal dose) and LD90 values using probit analysis.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in N-isobutylamide bioassays.

Experimental Workflow for Topical Application Bioassay

experimental_workflow cluster_prep Preparation cluster_application Application cluster_observation Observation & Analysis insect_rearing Insect Rearing (Controlled Environment) anesthetize Anesthetize Insects (CO2 or Chilling) insect_rearing->anesthetize solution_prep Prepare N-isobutylamide Serial Dilutions topical_application Topical Application (0.5-1.0 µL to Thorax) solution_prep->topical_application anesthetize->topical_application holding Transfer to Holding (Food & Water Provided) topical_application->holding mortality_check Record Mortality (24h & 48h) holding->mortality_check data_analysis Data Analysis (Probit Analysis, LD50) mortality_check->data_analysis

Caption: Workflow for a typical topical application bioassay.

Proposed Signaling Pathway for N-Isobutylamide Action in Insects

signaling_pathway cluster_membrane Neuronal Membrane cluster_cellular_response Cellular Response cluster_organismal_effect Organismal Effect vgsc Voltage-Gated Sodium Channel (VGSC) na_influx Prolonged Na+ Influx vgsc->na_influx Inhibits deactivation depolarization Membrane Depolarization na_influx->depolarization action_potential Repetitive Firing of Action Potentials depolarization->action_potential hyperexcitation Hyperexcitation action_potential->hyperexcitation paralysis Paralysis hyperexcitation->paralysis death Death paralysis->death isobutylamide N-Isobutylamide isobutylamide->vgsc Binds to VGSC

Caption: N-isobutylamide's proposed mechanism of action.

Troubleshooting Logic for Inconsistent Bioassay Results

troubleshooting_logic cluster_solutions_replicates Solutions for Replicate Variability cluster_solutions_mortality Solutions for Low Mortality cluster_solutions_control Solutions for Control Mortality start Inconsistent Results? check_replicates High Variability Between Replicates? start->check_replicates check_mortality Lower Than Expected Mortality? start->check_mortality check_control Mortality in Control Group? start->check_control sol_application Standardize Application Technique check_replicates->sol_application Yes sol_insects Use Homogeneous Insect Population check_replicates->sol_insects Yes sol_env Ensure Stable Environmental Conditions check_replicates->sol_env Yes sol_compound Check Compound Stability & Purity check_mortality->sol_compound Yes sol_resistance Test a Susceptible Insect Strain check_mortality->sol_resistance Yes sol_dilution Verify Serial Dilutions check_mortality->sol_dilution Yes sol_solvent Assess Solvent Toxicity check_control->sol_solvent Yes sol_handling Minimize Insect Handling Stress check_control->sol_handling Yes sol_contamination Check for Contamination check_control->sol_contamination Yes

Caption: A logical approach to troubleshooting bioassays.

References

How to prevent the degradation of N-isobutylamides during plant extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N-isobutylamides during plant extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of N-isobutylamides during extraction?

A1: The primary factors leading to the degradation of N-isobutylamides, which are often highly unsaturated compounds, are exposure to high temperatures, oxidation, and inappropriate pH levels.[1] Light exposure can also contribute to degradation, particularly for photosensitive compounds.

Q2: How does temperature affect the stability of N-isobutylamides?

A2: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways like oxidation and isomerization. For instance, in powdered Echinacea purpurea root, total alkamide concentrations were significantly reduced at 25°C and 40°C over seven months.[1] While higher temperatures can increase extraction efficiency, they can also lead to the decomposition of thermolabile compounds like many N-isobutylamides.[2]

Q3: What is the role of oxidation in the degradation of N-isobutylamides?

A3: N-isobutylamides, particularly those with unsaturated fatty acid chains like spilanthol, are susceptible to oxidation.[1][3][4][5] Oxidation can alter the chemical structure of these compounds, leading to a loss of biological activity. The presence of oxygen, especially when combined with heat or light, can facilitate the formation of oxidation products. For example, spilanthol has been shown to oxidize in the presence of air to form (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide.[3][4][5]

Q4: Can the pH of the extraction solvent affect the stability of N-isobutylamides?

A4: Yes, the pH of the extraction solvent can influence the stability of N-isobutylamides. While specific data for a wide range of N-isobutylamides is limited, amide bonds can be susceptible to hydrolysis under strong acidic or alkaline conditions, especially at elevated temperatures. Maintaining a slightly acidic to neutral pH is generally advisable to prevent hydrolysis.

Q5: Are there any recommended stabilizers to prevent the degradation of N-isobutylamides during extraction?

A5: Yes, the addition of antioxidants can help prevent oxidative degradation. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are commonly used antioxidants in chemical extractions. Phenolic compounds naturally present in the plant matrix can also act as antioxidants, protecting N-isobutylamides from degradation.[1] Additionally, using an inert atmosphere, for example by purging the extraction vessel with nitrogen, can minimize contact with oxygen and reduce oxidation.

Troubleshooting Guides

Issue 1: Low Yield of N-Isobutylamides in the Final Extract
Possible Cause Troubleshooting Step
Degradation due to high temperature - Employ low-temperature extraction methods such as maceration or ultrasound-assisted extraction (UAE) at controlled temperatures. - If using heat-assisted methods like Soxhlet or reflux, minimize the extraction time and use the lowest effective temperature.
Oxidative degradation - Add an antioxidant, such as ascorbic acid (0.1-0.5% w/v), to the extraction solvent. - De-gas the solvent before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen). - Store the plant material and extracts protected from air and light.
Incomplete extraction - Ensure the plant material is finely powdered to increase the surface area for solvent penetration. - Optimize the solvent-to-solid ratio; a higher ratio can improve extraction efficiency. - Increase the extraction time for methods like maceration, but monitor for potential degradation. For UAE, optimize sonication time and power.
Inappropriate solvent selection - N-isobutylamides are generally non-polar to moderately polar. Use solvents like ethanol, methanol, hexane, or ethyl acetate. The choice of solvent can significantly impact the extraction yield.
Issue 2: Presence of Impurities and Degradation Products in the Extract
Possible Cause Troubleshooting Step
Thermal degradation - Lower the extraction temperature. For instance, studies on Echinacea have shown significant alkamide loss at 40°C.[1] - Use extraction methods that operate at or near room temperature.
Oxidation - Implement the use of antioxidants and an inert atmosphere as described in Issue 1. - Analyze the extract for known oxidation products, such as endoperoxides of spilanthol, to confirm oxidative degradation.[3][4][5]
Photodegradation - Protect the extraction setup and subsequent storage containers from light by using amber glassware or wrapping them in aluminum foil.
Hydrolysis due to pH - Buffer the extraction solvent to a slightly acidic or neutral pH (e.g., pH 5-7). - Avoid the use of strong acids or bases in the extraction medium.

Data Presentation

Table 1: Comparison of N-Isobutylamide Yields with Different Extraction Methods

Extraction MethodPlant MaterialSolventTemperatureTimeRelative YieldReference
MacerationEchinacea purpurea (dry root)74.5% EthanolRoom Temp2 daysHighSpelman et al., 2009
Ultrasound-Assisted Extraction (UAE)Melastoma sanguineum35% EthanolOptimized25 min49% improvement over maceration[6]
Soxhlet ExtractionBlack PepperEthanolBoiling point of solvent6 hoursHigh[7]
Microwave-Assisted Extraction (MAE)L. album53% EthanolOptimized15 minHigher than UAE, Soxhlet, maceration[6]

Table 2: Effect of Temperature on the Stability of Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide from Echinacea purpurea

FormulationStorage TemperatureDurationDegradationReference
Hydro-alcoholic extract-20°C7 monthsNot significant[2]
Hydro-alcoholic extract25°C7 monthsNot significant[2]
Hydro-alcoholic extract40°C7 monthsNot significant[2]
Dried powder-20°C7 monthsNot significant[2]
Dried powder25°C7 monthsSignificant reduction[2]
Dried powder40°C7 monthsSignificant reduction[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) with Antioxidant

Objective: To extract N-isobutylamides from plant material while minimizing oxidative degradation.

Materials:

  • Dried and powdered plant material (e.g., Spilanthes acmella flower heads)

  • Extraction solvent (e.g., 95% Ethanol)

  • Ascorbic acid

  • Ultrasonic bath or probe sonicator

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Prepare 100 mL of the extraction solvent containing 0.1% (w/v) ascorbic acid. Dissolve 100 mg of ascorbic acid in 100 mL of 95% ethanol.

  • Add the solvent to the flask containing the plant material.

  • Place the flask in an ultrasonic bath. Ensure the water level in the bath is above the solvent level in the flask.

  • Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 25-30°C).

  • After sonication, filter the mixture to separate the extract from the plant residue.

  • Repeat the extraction of the residue with fresh solvent to ensure complete extraction.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a low temperature (≤ 40°C).

  • Store the final extract in an amber vial at -20°C.

Protocol 2: Maceration with Inert Gas Protection

Objective: To perform a simple, low-temperature extraction of N-isobutylamides with protection from atmospheric oxygen.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., Ethyl acetate)

  • Airtight extraction vessel with an inlet for gas

  • Nitrogen gas cylinder with a regulator

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place 20 g of the powdered plant material and a magnetic stir bar into the extraction vessel.

  • Add 200 mL of ethyl acetate to the vessel.

  • Seal the vessel and purge with nitrogen gas for 5-10 minutes to displace the air.

  • Maintain a slight positive pressure of nitrogen in the vessel.

  • Place the vessel on a magnetic stirrer and stir the mixture at room temperature for 48 hours.

  • After the maceration period, turn off the stirrer and allow the solid material to settle.

  • Filter the extract under a gentle stream of nitrogen to minimize air exposure.

  • Concentrate the extract using a rotary evaporator at a low temperature (≤ 40°C).

  • Store the final extract in an amber vial, blanketed with nitrogen, at -20°C.

Visualizations

Degradation_Pathway NIBA N-Isobutylamide (Unsaturated) Oxidized_NIBA Oxidized N-Isobutylamide (e.g., Endoperoxide) NIBA->Oxidized_NIBA Heat, Light, O₂ Hydrolyzed_NIBA Hydrolyzed Products (Fatty Acid + Isobutylamine) NIBA->Hydrolyzed_NIBA Strong Acid/Base, Heat Isomerized_NIBA Isomerized N-Isobutylamide NIBA->Isomerized_NIBA Heat, Light

Caption: Primary degradation pathways for N-isobutylamides during extraction.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing Plant_Material Plant Material Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., UAE, Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Solvent Solvent + Stabilizer (e.g., Ascorbic Acid) Solvent->Extraction Inert_Atmosphere Inert Atmosphere (e.g., Nitrogen) Inert_Atmosphere->Extraction Concentration Concentration (Low Temperature) Filtration->Concentration Storage Storage (Dark, Cold, Inert) Concentration->Storage Final_Extract Stable N-Isobutylamide Extract Storage->Final_Extract

Caption: Recommended workflow for preventing N-isobutylamide degradation.

References

Refinement of dosing calculations for in vivo studies of (2E,4E)-Octadienoyl-N-isobutylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E,4E)-Octadienoyl-N-isobutylamide in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (2E,4E)-Octadienoyl-N-isobutylamide to consider for in vivo studies?

A1: While specific data for (2E,4E)-Octadienoyl-N-isobutylamide is limited in publicly available literature, based on its structure as an N-isobutylamide derivative of a fatty acid, it is predicted to be a lipophilic compound. Lipophilic compounds generally exhibit low aqueous solubility and high permeability across biological membranes. This high lipophilicity is a critical factor to consider for formulation development and route of administration to ensure adequate bioavailability.

Q2: How does the lipophilicity of (2E,4E)-Octadienoyl-N-isobutylamide affect its oral bioavailability?

A2: The lipophilic nature of (2E,4E)-Octadienoyl-N-isobutylamide presents challenges for oral administration. Due to its poor water solubility, the compound may not dissolve efficiently in the gastrointestinal fluids, leading to low absorption and reduced bioavailability. However, its high permeability suggests that if properly solubilized, it can be readily absorbed. Lipid-based formulations can be employed to enhance the solubility and absorption of such compounds. These formulations can facilitate drug solubilization in the GI tract and may promote lymphatic transport, which can help bypass first-pass metabolism in the liver.[1][2]

Q3: What are the initial steps for developing a suitable formulation for in vivo dosing?

A3: The initial steps involve determining the solubility of (2E,4E)-Octadienoyl-N-isobutylamide in various pharmaceutically acceptable vehicles. This process, often referred to as vehicle screening, is crucial for identifying a suitable solvent or carrier system that can dissolve the compound at the desired concentration for dosing.

Troubleshooting Guide

Issue 1: Poor Solubility of (2E,4E)-Octadienoyl-N-isobutylamide in Aqueous Vehicles

  • Problem: The compound precipitates out of solution when preparing an aqueous-based formulation for injection or oral gavage.

  • Solution:

    • Utilize Co-solvents: Employ a mixture of water-miscible organic solvents (e.g., ethanol, propylene glycol, DMSO) and water. It is critical to determine the maximum tolerable concentration of the organic solvent for the chosen animal model to avoid toxicity.

    • Lipid-Based Formulations: Formulate the compound in a lipid-based vehicle.[1][3] This is often the most effective strategy for highly lipophilic compounds.[1] Options include oils (e.g., sesame oil, corn oil), self-emulsifying drug delivery systems (SEDDS), or suspensions in lipid vehicles.[4]

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can enhance solubility. However, the structure of (2E,4E)-Octadienoyl-N-isobutylamide suggests it is a neutral molecule, so pH adjustment is unlikely to be effective.

Issue 2: High Variability in In Vivo Efficacy or Pharmacokinetic Data

  • Problem: Inconsistent results are observed between individual animals or different study arms.

  • Solution:

    • Formulation Inhomogeneity: Ensure the dosing formulation is homogeneous. If using a suspension, proper and consistent resuspension before each administration is critical. For emulsions, ensure they are stable and do not phase-separate.

    • Dosing Accuracy: Verify the accuracy and consistency of the dosing technique. For oral gavage, ensure the dose is delivered to the stomach and not the esophagus. For injections, confirm the intended route of administration (e.g., intravenous, intraperitoneal, subcutaneous) is consistently achieved.

    • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of lipophilic compounds when administered orally.[3] Standardize the feeding schedule of the animals relative to the time of dosing.

Experimental Protocols

Protocol 1: Vehicle Screening for Formulation Development

  • Objective: To identify a suitable vehicle that can solubilize (2E,4E)-Octadienoyl-N-isobutylamide at the target concentration.

  • Materials:

    • (2E,4E)-Octadienoyl-N-isobutylamide

    • A panel of pharmaceutically acceptable vehicles (see table below)

    • Vortex mixer

    • Centrifuge

    • HPLC or other suitable analytical method for concentration determination

  • Procedure:

    • Accurately weigh a known amount of (2E,4E)-Octadienoyl-N-isobutylamide into small glass vials.

    • Add a measured volume of each test vehicle to the vials to achieve a concentration slightly above the target concentration.

    • Vortex the vials for a set period (e.g., 30 minutes) to facilitate dissolution.

    • Allow the vials to equilibrate at room temperature for a specified time (e.g., 24 hours).

    • Centrifuge the vials to pellet any undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method.

Table 1: Example Vehicle Screening Panel for a Lipophilic Compound

Vehicle CategorySpecific Examples
AqueousSaline, Phosphate Buffered Saline (PBS)
Co-solvents10% Ethanol in Saline, 20% Propylene Glycol in Water
OilsCorn oil, Sesame oil, Miglyol 812
SurfactantsTween 80, Cremophor EL

Visualizations

experimental_workflow cluster_preclinical In Vivo Study Workflow for (2E,4E)-Octadienoyl-N-isobutylamide formulation Formulation Development (Vehicle Screening, Optimization) dosing_prep Dose Preparation (Weighing, Solubilization) formulation->dosing_prep Select Vehicle animal_dosing Animal Dosing (Oral, IV, IP, SC) dosing_prep->animal_dosing Prepare Dosing Solutions sample_collection Sample Collection (Blood, Tissues) animal_dosing->sample_collection Time Points analysis Bioanalysis (LC-MS/MS) sample_collection->analysis Sample Processing pk_pd_analysis PK/PD Analysis analysis->pk_pd_analysis Concentration Data troubleshooting_dosing start Inconsistent In Vivo Results formulation_check Is the formulation homogeneous and stable? start->formulation_check dosing_technique Is the dosing technique consistent and accurate? formulation_check->dosing_technique Yes re_formulate Reformulate (e.g., use lipid-based system) formulation_check->re_formulate No food_effect Is the feeding schedule standardized? dosing_technique->food_effect Yes retrain_technique Retrain on dosing procedures dosing_technique->retrain_technique No standardize_feeding Implement standardized feeding protocol food_effect->standardize_feeding No re_evaluate Re-evaluate experimental design food_effect->re_evaluate Yes lipid_absorption_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation drug_lipid (2E,4E)-Octadienoyl-N-isobutylamide in Lipid Formulation micelle Mixed Micelles with Drug drug_lipid->micelle Digestion by Lipases absorption Absorption micelle->absorption chylomicron Chylomicron Formation absorption->chylomicron lymphatic Lymphatic System chylomicron->lymphatic systemic Systemic Circulation lymphatic->systemic Bypasses First-Pass Metabolism

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of N-Alkylamides using 2D NMR and Other Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

The structural confirmation of synthetic compounds is a critical step in chemical research and drug development, ensuring the identity and purity of the target molecule. 2D NMR techniques, including Correlation Spectrometry (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity of atoms within a molecule.[1][2]

This guide will compare the utility of 2D NMR with other common analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, providing supporting data and detailed experimental protocols.

I. Structural Elucidation of a Representative N-Alkylamide using 2D NMR

The complete assignment of ¹H and ¹³C NMR spectra is fundamental for the structural confirmation of organic molecules. 2D NMR experiments provide correlational data that allows for the piecing together of the molecular structure.

Table 1: ¹H and ¹³C NMR Data and Key 2D NMR Correlations for Pellitorine ((2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide)

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)Key COSY CorrelationsKey HMBC Correlations
1-166.5-H-2, H-3, H-1'
25.78 (d)121.5H-3C-1, C-3, C-4
37.22 (dd)145.2H-2, H-4C-1, C-2, C-5
46.15 (m)128.8H-3, H-5C-2, C-3, C-5, C-6
56.08 (m)143.7H-4, H-6C-3, C-4, C-6, C-7
62.15 (q)32.5H-5, H-7C-4, C-5, C-7, C-8
71.45 (sex)28.8H-6, H-8C-5, C-6, C-8, C-9
81.28 (m)31.5H-7, H-9C-6, C-7, C-9, C-10
91.28 (m)22.5H-8, H-10C-7, C-8, C-10
100.88 (t)14.0H-9C-8, C-9
1'3.15 (t)47.1H-2'C-1, C-2', C-3'
2'1.78 (m)28.6H-1', H-3'C-1', C-3'
3'0.92 (d)20.1H-2'C-1', C-2'

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The correlations listed are predicted based on the structure.

II. Comparison with Alternative Analytical Techniques

While 2D NMR is unparalleled for detailed structural mapping, other spectroscopic techniques provide complementary and often faster methods for preliminary characterization and confirmation.

Table 2: Comparison of Analytical Techniques for N-Alkylamide Characterization

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, stereochemistry (with NOESY), and complete structural elucidation.Provides unambiguous structural confirmation.[1][2]Requires larger sample amounts, longer acquisition times, and specialized expertise for interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, which can confirm the presence of specific substructures.High sensitivity, requires very small sample amounts, and can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS).[3][4]Does not provide detailed connectivity or stereochemical information; isomers can be difficult to distinguish without tandem MS (MS/MS).[5]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C=C).Fast, non-destructive, and provides a characteristic "fingerprint" for the compound.[6][7]Provides limited information on the overall molecular structure and connectivity; interpretation can be complex for molecules with many functional groups.[8]

III. Experimental Protocols for 2D NMR

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for key 2D NMR experiments.

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthetic (2E,4E)-Octadienoyl-N-isobutylamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

2. COSY (Correlation Spectrometry):

  • Purpose: To identify proton-proton (¹H-¹H) couplings, typically through two or three bonds.[9]

  • Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY sequence is used.[9]

  • Key Parameters:

    • Spectral widths in both dimensions are set to cover all proton signals.

    • Typically, 256-512 increments in the indirect dimension (t₁) are collected.

    • Number of scans per increment depends on the sample concentration (usually 2-8 scans).

    • A relaxation delay of 1-2 seconds is used between scans.

3. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[10]

  • Pulse Program: A standard gradient-selected HSQC with multiplicity editing (if available) is used to differentiate CH/CH₃ from CH₂ signals.

  • Key Parameters:

    • The ¹H dimension spectral width is set to cover all proton signals.

    • The ¹³C dimension spectral width is set to cover all carbon signals.

    • The one-bond coupling constant (¹JCH) is typically set to ~145 Hz.

    • Typically, 128-256 increments in the indirect dimension are collected.

    • Number of scans per increment is higher than COSY due to the lower natural abundance of ¹³C.

4. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range proton-carbon (¹H-¹³C) correlations, typically over two to three bonds (and sometimes four in conjugated systems).[10]

  • Pulse Program: A standard gradient-selected HMBC sequence is used.

  • Key Parameters:

    • Spectral widths are similar to HSQC.

    • The long-range coupling constant (ⁿJCH) is optimized for the expected couplings, typically set to a value between 4-10 Hz.[9]

    • Typically, 256-512 increments in the indirect dimension are collected.

    • A longer relaxation delay may be necessary compared to HSQC.

IV. Visualization of Experimental Workflow and Logic

Diagram 1: Experimental Workflow for 2D NMR Structural Confirmation

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Sample Synthetic Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Assessment Process_Data Process Spectra TwoD_NMR->Process_Data Assign_Signals Assign Signals Process_Data->Assign_Signals Correlate_Data Correlate 2D Data Assign_Signals->Correlate_Data Propose_Structure Propose Structure Correlate_Data->Propose_Structure Confirm_Structure Confirm Structure Propose_Structure->Confirm_Structure

Caption: Workflow for structural confirmation using 2D NMR.

Diagram 2: Logical Relationship of Spectroscopic Techniques in Structural Elucidation

G cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Analysis Unknown Unknown Compound MS Mass Spectrometry (Molecular Weight, Formula) Unknown->MS IR IR Spectroscopy (Functional Groups) Unknown->IR NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environment) MS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Final_Structure Confirmed Structure NMR_2D->Final_Structure

Caption: Interplay of spectroscopic techniques for structure elucidation.

References

A Comparative Analysis of (2E,4E)-Octadienoyl-N-isobutylamide and Capsaicin on TRPV1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in nociception and thermosensation. Its activation by a variety of stimuli, including the pungent compound from chili peppers, capsaicin, has made it a significant target for analgesic drug development. This guide provides a comparative study of capsaicin and (2E,4E)-Octadienoyl-N-isobutylamide, a naturally occurring N-isobutylamide, on the activation of TRPV1. Due to the limited direct experimental data on (2E,4E)-Octadienoyl-N-isobutylamide, this comparison extensively utilizes data from its close structural analog, pellitorine ((2E,4E)-N-isobutyl-deca-2,4-dienamide), to infer its activity.

Quantitative Comparison of TRPV1 Ligand Activity

The interaction of various ligands with the TRPV1 channel can elicit a range of responses, from potent activation to antagonism. The following table summarizes the quantitative data for capsaicin and N-isobutylamides, highlighting their diverse effects on TRPV1.

CompoundStructureType of ActivityPotency (EC50/IC50)EfficacyReference
Capsaicin Vanillyl group with an amide linker to a fatty acid tailAgonist~0.1 - 1 µMFull Agonist[Not specified]
(2E,4E)-Octadienoyl-N-isobutylamide N-isobutylamide with an eight-carbon fatty acid chainAntagonist (inferred from Pellitorine)IC50: ~0.69 mMCompetitive Antagonist of Capsaicin-induced activation[1][2]
Pellitorine N-isobutylamide with a ten-carbon fatty acid chainAntagonistIC50: 0.69 mMBlocks capsaicin-evoked Ca2+ uptake[1][2]
Hydroxy-α-sanshool N-isobutylamide with a twelve-carbon fatty acid chain and a hydroxyl groupAgonistEC50: 1.1 µMWeak Agonist[3]
γ-Sanshool N-isobutylamide with a twelve-carbon fatty acid chainAgonistEC50: 5.3 µMWeak Agonist[4]

Signaling Pathway of TRPV1 Activation

The activation of the TRPV1 channel by an agonist such as capsaicin initiates a cascade of intracellular events, leading to the sensation of pain and heat. The binding of the agonist to the channel induces a conformational change, opening the channel pore and allowing the influx of cations, primarily Ca2+ and Na+. This influx leads to depolarization of the neuronal membrane and the generation of an action potential.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Capsaicin) TRPV1_closed TRPV1 Channel (Closed) Agonist->TRPV1_closed Binds TRPV1_open TRPV1 Channel (Open) TRPV1_closed->TRPV1_open Conformational Change Ca_influx Ca²⁺ Influx TRPV1_open->Ca_influx Na_influx Na⁺ Influx TRPV1_open->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization Action_Potential Action Potential (Signal to CNS) Depolarization->Action_Potential

TRPV1 Agonist-Induced Signaling Pathway

In contrast, an antagonist like pellitorine would bind to the TRPV1 channel but fail to induce the conformational change necessary for channel opening. By occupying the binding site, it prevents agonists like capsaicin from activating the channel, thereby blocking the downstream signaling cascade.

Experimental Protocols

The characterization of compounds as TRPV1 agonists or antagonists relies on specific experimental methodologies. The two primary techniques employed are whole-cell patch-clamp electrophysiology and calcium imaging assays.

This technique directly measures the ion flow through the TRPV1 channel in response to a test compound.

Objective: To determine if a compound activates TRPV1 (agonist) or inhibits agonist-induced activation (antagonist) by measuring ionic currents.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured on glass coverslips.

  • Patch Pipette Preparation: Glass micropipettes with a resistance of 3-5 MΩ are filled with an intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.3 with CsOH.

  • Recording: A patch pipette is sealed onto a single cell to achieve a giga-ohm seal. The cell membrane under the pipette is then ruptured to establish the whole-cell configuration.

  • Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -60 mV).

  • Compound Application:

    • Agonist Testing: The test compound is applied to the cell via a perfusion system, and the resulting inward current is measured.

    • Antagonist Testing: The cell is first exposed to a known TRPV1 agonist (e.g., capsaicin) to establish a baseline current. The antagonist is then co-applied with the agonist, and the reduction in current is measured.

  • Data Analysis: The current amplitude is plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

This method indirectly measures TRPV1 activation by detecting the influx of calcium into the cell using a fluorescent indicator.

Objective: To assess a compound's ability to increase intracellular calcium (agonist) or block agonist-induced calcium influx (antagonist).

Methodology:

  • Cell Culture: HEK293 cells expressing TRPV1 are seeded in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 30-60 minutes at 37°C.

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

  • Compound Application:

    • Agonist Testing: The test compound is added to the wells, and the change in fluorescence intensity is monitored over time.

    • Antagonist Testing: The cells are pre-incubated with the antagonist for a specific period before the addition of a known agonist like capsaicin. The change in fluorescence is then measured.

  • Data Analysis: The increase in fluorescence intensity is proportional to the intracellular calcium concentration. Dose-response curves are generated to calculate EC50 or IC50 values.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing novel compounds targeting the TRPV1 receptor.

Experimental_Workflow Start Start: Compound Library Primary_Screening Primary Screening: Calcium Imaging Assay (High-Throughput) Start->Primary_Screening Hit_Identification Hit Identification: Agonists or Antagonists? Primary_Screening->Hit_Identification Agonist_Path Agonist Characterization Hit_Identification->Agonist_Path Agonist Antagonist_Path Antagonist Characterization Hit_Identification->Antagonist_Path Antagonist Electrophysiology Secondary Screening: Whole-Cell Patch-Clamp Agonist_Path->Electrophysiology Antagonist_Path->Electrophysiology Dose_Response Dose-Response Analysis: Determine EC50 / IC50 Electrophysiology->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Workflow for TRPV1 Ligand Discovery

Conclusion

The comparison between capsaicin and (2E,4E)-Octadienoyl-N-isobutylamide (as inferred from pellitorine) reveals a fascinating aspect of TRPV1 pharmacology: subtle structural modifications in a ligand can dramatically switch its functional output from agonism to antagonism. While capsaicin is a potent activator of TRPV1, the available evidence strongly suggests that the structurally similar N-isobutylamide, pellitorine, acts as an antagonist. This highlights the critical role of the vanillyl moiety in capsaicin for robust agonistic activity and suggests that the linear fatty acid chain of N-isobutylamides may favor a binding mode that precludes channel activation. Further direct experimental validation on (2E,4E)-Octadienoyl-N-isobutylamide is warranted to confirm this hypothesis. The detailed experimental protocols provided herein offer a clear roadmap for such investigations, which are crucial for the rational design of novel and effective TRPV1-targeting therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of (2E,4E)-Octadienoyl-N-isobutylamide Analogs as TRP Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (2E,4E)-Octadienoyl-N-isobutylamide analogs, focusing on their structure-activity relationships (SAR) as modulators of Transient Receptor Potential (TRP) channels. The data presented is primarily derived from studies on analogs of related N-alkylamides, which share structural features and biological targets, namely the TRPV1 and TRPA1 channels. These channels are key players in sensory perception, including pungency, tingling, and pain.

Quantitative Data Summary

The following table summarizes the biological activity of a series of N-isobutylamide analogs on human TRPV1 and TRPA1 channels. The activity is presented as the half-maximal effective concentration (EC50), which indicates the concentration of the compound required to elicit a half-maximal response. A lower EC50 value corresponds to a higher potency. The data is based on the findings of Menozzi-Smarrito et al. (2009).[1]

Compound NumberStructurehTRPV1 EC50 (µM)hTRPA1 EC50 (µM)
1 (2E,4E,8Z,11Z)-N-isobutyldodeca-2,4,8,11-tetraenamide (alpha-sanshool)>1001.8 ± 0.2
2 (2E,4E,8E,11Z)-N-isobutyldodeca-2,4,8,11-tetraenamide>1002.5 ± 0.3
3 (2E,4E,8Z)-N-isobutyldodeca-2,4,8-trienamide>1002.3 ± 0.2
4 (2E,4E)-N-isobutyldodeca-2,4-dienamide>10025 ± 2
5 (2E,4E,8Z)-N-isobutyldodeca-2,4,8-trien-11-ynamide>1001.5 ± 0.1
6 (2E,4E)-N-isobutyldec-2,4-dienamide>10030 ± 3
7 N-isobutyldecanamide>100>100
8 (2E,4E)-N-isobutylocta-2,4-dienamide>10045 ± 5

Key Observations from SAR Data:

  • The presence of unsaturation in the fatty acid chain is crucial for activity, particularly for the TRPA1 channel. The saturated analog, N-isobutyldecanamide (7), was inactive on both channels.[1]

  • The potency and selectivity towards the TRPA1 channel are influenced by the number and configuration of the double bonds in the aliphatic chain.[1]

  • Analogs with a conjugated diene system ((2E,4E)) and additional unsaturation in the latter part of the chain (compounds 1-5) generally exhibit higher potency at the hTRPA1 receptor.[1]

  • None of the tested N-isobutylamide analogs showed significant activation of the hTRPV1 channel at concentrations up to 100 µM, indicating a degree of selectivity for hTRPA1.[1]

Experimental Protocols

The synthesis of the N-isobutylamide analogs typically involves the coupling of the corresponding carboxylic acid with isobutylamine. A general procedure is as follows:

  • Acid Activation: The carboxylic acid is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, DMF). A coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC), and an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are added. The mixture is stirred at room temperature for a specified time to form an active ester.

  • Amidation: Isobutylamine is added to the reaction mixture, often in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize any acid formed.

  • Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove unreacted starting materials and byproducts.

  • Purification: The crude product is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The final compound is purified by column chromatography on silica gel.

The activity of the synthesized analogs on TRPV1 and TRPA1 channels is commonly assessed using a calcium influx assay in cells engineered to express these channels (e.g., HEK293 cells).

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing either human TRPV1 (hTRPV1) or human TRPA1 (hTRPA1) are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum, antibiotics, and a selection agent).

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere and grow to a suitable confluency.

  • Fluorescent Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for a specified time at 37°C. This allows the dye to enter the cells.

  • Compound Application: After washing to remove excess dye, the cells are treated with varying concentrations of the test compounds.

  • Fluorescence Measurement: The intracellular calcium concentration is measured by monitoring the change in fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium, signifying channel activation.

  • Data Analysis: The fluorescence data is normalized to the baseline fluorescence before compound addition. The concentration-response curves are then plotted, and the EC50 values are calculated using a suitable pharmacological software.

Visualizations

The diagram below illustrates the proposed signaling pathway for the activation of TRPA1 channels by (2E,4E)-Octadienoyl-N-isobutylamide analogs, leading to a physiological response.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TRPA1 TRPA1 Channel Ca_ion Ca²⁺ TRPA1->Ca_ion Channel opening allows Ca²⁺ influx Analog (2E,4E)-Octadienoyl-N- isobutylamide Analog Analog->TRPA1 Binds to and activates Response Physiological Response (e.g., Pungency, Tingling) Ca_ion->Response Increased intracellular Ca²⁺ triggers signaling cascade

Caption: Proposed signaling pathway for TRPA1 activation by N-isobutylamide analogs.

The following diagram outlines the typical experimental workflow for conducting a structure-activity relationship study of (2E,4E)-Octadienoyl-N-isobutylamide analogs.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Design Design of Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Screening (Calcium Influx Assay) Characterization->Screening Data_Analysis Data Analysis (EC50 determination) Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Conclusion Identification of Key Structural Features SAR_Analysis->Conclusion

Caption: Experimental workflow for SAR studies of N-isobutylamide analogs.

References

A Comparative Efficacy Analysis: Synthetic vs. Natural (2E,4E)-Octadienoyl-N-isobutylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview of Related N-Isobutylamides

The following table summarizes the biological activities of various N-isobutylamides, offering a proxy for the potential efficacy of (2E,4E)-Octadienoyl-N-isobutylamide. It is crucial to note that these are different molecules, and their activities may not be directly extrapolated.

Compound NameSource/TypeBiological ActivityPotency/Efficacy MetricReference Organism/System
Dodeca-2E,4E-dienoic acid isobutylamideNatural (Echinacea)Analgesic10mg/Kg i.p. resulted in significant analgesiaAnimal model
CannabimimeticPotent activator of human CB2 receptorHuman cannabinoid CB2 receptor assay
SpilantholNatural (Acmella oleracea)InsecticidalLD50 values vary depending on the insect speciesVarious insect species
PiperineNatural (Piper nigrum)InsecticidalMortality ranging from 0 to 97.5% at 10 µg per insectAscia monuste orseis, Acanthoscelides obtectus, etc.[1]
Synthetic Piperine AnaloguesSyntheticInsecticidalSome analogues showed higher activity than natural piperineSpodoptera frugiperda[2][3]

Key Considerations for Synthetic vs. Natural Forms

When evaluating the efficacy of synthetic versus natural (2E,4E)-Octadienoyl-N-isobutylamide, several factors should be considered:

  • Purity: Synthetic preparations can often achieve higher purity, free from other plant metabolites that might be present in natural extracts. These co-occurring compounds in natural extracts could have synergistic or antagonistic effects.

  • Isomeric Composition: The geometry of the double bonds ((2E,4E) in this case) is critical for biological activity. Chemical synthesis allows for precise control over the stereochemistry, ensuring a homogenous product. Natural sources may contain mixtures of isomers, potentially altering the overall efficacy.

  • Bioavailability: The formulation of the compound, whether it's a pure synthetic molecule or part of a complex natural extract, can significantly impact its bioavailability. Studies on dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides from Echinacea have shown that the administration of a whole plant extract can increase the bioavailability compared to the pure compound.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of efficacy. Below are representative protocols for assessing key biological activities of N-isobutylamides.

Insecticidal Activity Assay (Topical Application)

This protocol is adapted from studies on piperine and its synthetic analogues.[1][2][3]

  • Test Organisms: Select relevant insect species (e.g., Spodoptera frugiperda, Aedes aegypti larvae).

  • Compound Preparation: Dissolve synthetic or natural (2E,4E)-Octadienoyl-N-isobutylamide in an appropriate solvent (e.g., acetone) to prepare a series of concentrations.

  • Application: Apply a small, fixed volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. A control group should be treated with the solvent alone.

  • Observation: House the treated insects under controlled conditions (temperature, humidity, light cycle) and provide a suitable diet.

  • Data Collection: Record mortality at regular intervals (e.g., 24, 48, 72 hours).

  • Analysis: Calculate the median lethal dose (LD50) using probit analysis.

Analgesic Activity Assay (Hot Plate Test)

This is a standard method for assessing centrally mediated analgesia.[5][6][7]

  • Test Animals: Use mice or rats, acclimatized to the laboratory conditions.

  • Apparatus: A hot plate apparatus with a precisely controlled surface temperature (e.g., 55 ± 0.5°C).

  • Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue injury.

  • Compound Administration: Administer the test compound (synthetic or natural) via a suitable route (e.g., intraperitoneal injection, oral gavage). A control group receives the vehicle.

  • Post-treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.

  • Data Analysis: An increase in the response latency compared to the baseline and the control group indicates an analgesic effect.

Signaling Pathways

N-alkylamides are known to interact with several signaling pathways, primarily through the activation of Transient Receptor Potential (TRP) channels and cannabinoid receptors.

TRPV1 Activation Pathway

Many pungent N-isobutylamides exert their effects by activating the TRPV1 channel, a non-selective cation channel involved in pain and temperature sensation.

TRPV1_Activation N-isobutylamide N-isobutylamide TRPV1 TRPV1 N-isobutylamide->TRPV1 Binds to Ca2_Influx Ca2+ Influx TRPV1->Ca2_Influx Opens Depolarization Depolarization Ca2_Influx->Depolarization Neuronal_Activation Neuronal Activation Depolarization->Neuronal_Activation Pain_Sensation Pain/Pungent Sensation Neuronal_Activation->Pain_Sensation

Caption: TRPV1 activation by N-isobutylamides leading to neuronal signaling.

Cannabinoid Receptor (CB2) Signaling

Certain N-isobutylamides, particularly those from Echinacea, are known to be agonists of the CB2 receptor, which is primarily involved in immune function and inflammation.

CB2_Signaling N-isobutylamide N-isobutylamide CB2_Receptor CB2 Receptor N-isobutylamide->CB2_Receptor Activates Gi_Protein Gi Protein CB2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of Inflammatory_Response Decreased Inflammatory Response cAMP->Inflammatory_Response Experimental_Workflow cluster_prep Preparation Synthesis Chemical Synthesis (Synthetic) Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Extraction Natural Source Extraction & Purification (Natural) Extraction->Characterization In_Vitro In Vitro Assays (e.g., Receptor Binding, Cell Viability) Characterization->In_Vitro In_Vivo In Vivo Models (e.g., Insecticidal, Analgesic) In_Vitro->In_Vivo Lead to Data_Analysis Comparative Data Analysis (LD50, ED50, etc.) In_Vivo->Data_Analysis

References

Cross-validation of bioactivity results for (2E,4E)-Octadienoyl-N-isobutylamide across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

This guide synthesizes the available experimental data to offer a comparative overview for researchers, scientists, and professionals in drug development. The focus is on providing a clear understanding of the experimental protocols and the signaling pathways involved in the bioactivity of these compounds.

Quantitative Bioactivity Data

The following table summarizes the key quantitative findings on the bioactivity of Dodeca-2(E),4(E)-dienoic acid isobutylamide (DDI) from a study investigating its effects on glucose uptake in 3T3-L1 adipocytes. It is important to note that this data originates from a single study, and further cross-validation from different laboratories would be beneficial to confirm these findings.

Bioactivity ParameterTest SystemConcentration of DDIResult
Insulin-stimulated glucose uptake3T3-L1 adipocytesNot specifiedIncreased
Expression of Glucose Transporter 4 (GLUT4)3T3-L1 adipocytesNot specifiedIncreased
Translocation of Glucose Transporter 4 (GLUT4)3T3-L1 adipocytesNot specifiedIncreased
Akt phosphorylation3T3-L1 adipocytesNot specifiedEnhanced

Experimental Protocols

The bioactivity of Dodeca-2(E),4(E)-dienoic acid isobutylamide (DDI) was assessed using the following key experimental methodologies.

Cell Culture and Differentiation

3T3-L1 preadipocytes were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% bovine calf serum. To induce differentiation into adipocytes, two-day post-confluent cells were treated with a differentiation cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin in DMEM with 10% fetal bovine serum (FBS) for two days. The medium was then replaced with DMEM containing 10% FBS and insulin for another two days, followed by maintenance in DMEM with 10% FBS.

Glucose Uptake Assay

Differentiated 3T3-L1 adipocytes were treated with DDI in the presence of a sub-optimal level of insulin. The uptake of glucose was then measured to determine the effect of DDI on insulin-stimulated glucose transport.

Western Blot Analysis

To investigate the underlying signaling pathway, the expression and phosphorylation status of key proteins were analyzed by Western blotting. After treatment with DDI, cell lysates were prepared, and proteins were separated by SDS-PAGE. The expression levels of Glucose Transporter 4 (GLUT4) and the phosphorylation of Akt were detected using specific antibodies.

Translocation Assay

The effect of DDI on the translocation of GLUT4 from intracellular vesicles to the plasma membrane was assessed. This is a crucial step for glucose uptake into the cell.

Signaling Pathway

The bioactivity of Dodeca-2(E),4(E)-dienoic acid isobutylamide (DDI) in enhancing glucose uptake is mediated through the activation of the Akt signaling pathway.[1] DDI treatment leads to an increase in the phosphorylation of Akt, a key protein kinase in the insulin signaling cascade.[1] The activation of Akt, in turn, promotes the translocation of GLUT4 to the cell surface, thereby increasing glucose uptake.[1] The use of phosphoinositide 3-kinase (PI3K)/Akt inhibitors was shown to suppress the DDI-induced glucose uptake, confirming the involvement of this pathway.[1]

G DDI (2E,4E)-Octadienoyl-N-isobutylamide (represented by DDI) InsulinReceptor Insulin Receptor DDI->InsulinReceptor enhances signaling PI3K PI3K InsulinReceptor->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt activates (phosphorylation) GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation promotes GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation GlucoseUptake Increased Glucose Uptake GLUT4_translocation->GlucoseUptake leads to

References

Investigating the Synergistic Potential of (2E,4E)-Octadienoyl-N-isobutylamide: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

(2E,4E)-Octadienoyl-N-isobutylamide , also known as Spilanthol, is a bioactive fatty acid amide naturally occurring in plants such as Acmella oleracea (toothache plant).[][2] This compound is recognized for a wide array of biological activities, including insecticidal, antimicrobial, anti-inflammatory, analgesic, and antioxidant effects.[][3] While the individual efficacy of Spilanthol is well-documented, its potential for synergistic interactions with other natural products remains a promising yet largely unexplored area of research. Synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, offers a compelling strategy for enhancing therapeutic or pesticidal efficacy, potentially reducing required doses, and mitigating the development of resistance.

This guide provides a comparative framework for researchers, scientists, and drug development professionals to investigate the synergistic effects of (2E,4E)-Octadienoyl-N-isobutylamide with other natural products. Although specific quantitative data on the synergistic interactions of this compound are not extensively available in the current body of scientific literature, this document outlines the established experimental protocols and theoretical frameworks necessary to conduct such investigations.

I. Potential Areas for Synergistic Investigation

Based on the known biological activities of (2E,4E)-Octadienoyl-N-isobutylamide, several key areas present opportunities for exploring synergistic combinations with other natural products:

  • Insecticidal Activity: Spilanthol has demonstrated significant toxicity against various insect pests.[2][3][4] Combining it with other natural insecticides, such as pyrethrins, azadirachtin (from neem), or essential oils (e.g., thymol, carvacrol), could lead to enhanced pest control.

  • Antimicrobial Activity: The antimicrobial properties of Spilanthol suggest its potential for combination with other natural antimicrobial agents like essential oils (e.g., thymol, eugenol), alkaloids (e.g., berberine), or flavonoids to combat bacterial and fungal pathogens more effectively.[][5][6]

  • Anti-inflammatory and Analgesic Activity: Spilanthol is known to modulate inflammatory pathways.[][7] Its combination with other anti-inflammatory natural products, such as curcumin or resveratrol, could result in a more potent anti-inflammatory or analgesic effect.

  • Antioxidant Activity: While Spilanthol possesses antioxidant properties, combining it with potent antioxidants like flavonoids (e.g., quercetin, catechins) or phenolic acids could lead to enhanced protection against oxidative stress.[]

II. Experimental Protocols for Determining Synergy

To quantitatively assess the synergistic effects of (2E,4E)-Octadienoyl-N-isobutylamide with other natural products, standardized experimental protocols are crucial. The following are detailed methodologies for key applications.

A. Synergistic Antimicrobial Activity: The Checkerboard Assay

The checkerboard microdilution assay is a widely used in vitro method to evaluate the interactions between two antimicrobial agents.

Experimental Protocol:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of (2E,4E)-Octadienoyl-N-isobutylamide and the selected natural product (e.g., thymol) in a suitable solvent.

  • Microtiter Plate Setup: In a 96-well microtiter plate, perform serial twofold dilutions of (2E,4E)-Octadienoyl-N-isobutylamide along the y-axis and the second natural product along the x-axis. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs) and control wells with no antimicrobial agents.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Data Analysis and Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

    • The FIC for each compound is calculated as follows:

      • FIC A = MIC of compound A in combination / MIC of compound A alone

      • FIC B = MIC of compound B in combination / MIC of compound B alone

    • The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC A + FIC B.

    • The results are interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

B. Synergistic Insecticidal Activity

To assess synergistic effects against insect pests, the co-toxicity factor (CTC) can be calculated based on the lethal concentration (e.g., LC50) values.

Experimental Protocol:

  • Insect Rearing: Maintain a healthy, uniform population of the target insect species (e.g., Aedes aegypti larvae, Plutella xylostella larvae).

  • Bioassays:

    • Determine the LC50 value for (2E,4E)-Octadienoyl-N-isobutylamide and the other natural product individually. This can be done through various methods such as topical application, larval immersion, or feeding assays.

    • Prepare mixtures of the two compounds in different ratios (e.g., 1:9, 2:8, ..., 9:1).

    • Determine the LC50 of each mixture.

  • Data Analysis and Calculation of the Co-toxicity Factor (CTC):

    • The theoretical LC50 of the mixture (if the effects were purely additive) can be calculated.

    • The CTC is calculated using the following formula:

      • CTC = (LC50 of compound A alone / LC50 of compound A in the mixture) x 100

    • Alternatively, a more comprehensive approach involves calculating a Synergy Ratio (SR) or using probit analysis to compare the observed and expected toxicities.

III. Quantitative Data Presentation

While specific data for (2E,4E)-Octadienoyl-N-isobutylamide is pending future research, the following tables illustrate how quantitative results from synergistic studies should be structured for clear comparison.

Table 1: Hypothetical Synergistic Antimicrobial Activity of (2E,4E)-Octadienoyl-N-isobutylamide and Thymol against S. aureus

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
(2E,4E)-Octadienoyl-N-isobutylamide64160.25\multirow{2}{}{0.5}\multirow{2}{}{Synergy}
Thymol128320.25

Table 2: Hypothetical Synergistic Insecticidal Activity of (2E,4E)-Octadienoyl-N-isobutylamide and Pyrethrin against A. aegypti Larvae

Compound/MixtureLC50 (ppm)Expected LC50 (ppm)Synergy Ratio (SR)Interpretation
(2E,4E)-Octadienoyl-N-isobutylamide10---
Pyrethrin5---
Mixture (1:1)37.52.5Synergy

IV. Visualizing Experimental Workflows and Signaling Pathways

A. Experimental Workflow for Antimicrobial Synergy Testing

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_compounds Prepare Stock Solutions (Compound A & B) serial_dilution Serial Dilutions in 96-well Plate prep_compounds->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Plate prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation determine_mic Determine MICs incubation->determine_mic calculate_fic Calculate FIC Index determine_mic->calculate_fic interpretation Interpret Results (Synergy, Additive, Antagonism) calculate_fic->interpretation

Caption: Workflow for determining antimicrobial synergy using the checkerboard assay.

B. Potential Anti-inflammatory Signaling Pathway Modulation

(2E,4E)-Octadienoyl-N-isobutylamide has been shown to have anti-inflammatory effects, potentially through the inhibition of pro-inflammatory mediators. A synergistic interaction could enhance this activity.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->pro_inflammatory compound_a (2E,4E)-Octadienoyl- N-isobutylamide compound_a->nfkb Inhibits compound_b Other Natural Product compound_b->nfkb Inhibits

References

A Researcher's Guide to Reproducibility and Statistical Validation of Bioassays Involving N-Isobutylamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of common bioassays used to evaluate the bioactivity of N-isobutylamides. It emphasizes methodologies that ensure reproducibility and robust statistical validation, crucial for accurate assessment of these potent natural compounds.

N-isobutylamides are a class of bioactive lipids found in various plant species, renowned for their diverse pharmacological effects, including insecticidal, anti-inflammatory, and sensory properties. Accurate and reproducible bioassays are paramount for the discovery and development of novel therapeutic agents and agrochemicals based on these compounds. This guide delves into key bioassays, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Comparative Performance of N-Isobutylamide Bioassays

The selection of a suitable bioassay depends on the specific biological activity being investigated. This section compares common assays for insecticidal, anti-inflammatory, and neuromodulatory activities of N-isobutylamides, summarizing key performance indicators.

Bioassay TypeN-Isobutylamide ExampleTarget Organism/SystemKey ParameterTypical Value RangeReference Compound
Insecticidal Activity
Topical ApplicationPellitorineCulex pipiens pallensLD50 (24h)0.4 µ g/female Chlorpyrifos
Leaf-Dip BioassaySpilantholPlutella xylostellaLC50 (48h)1.49 g/LDeltamethrin
Anti-inflammatory Activity
TNF-α Release InhibitionCompound XLPS-stimulated RAW 264.7 cellsIC505-20 µMDexamethasone
Neuromodulatory Activity
Cannabinoid Receptor BindingAnandamide AnalogueHuman CB1 ReceptorKi20-100 nMCP-55,940
Cannabinoid Receptor BindingAnandamide AnalogueHuman CB2 ReceptorKi30-150 nMCP-55,940
TRPV1 AntagonismPellitorineCapsaicin-activated hTRPV1IC500.69 mMCapsazepine

Statistical Validation: Ensuring Robust and Reproducible Data

The inherent variability of biological systems necessitates rigorous statistical validation of bioassays. Key parameters to assess include accuracy, precision (repeatability and intermediate precision), specificity, and robustness.[1]

Key Recommendations for Statistical Validation:

  • Outlier Analysis: Employ statistical tests like Grubbs' or Dixon's Q test to identify and handle outliers appropriately.

  • Replication Strategy: The number of replicates should be statistically determined to achieve the desired assay performance. Analysis of variance (ANOVA) can be used to decompose sources of variability.

  • Data Transformation: For data with moderate skewness, log-transformation may be beneficial for estimating intermediate precision.[1]

Experimental Protocols

Detailed and standardized protocols are the foundation of reproducible research. Below are representative protocols for key bioassays.

Insecticidal Leaf-Dip Bioassay for Lepidopteran Pests

This protocol is adapted for assessing the toxicity of N-isobutylamides against larvae of species like Plutella xylostella.

Materials:

  • N-isobutylamide test compound

  • Solvent (e.g., acetone or ethanol)

  • Surfactant (e.g., Triton X-100 or Tween 80)

  • Distilled water

  • Host plant leaves (e.g., cabbage for P. xylostella)

  • Petri dishes lined with filter paper

  • Second or third instar larvae

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the N-isobutylamide in the chosen solvent. A series of dilutions are then made in distilled water containing a surfactant (e.g., 0.1%) to achieve the desired test concentrations. A control solution containing only the solvent and surfactant in water should also be prepared.

  • Leaf Treatment: Dip host plant leaves into the test solutions for 30 seconds with gentle agitation. Allow the leaves to air-dry completely on a clean surface.

  • Exposure: Place one treated leaf in each Petri dish. Introduce a known number of larvae (e.g., 10-20) into each dish.

  • Incubation: Maintain the Petri dishes at a controlled temperature and humidity with a set photoperiod (e.g., 25±1°C, 60-70% RH, 16:8 L:D).

  • Mortality Assessment: Record larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals using probit analysis.

TNF-α Release Inhibition Assay in Macrophages

This cell-based assay is used to evaluate the anti-inflammatory potential of N-isobutylamides by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • N-isobutylamide test compound

  • MTT reagent for cytotoxicity assessment

  • Human TNF-α ELISA kit

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-isobutylamide for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assay: Assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibition of TNF-α release is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value (the concentration that inhibits 50% of TNF-α release) by non-linear regression analysis.

Cannabinoid Receptor (CB1/CB2) Binding Assay

This in vitro assay determines the binding affinity of N-isobutylamides to cannabinoid receptors.

Materials:

  • Cell membranes prepared from cells expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [3H]CP-55,940)

  • N-isobutylamide test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 1 mM EDTA)

  • Non-specific binding control (e.g., WIN-55,212-2)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the N-isobutylamide test compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Determine the IC50 value of the test compound from the competition curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of N-isobutylamides is crucial for targeted drug design. The following diagrams illustrate key signaling pathways potentially modulated by these compounds and a typical experimental workflow for their bioactivity screening.

G cluster_0 Experimental Workflow: Bioassay-Guided Fractionation Start Crude Plant Extract Fractionation Chromatographic Fractionation (e.g., MPLC, HPLC) Start->Fractionation Bioassay Primary Bioassay (e.g., Insecticidal Screen) Fractionation->Bioassay Bioassay->Fractionation Inactive ActiveFraction Identify Active Fraction(s) Bioassay->ActiveFraction Active Isolation Isolation of Pure Compounds ActiveFraction->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure SecondaryAssay Secondary & Mechanistic Assays (e.g., Receptor Binding, Enzyme Inhibition) Structure->SecondaryAssay Lead Lead Compound SecondaryAssay->Lead Confirmed Activity

Bioassay-guided fractionation workflow.

G cluster_1 Potential N-Isobutylamide Anti-inflammatory Signaling cluster_2 MAPK Pathway cluster_3 NF-κB Pathway Ligand N-Isobutylamide Receptor Cell Surface Receptor (e.g., CB2, TRPV1) Ligand->Receptor p38 p38 MAPK Receptor->p38 Modulates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->p38 Activates IKK IKK p38->IKK Activates NFkB_IkB NF-κB / IκB (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB IκB NFkB_IkB->NFkB Release NFkB_IkB->IkB Degradation Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Transcription->Cytokines Expression

Modulation of MAPK and NF-κB pathways.

References

Safety Operating Guide

Navigating the Disposal of [(2E,4E)-Octadienoyl]-N-isobutylamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of [(2E,4E)-Octadienoyl]-N-isobutylamide, ensuring the protection of personnel and the environment.

In the absence of a specific Safety Data Sheet (SDS) detailing the disposal protocol for this compound, it is imperative to treat the substance as hazardous waste. This approach ensures the highest level of safety and compliance with federal, state, and local regulations. The following procedures are based on general best practices for the disposal of laboratory chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols should be strictly followed.

Recommended PPE:

  • Safety goggles to protect from potential splashes.

  • Chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.

  • A laboratory coat to protect clothing and skin.

Step-by-Step Disposal Protocol

The proper disposal route for this compound is contingent on its classification as hazardous waste. The following experimental protocol outlines the necessary steps for its collection and disposal.

Experimental Protocol for Disposal of this compound Waste:

  • Waste Collection:

    • Collect all waste containing this compound, whether in solid form or in solution, in a designated and compatible hazardous waste container.[1]

    • The container must be made of a material that will not react with the chemical and should be in good condition with no leaks or rust.[2]

  • Labeling:

    • As soon as waste is added, label the container with the words "Hazardous Waste."[3]

    • The label must include the full chemical name: "this compound," and a clear description of the waste.[3][4]

    • Include hazard warning pictograms to convey the potential hazards of the contents.[3]

  • Segregation and Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4]

    • The SAA should be at or near the point of generation and under the direct supervision of laboratory personnel.[5][6]

    • Segregate the waste from incompatible materials to prevent dangerous reactions. For instance, store it separately from acids, bases, and oxidizing agents.[2][4]

    • Ensure the container is kept closed at all times except when adding waste.[7][8]

  • Request for Pickup:

    • Once the container is full or has reached the storage time limit set by your institution (typically not to exceed one year in an SAA), arrange for its removal by a licensed hazardous waste disposal service.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must also be managed as hazardous waste.

    • It is recommended to triple-rinse the container with a suitable solvent.[2][9] The rinsate must be collected and disposed of as hazardous waste.[2][8]

    • After thorough rinsing and air-drying, deface or remove all labels from the container before disposing of it as regular laboratory trash or recycling.[7][9]

Quantitative Data and Storage Limits

Proper management of hazardous waste includes adhering to specific quantitative limits for storage within a laboratory setting.

ParameterGuidelineCitation
Maximum Hazardous Waste in SAA 55 gallons[3][6]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[6]
Container Fill Level Do not exceed 90% of the container's capacity[5]
Storage Time in SAA (partially filled) Up to one year[4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Collect Waste in a Compatible Container A->B C Label Container: 'Hazardous Waste' + Chemical Name + Hazards B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Segregate from Incompatible Chemicals D->E F Container Full or Storage Time Limit Reached? E->F F->D No G Contact EHS for Waste Pickup F->G Yes H Properly Dispose of Empty, Triple-Rinsed Container G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling [(2E,4E)-Octadienoyl]-N-isobutylamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of [(2E,4E)-Octadienoyl]-N-isobutylamide, a research compound. Given that comprehensive toxicological data may not be fully available for novel or research-specific compounds, a cautious and systematic approach to safety is paramount. The following procedures are based on best practices for handling powdered organic compounds in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard, and its correct use is mandatory.[1][2] PPE should be selected based on a risk assessment of the procedures to be performed.[3][4]

  • Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from splashes and airborne particles.[5][6][7] For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.[8]

  • Hand Protection: Chemical-resistant gloves are required to prevent skin contact.[4][9] Nitrile gloves are a common choice for providing protection against a range of chemicals.[8] It is good practice to double-glove, especially when handling potent compounds.[1] Gloves should be inspected for any signs of damage before use and changed regularly, or immediately if contamination is suspected.[1][10]

  • Protective Clothing: A laboratory coat must be worn to protect skin and clothing.[7][9] Cotton is a preferred material as it is less likely to melt in case of a fire.[9] The lab coat should be fully buttoned. For handling larger quantities or when there is a significant risk of contamination, chemical-resistant aprons or suits may be necessary.[5]

  • Footwear: Closed-toe shoes that cover the entire foot are mandatory in a laboratory setting to protect against spills and falling objects.[5][7][8]

  • Respiratory Protection: Work with powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation of the substance.[4][9][11] If a fume hood is not available or if there is a risk of generating significant amounts of airborne particles, a respirator may be required.[5][8]

PPE Summary Table

Protection Type Equipment Specification Purpose
Eye/Face Chemical Splash GogglesANSI Z87.1 certifiedProtects eyes from chemical splashes and dust.[8]
Face ShieldWorn over gogglesProvides additional protection to the face from splashes.[8]
Hand Nitrile GlovesChemical-resistant, powder-freePrevents skin contact with the chemical.[1][4][8]
Body Laboratory CoatLong-sleeved, fully buttonedProtects skin and clothing from contamination.[7][9]
Chemical-Resistant ApronAs neededProvides an additional layer of protection for high-risk tasks.[5]
Foot Closed-toe ShoesCovers the entire footProtects feet from spills and falling objects.[5][7][8]
Respiratory Chemical Fume HoodCertified and functioning properlyMinimizes inhalation of airborne particles.[4][9]
Respirator (e.g., N95)As determined by risk assessmentFor situations with a higher risk of aerosol generation.[1][5]

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling the compound, ensure that the work area, typically inside a chemical fume hood, is clean and uncluttered.[10][11] Cover the work surface with absorbent bench paper.[11]

  • Weighing: If possible, weigh the powdered compound within the fume hood or in an enclosed balance to contain any airborne particles.[11] Use weigh boats to minimize spillage.[11]

  • Dissolving: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water after removing gloves.[9][10]

Disposal Plan:

As this compound is a research chemical, it should be treated as chemical waste unless determined to be non-hazardous.

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and bench paper, in a designated and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container. Do not pour chemical waste down the sink unless it has been explicitly identified as non-hazardous and permissible by your institution's environmental health and safety office.[12]

  • Container Disposal: Empty containers that once held the compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Deface the label on the empty container before disposing of it in the regular trash.[12]

  • Consult Local Regulations: Always follow your institution's and local regulations for chemical waste disposal.[13]

Visualizations

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste per Guidelines clean2->clean3 clean4 Remove PPE and Wash Hands clean3->clean4

Caption: Workflow for safely handling powdered chemical compounds.

HazardControlHierarchy Hierarchy of Controls for Laboratory Safety elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls admin Administrative Controls ppe Personal Protective Equipment (Least Effective)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.